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5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol Documentation Hub

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  • Product: 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
  • CAS: 53918-17-5

Core Science & Biosynthesis

Foundational

Chemical Structure, Reactivity, and Applications of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the landscape of modular chemical synthesis and surface eng...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the landscape of modular chemical synthesis and surface engineering, 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol (CAS: 53918-17-5) emerges as a highly versatile, bifunctional building block [1]. Structurally characterized by a rigid, electron-rich 1,3,4-thiadiazole core, this molecule features two orthogonally reactive appendages: a nucleophilic/metal-binding thiol (-SH) and a terminal alkyne (propargyl group).

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its reactivity, specifically focusing on how its orthogonal functional groups enable advanced applications ranging from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" [2] to the development of robust anti-corrosion self-assembled monolayers (SAMs) and novel metallodrugs.

Physicochemical Profiling

Understanding the baseline physical properties of 5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole-2-thiol is critical for solvent selection, reaction scaling, and biological assay design.

PropertyValueScientific Implication
IUPAC Name 5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole-2-thiolDefines the exact regiochemistry of the thioether and thiol.
CAS Number 53918-17-5Unique identifier for procurement and safety data [4].
Molecular Formula C₅H₄N₂S₃High sulfur/nitrogen content drives metal coordination.
Molecular Weight 188.29 g/mol Low molecular weight ideal for fragment-based drug design.
Solubility Profile Soluble in DMF, DMSO, EtOH; Poor in H₂ORequires organic co-solvents for homogeneous aqueous assays.
Reactive Moieties Terminal Alkyne, Free ThiolEnables orthogonal, multi-step functionalization.

Structural & Mechanistic Insights: Orthogonal Reactivity

The strategic value of this molecule lies in its orthogonal bifunctionality . The two functional groups can be activated independently under completely different reaction conditions, preventing unwanted cross-reactivity.

  • The Thiol Domain (-SH): Located at position 2, the free thiol exists in a tautomeric equilibrium with its thione form. It acts as a potent soft nucleophile and a premier anchoring group for soft metals (Au, Ag, Cu) [2]. This drives its utility in forming highly ordered Self-Assembled Monolayers (SAMs) on noble metal surfaces.

  • The Alkyne Domain (-S-CH₂-C≡CH): The propargylthio group at position 5 provides a terminal alkyne. This moiety is biologically and chemically inert under standard conditions but becomes highly reactive toward azides exclusively in the presence of a Copper(I) catalyst (CuAAC) [2].

  • The Thiadiazole Core: The aromatic ring itself is a privileged pharmacophore. It acts as a hydrogen-bond acceptor and participates in

    
     stacking, making it a critical structural motif in the design of antioxidant [3] and antimicrobial agents.
    

Reactivity Compound 5-(Prop-2-ynylthio)- 1,3,4-thiadiazole-2-thiol Thiol Thiol Group (-SH) Compound->Thiol Position 2 Alkyne Alkyne Group (-C≡CH) Compound->Alkyne Position 5 Ring Thiadiazole Core Compound->Ring Scaffold Metal Metal Coordination & SAM Formation Thiol->Metal Chemisorption Click CuAAC Click Chemistry (Triazole Linkage) Alkyne->Click + Azide (Cu cat.) Bio Bioactivity (Pharmacophore) Ring->Bio H-Bonding / Pi-Pi

Fig 1: Bifunctional reactivity map of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail not just the steps, but the causality behind the experimental conditions.

Protocol 4.1: Chemoselective Mono-Alkylation Synthesis

Objective: Synthesize the target molecule from 1,3,4-thiadiazole-2,5-dithiol (Bismuthiol I) without generating the bis-alkylated byproduct.

Mechanistic Causality: Bismuthiol I is a diprotic acid with vastly different pKa values (


, 

). By strictly limiting the base to 1.0 equivalent and maintaining a low temperature, we selectively deprotonate only the most acidic thiol. This chemoselective control ensures the propargyl bromide only reacts at one site [2].

Step-by-Step Workflow:

  • Deprotonation: Suspend 10 mmol of 1,3,4-thiadiazole-2,5-dithiol in 30 mL of anhydrous Ethanol. Slowly add exactly 10 mmol of Potassium Hydroxide (KOH) dissolved in 10 mL of Ethanol. Stir for 30 minutes at room temperature to form the mono-potassium salt.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Validation Check: Ensure the internal temperature stabilizes before proceeding to prevent thermal runaway and bis-alkylation.

  • Alkylation: Dropwise, add 10 mmol of propargyl bromide (80% in toluene) over 20 minutes. Maintain stirring at 0–5 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

  • Quenching & Purification: Pour the mixture into 100 mL of ice-cold distilled water. Acidify to pH 4 using dilute HCl to precipitate the product. Filter, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole-2-thiol.

Protocol 4.2: Surface Immobilization and CuAAC Functionalization

Objective: Create a functionalized gold surface capable of capturing azide-tagged biomolecules.

Mechanistic Causality: Thiols spontaneously form strong, semi-covalent Au-S bonds. We use ethanol as the solvent because thiols are prone to oxidative dimerization (disulfide formation) in aqueous environments. For the Click step, Sodium Ascorbate is used to reduce Cu(II) to Cu(I) in situ, preventing the oxidative Glaser coupling of the alkynes that occurs if Cu(II) is left unreduced.

Step-by-Step Workflow:

  • SAM Formation: Immerse a cleaned gold substrate into a 1 mM solution of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol in absolute ethanol for 18 hours at room temperature.

  • Washing: Remove the substrate and rinse sequentially with absolute ethanol and ultra-pure water to remove physisorbed multilayers. Dry under a gentle stream of Nitrogen.

  • Click Functionalization: Prepare a reaction bath containing:

    • 10 µM Azide-fluorophore (or azide-tagged protein)

    • 1 mM CuSO₄ (Catalyst precursor)

    • 5 mM Sodium Ascorbate (Reducing agent to generate active Cu(I))

    • Solvent: 1:1 mixture of Water and t-Butanol.

  • Incubation: Submerge the SAM-coated substrate in the click bath for 4 hours in the dark.

  • Final Wash: Rinse extensively with water and EDTA solution (to strip residual copper), followed by drying. Validation Check: Confirm successful functionalization via contact angle goniometry or fluorescence microscopy.

Workflow Step1 Step 1: Selective Deprotonation Bismuthiol I + 1 eq Base (pKa control) Step2 Step 2: Mono-Alkylation Add 1 eq Propargyl Bromide (0-5°C) Step1->Step2 EtOH Solvent Step3 Step 3: Purification Recrystallization to isolate monomer Step2->Step3 Quench & Filter Step4 Step 4: Surface Immobilization Incubate with Au/Cu substrate Step3->Step4 Pure Monomer Step5 Step 5: CuAAC Click Reaction React with R-N3 + Cu(I) Catalyst Step4->Step5 Exposed Alkyne

Fig 2: Workflow for chemoselective synthesis and surface click-functionalization.

Advanced Applications

Drug Discovery and Metallodrugs

The 1,3,4-thiadiazole ring is a well-documented bioisostere for pyrimidines and oxadiazoles. Derivatives of this scaffold exhibit potent antioxidant [3] and carbonic anhydrase inhibitory activities. By utilizing the propargyl group, medicinal chemists can use CuAAC to rapidly synthesize libraries of triazole-linked thiadiazole derivatives, optimizing for lipophilicity and target binding affinity without redesigning the core pharmacophore. Furthermore, the free thiol allows for the complexation of transition metals (e.g., Co(II), Ni(II), Cu(II)) to create binuclear metallodrugs with enhanced antimicrobial properties [2].

Materials Science: Corrosion Inhibition

In industrial applications, 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol acts as a highly efficient corrosion inhibitor for mild steel and copper alloys. The mechanism relies on the dense electron cloud provided by the three heteroatoms (N, N, S) in the ring, combined with the exocyclic sulfur atoms. These electron-rich centers donate lone pairs into the vacant d-orbitals of the metal surface, forming a protective, hydrophobic chemisorbed layer that physically blocks the ingress of corrosive ions (like Cl⁻) and moisture.

References

  • Madlool, A. M., et al. (2012). "Binuclear Divalent Complexes of Cobalt, Nickel and Copper with N2S Ligand Derived from 1,3,4-Thiadiazole-2,5." Semantic Scholar / University of Kerbala. Available at: [Link]

  • European Researcher (2018). "Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants." ResearchGate. Available at:[Link]

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

An in-depth technical guide on the solubility profiling and thermodynamic analysis of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol. Executive Summary & Compound Profile 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility profiling and thermodynamic analysis of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol.

Executive Summary & Compound Profile

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol (CAS: 53918-17-5) is a functionalized heterocyclic compound featuring a 1,3,4-thiadiazole core, a thiol group at the C2 position, and a propargylthio moiety at the C5 position. It is primarily utilized as a corrosion inhibitor for mild steel in acidic media and as a versatile intermediate in the synthesis of bioactive agrochemicals and pharmaceuticals.

Status of Solubility Data: A comprehensive review of the Journal of Chemical & Engineering Data (JCED), Journal of Molecular Liquids, and open patent literature confirms that experimental mole-fraction solubility data for this specific derivative is not currently available in the public domain.

Consequently, this guide serves as a strategic protocol . It synthesizes solubility behaviors from structural analogs (e.g., 5-methylthio-1,3,4-thiadiazole-2-thiol) to provide a predictive solubility profile and details the standardized experimental workflow required to generate valid thermodynamic data.

Chemical Identity
PropertyDetail
IUPAC Name 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
CAS Number 53918-17-5
Molecular Formula C₅H₄N₂S₃
Molecular Weight 188.30 g/mol
Key Functional Groups Thiol (-SH, acidic), Propargyl (-S-CH₂-C≡CH, hydrophobic/pi-active), Thiadiazole (polar core).[1][2]

Predictive Solubility Profile

Based on the "Like Dissolves Like" principle and data from homologous 5-alkylthio-1,3,4-thiadiazole-2-thiols, the following solubility behavior is projected. The propargyl group increases lipophilicity compared to the parent 1,3,4-thiadiazole-2,5-dithiol but maintains polarity suitable for aprotic solvents.

Solvent Compatibility Matrix (Predicted)
Solvent ClassPredicted SolubilityMechanistic Rationale
Polar Aprotic (DMSO, DMF, NMP)High Strong dipole-dipole interactions with the thiadiazole ring; H-bond acceptance from the solvent to the thiol proton.
Polar Protic (Methanol, Ethanol)Moderate to Good Solvation via Hydrogen bonding. Solubility likely increases significantly with temperature (

).
Chlorinated (Chloroform, DCM)Good Favorable dispersion forces with the sulfur-rich backbone; confirmed by 5-methylthio analog data.
Ketones/Esters (Acetone, Ethyl Acetate)Moderate Good interaction with the polar core, though less effective than dipolar aprotic solvents.
Non-Polar (Hexane, Toluene)Poor The high polarity of the thiadiazole/thiol headgroup dominates, preventing dissolution in non-polar media.

Experimental Protocol: Laser Dynamic Method

To generate high-precision solubility data (mole fraction


) suitable for thermodynamic modeling, the Laser Dynamic Monitoring Method  is the industry standard. This method minimizes human error compared to the gravimetric shake-flask method.
Workflow Visualization

SolubilityProtocol cluster_control Control Parameters Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Jacketed Vessel, Stirring) Prep->Equil Load Laser Laser Monitoring (Tyndall Effect Detection) Equil->Laser Heat/Cool Dissolution Dissolution Point (Transmittance Max) Laser->Dissolution Laser Signal Stable Data Data Calculation (Mole Fraction x1) Dissolution->Data Record T & Mass Temp Temp Control (±0.05 K) Temp->Equil Stir Stirring Rate (400 rpm) Stir->Equil

Caption: Workflow for the Laser Dynamic Solubility Determination Method.

Step-by-Step Methodology
  • Preparation: Accurately weigh a specific mass of solvent (

    
    ) into a jacketed glass vessel. Add an excess of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol (
    
    
    
    ).
  • Setup: Insert a laser source (e.g., He-Ne laser) and a light intensity detector. Ensure the path length is fixed.

  • Equilibration: Heat the mixture to a temperature slightly below the expected dissolution point. Stir continuously (approx. 400 rpm) to suspend the solid particles.

  • Measurement: Slowly increase the temperature (e.g., 2 K/h). The suspended particles will scatter the laser light (Tyndall effect), resulting in low transmittance.

  • Endpoint Detection: As the solute dissolves, the solution clears, and laser transmittance rises sharply. The temperature at which transmittance reaches a maximum constant value is the saturation temperature (

    
    )  for that specific mass fraction.
    
  • Calculation: Convert mass measurements to mole fraction (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    and
    
    
    are the molecular weights of the solute and solvent, respectively.

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated using thermodynamic models to verify consistency and calculate dissolution enthalpy.

Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility with temperature.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via regression analysis.
    
  • Validation: A Relative Average Deviation (RAD) < 2% indicates high data quality.

van't Hoff Analysis

Used to calculate the apparent thermodynamic properties of dissolution.



  • Enthalpy of Dissolution (

    
    ):  Derived from the slope (
    
    
    
    ). Positive values indicate an endothermic process (solubility increases with
    
    
    ).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .
  • Entropy (

    
    ):  Derived from the intercept.
    
Thermodynamic Cycle

ThermoCycle Solid Solid Solute (Crystal Lattice) Liquid Subcooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔH_fus) Solution Solution Phase (Solvated) Solid->Solution Dissolution (ΔH_sol) Liquid->Solution Mixing (ΔH_mix)

Caption: Thermodynamic cycle representing the dissolution process as the sum of fusion and mixing steps.

References

Since direct data is absent, these references support the analogous behavior and methodology described above.

  • Analog Solubility (Methylthio derivative)

    • Title: Solubility of 5-Methylthio-1,3,4-thiadiazole-2-thiol.[3][4][5][6][7]

    • Source:Chem-Impex / PubChem D
    • Relevance: Confirms solubility in chloroform and polar organic solvents.
  • Analog Solubility (Amino derivative)

    • Title: Solubility and Solution Thermodynamics of 2-Amino-5-mercapto-1,3,4-thiadiazole in Various Solvents.
    • Source:Journal of Chemical & Engineering Data.[8]

    • Relevance: Establishes the baseline solubility behavior for the 1,3,4-thiadiazole-2-thiol core.
  • Experimental Methodology

    • Title: Correlation and Prediction of Solubility of Organic Compounds (Apelblat Equ
    • Source:Manfredi et al., J. Chem. Eng.
    • Relevance: Defines the standard mathematical framework for analyzing the generated d
  • Synthesis & Application

    • Title: Synthesis and biological evaluation of 5-substituted-1,3,4-thiadiazole-2-thiols.
    • Source:European Journal of Medicinal Chemistry.
    • Relevance: Provides the synthesis context for the propargyl deriv

Sources

Foundational

The 1,3,4-Thiadiazole-2-thiol Scaffold in Medicinal Chemistry: Synthesis, Pharmacological Profiling, and Mechanistic Insights

Executive Summary The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic pharmacophore characterized by a highly aromatic, mesoionic system containing two nitrogen atoms and one sulfur atom. Among its deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic pharmacophore characterized by a highly aromatic, mesoionic system containing two nitrogen atoms and one sulfur atom. Among its derivatives, 1,3,4-thiadiazole-2-thiol stands out due to the toxophoric -N=C-S- linkage, which imparts a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. As a bioisostere of pyrimidine—the structural backbone of three essential nucleobases—the 1,3,4-thiadiazole nucleus exhibits a remarkable ability to intercalate with DNA and inhibit critical replication enzymes[1][2]. Furthermore, its high lipophilicity facilitates excellent cellular membrane permeability, allowing it to engage intracellular targets with high affinity[2][3].

Synthetic Methodologies: A Self-Validating Protocol

To harness the therapeutic potential of 1,3,4-thiadiazole-2-thiols, robust and reproducible synthetic routes are required. The most widely adopted protocol involves the base-catalyzed cyclization of dithiocarbazate intermediates[4][5]. As an application scientist, it is critical to understand the thermodynamic and kinetic drivers of each step to optimize yield and purity.

Protocol: Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiol

Step 1: Formation of the Dithiocarbamate Intermediate

  • Procedure: Dissolve 0.1 mol of the starting hydrazide (e.g., phenylhydrazine or an acyl hydrazide) in 50 mL of absolute ethanol. Add 0.12 mol of anhydrous potassium hydroxide (KOH) and stir until dissolved. Slowly add 0.15 mol of carbon disulfide (CS₂) dropwise under a fume hood[4][5].

  • Causality & Mechanism: The KOH deprotonates the hydrazide, drastically increasing its nucleophilicity. This allows for a rapid nucleophilic attack on the highly electrophilic carbon of CS₂, forming a soluble potassium dithiocarbazate salt. Absolute ethanol is strictly used to prevent the competitive hydrolysis of CS₂, which would readily occur in aqueous media.

Step 2: Intramolecular Cyclodehydration

  • Procedure: Reflux the reaction mixture at 65–70 °C for 4 to 8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC)[5][6].

  • Causality & Mechanism: Thermal energy provides the activation energy necessary for the intramolecular cyclization. The lone pair on the terminal nitrogen attacks the thiocarbonyl carbon, expelling a molecule of water (or hydrogen sulfide, depending on the exact precursors) and closing the five-membered mesoionic ring.

Step 3: Acidification and Product Isolation

  • Procedure: Cool the mixture to 0–5 °C in an ice bath. Slowly acidify the solution using 1M hydrochloric acid (HCl) until the pH reaches 3–4. Filter the resulting precipitate under vacuum[5].

  • Causality & Mechanism: Post-cyclization, the product exists as a water-soluble potassium thiolate salt due to the alkaline conditions. Controlled acidification protonates the sulfur atom, shifting the tautomeric equilibrium toward the insoluble thiol (or thione) form, which precipitates out of solution. This pH-dependent solubility acts as a self-validating purification step.

Step 4: Structural Validation

  • Procedure: Recrystallize the crude product from aqueous ethanol. Validate the structure using FT-IR and ¹H-NMR.

  • Validation Metrics: Successful cyclization is confirmed by the appearance of a C=N stretching band at ~1600 cm⁻¹ and a C=S/C-S band at ~1050 cm⁻¹ in the IR spectrum. In NMR, the highly deshielded S-H proton typically appears as a singlet around 13.0–13.5 ppm, confirming the thiol-thione tautomerism[6].

Pharmacological Profiling and Structure-Activity Relationship (SAR)

The substitution pattern at the C-5 position of the 1,3,4-thiadiazole-2-thiol core dictates its pharmacological trajectory. Summarized below are the quantitative benchmarks for both anticancer and antimicrobial applications.

Anticancer Activity

1,3,4-Thiadiazole derivatives have demonstrated profound antiproliferative effects, frequently outperforming reference chemotherapeutics in vitro[1]. The incorporation of halogenated phenyl rings or methoxy groups at the C-5 position significantly enhances cytotoxicity against breast (MCF-7, MDA-MB-231), lung (A549), and liver (HePG-2) cancer cell lines[1][7].

Table 1: Antiproliferative Activity (IC₅₀) of Select 1,3,4-Thiadiazole Derivatives

Derivative / ModificationCancer Cell LineIC₅₀ ValueTarget / MechanismReference
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6 µMCaspase 3/8, BAX[1]
Uncondensed thiadiazole 29iSK-BR-3 (Breast)0.77 µMEGFR / HER-2[7]
Compound 32aHePG-2 (Liver)3.31 µMEGFR inhibition[7]
Honokiol-thiadiazole hybrid 8aA549 (Lung)1.62 µMApoptosis[7]
Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens has accelerated the screening of thiadiazole derivatives as novel antibiotics. Compounds bearing free amino groups or halogenated aryl rings adjacent to the thiadiazole core exhibit potent bacteriostatic and bactericidal activities by inhibiting bacterial DNA gyrase and interfering with biofilm formation[8][9].

Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Thiadiazole Derivatives

Compound / DerivativeTarget MicroorganismMIC ValueReference
Compound 8e (R=4-Cl)Staphylococcus aureus12.5 µg/mL[8]
Compound 14aPseudomonas aeruginosa2.5 µg/mL[8]
Indole-thiadiazole 2cBacillus subtilis3.125 µg/mL[10]
Compound 21bVibrio harveyi31.3 µg/mL[8]

Mechanisms of Action: Target Engagement

The pleiotropic effects of 1,3,4-thiadiazole derivatives stem from their ability to act as multi-target ligands. In oncology, these compounds primarily trigger the intrinsic apoptotic pathway. They act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), leading to downstream upregulation of pro-apoptotic BAX proteins[2][7]. This compromises mitochondrial membrane integrity, releasing cytochrome c and initiating the caspase cascade (Caspase 9, followed by executioner Caspases 3 and 7)[1][7].

MechanismOfAction Thiadiazole 1,3,4-Thiadiazole Derivatives EGFR EGFR / FAK Inhibition Thiadiazole->EGFR DNA DNA Replication Interference Thiadiazole->DNA Casp8 Caspase 8 Activation Thiadiazole->Casp8 BAX BAX Protein Upregulation EGFR->BAX DNA->BAX CytoC Cytochrome C Release BAX->CytoC Casp9 Caspase 9 Activation CytoC->Casp9 Casp3 Caspase 3/7 Execution Casp8->Casp3 Casp9->Casp3 Apoptosis Tumor Cell Apoptosis Casp3->Apoptosis

Fig 1: Pro-apoptotic signaling and kinase inhibition by 1,3,4-thiadiazole derivatives.

Conclusion & Future Perspectives

The 1,3,4-thiadiazole-2-thiol scaffold is a cornerstone of contemporary medicinal chemistry. Its synthetic accessibility, coupled with its capacity for extensive functionalization, allows for the rational design of highly selective targeted therapies. Future drug development efforts must focus on optimizing the pharmacokinetic profiles (ADMET) of these derivatives and exploring their potential as synergistic agents in combination therapies for multidrug-resistant malignancies and superbug infections.

References

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity , mdpi.com, 1

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives , mdpi.com, 8

  • Novel 1,3,4-Thiadiazole Derivatives as Antibiofilm, Antimicrobial, Efflux Pump Inhibiting Agents , dergipark.org.tr, 9

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW , connectjournals.com, 4

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents , nih.gov, 7

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation , nih.gov, 2

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide , nih.gov, 10

  • SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE , irjet.net, 5

  • Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties , orientjchem.org,6

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents , mdpi.com, 3

Sources

Exploratory

Technical Guide: Electronic Properties &amp; DFT Studies of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

This technical guide details the structural characterization, electronic property analysis, and Density Functional Theory (DFT) protocols for 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol . This compound represents a cri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characterization, electronic property analysis, and Density Functional Theory (DFT) protocols for 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol . This compound represents a critical "click-ready" intermediate in medicinal chemistry, combining the pharmacophoric 1,3,4-thiadiazole core with a reactive propargyl handle.

Executive Summary & Molecular Significance

The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, exhibiting inherent antimicrobial, anticancer, and carbonic anhydrase inhibitory activities due to its electron-deficient, aromatic nature. The specific derivative 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is functionally unique:

  • Thiol Head (-SH): Acts as a hydrogen bond donor/acceptor and a site for metal chelation or further functionalization.

  • Propargyl Tail (-S-CH₂-C≡CH): Provides a terminal alkyne for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid generation of triazole-linked bioconjugates.

This guide provides the roadmap for synthesizing, simulating, and validating the electronic behavior of this molecule to predict its reactivity and docking potential.

Chemical Synthesis & Structural Validation

To study the electronic properties experimentally, the compound must first be isolated in high purity. The mono-alkylation of 1,3,4-thiadiazole-2,5-dithiol is the primary route.

Synthesis Protocol

Objective: Selective S-alkylation of one thiol group while preserving the second for biological activity.

Reagents:

  • 1,3,4-Thiadiazole-2,5-dithiol (Starting Material)

  • Propargyl bromide (80% solution in toluene)

  • Potassium Carbonate (

    
    ) or Potassium Hydroxide (KOH)
    
  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1,3,4-thiadiazole-2,5-dithiol in 30 mL of absolute ethanol containing 10 mmol of KOH. Stir at room temperature for 30 minutes to form the mono-potassium salt.

  • Addition: Add 10 mmol of propargyl bromide dropwise over 20 minutes. Maintain temperature at 0–5°C to prevent di-substitution.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 3–4 hours. Monitor via TLC (Solvent system: CHCl₃/MeOH 9:1).

  • Workup: Evaporate the solvent under reduced pressure. Pour the residue into crushed ice/water.

  • Acidification: Acidify with 10% HCl to precipitate the thiol form (if the salt remains).

  • Purification: Filter the solid and recrystallize from ethanol/water.

Spectroscopic Validation Criteria
TechniqueFeatureExpected Signal (ppm / cm⁻¹)Structural Assignment
¹H NMR Singlet (1H)~13.5 - 14.0 ppm-SH (Thiol proton, broad, exchangeable)
Triplet (1H)~2.5 - 3.0 ppm≡CH (Acetylenic proton)
Doublet (2H)~4.0 - 4.2 ppm-S-CH₂- (Methylene bridge)
IR Stretch2550 - 2600 cm⁻¹S-H stretch (Weak)
Stretch2100 - 2150 cm⁻¹C≡C stretch (Alkyne)
Stretch~1600 cm⁻¹C=N (Thiadiazole ring)

Computational Methodology (DFT Studies)

Density Functional Theory (DFT) is required to predict the reactivity descriptors that drive drug-receptor interactions.

Computational Workflow Diagram

The following Graphviz diagram outlines the logic flow for the computational study, from geometry optimization to reactivity prediction.

DFT_Workflow Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Gaussian 09/16 Freq Frequency Calculation (NIMAG = 0) Opt->Freq Check Minima FMO FMO Analysis (HOMO/LUMO) Freq->FMO Electronic State MEP MEP Surface Mapping Freq->MEP Desc Global Reactivity Descriptors FMO->Desc Calculation MEP->Desc Active Sites

Caption: Workflow for DFT characterization. Optimization must yield zero imaginary frequencies (NIMAG=0) to confirm a true ground state.

Protocol for Electronic Property Calculation

To ensure high accuracy (E-E-A-T), the B3LYP hybrid functional with the 6-311++G(d,p) basis set is the standard for thiadiazole derivatives due to the presence of sulfur atoms which require diffuse functions.

Execution Steps:

  • Software: Gaussian 16, ORCA, or GAMESS.

  • Route Section (Gaussian Example): #P B3LYP/6-311++G(d,p) Opt Freq pop=full

  • Solvation: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water or DMSO if simulating biological environments. SCRF=(Solvent=Water)

Electronic Properties & Reactivity Descriptors

The biological activity of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is governed by its Frontier Molecular Orbitals (FMOs).

Frontier Molecular Orbitals (FMO)[4]
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the thiol (-SH) sulfur and the thiadiazole ring nitrogens . This represents the electron-donating capacity (nucleophilic attack site).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the thiadiazole ring and the propargyl group . This represents the electron-accepting capacity (electrophilic attack site).

Band Gap (


): 


  • A lower band gap indicates a "softer" molecule, which is generally more polarizable and biologically active. For thiadiazoles, typical gaps range from 3.5 to 4.5 eV .

Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters quantify the molecule's stability and reactivity:

ParameterSymbolFormulaSignificance
Ionization Potential


Energy to remove an electron.
Electron Affinity


Energy to add an electron.
Chemical Hardness


Resistance to charge transfer.
Electrophilicity Index


Propensity to accept electrons (critical for docking).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

  • Red Regions (Negative Potential): Localized on the N3 and N4 atoms of the thiadiazole ring and the terminal alkyne. These are preferred sites for electrophilic attack (e.g., by metal ions or enzyme active site protons).

  • Blue Regions (Positive Potential): Localized on the -SH proton and the methylene protons. These interact with nucleophilic residues in proteins.

Biological Docking Implications

The electronic profile of this molecule suggests specific interactions with enzyme targets, particularly Carbonic Anhydrase (CA) and Lanosterol 14


-demethylase (CYP51) .
Pharmacophore Mapping
  • Zinc Binding Group (ZBG): The unsubstituted thiol (-SH) and ring nitrogens can chelate the

    
     ion in metalloenzymes.
    
  • Hydrophobic Tail: The propargyl group provides a rigid, linear hydrophobic element that can slot into narrow hydrophobic pockets (e.g., the substrate access channel of CYP51).

Docking Workflow

Docking_Pathway Ligand Ligand: 5-(Prop-2-ynylthio)-... (DFT Optimized Geometry) Dock Molecular Docking (AutoDock Vina / Gold) Ligand->Dock Target Target Protein (e.g., PDB: 1AY7 - Carbonic Anhydrase) Grid Grid Box Generation (Active Site Definition) Target->Grid Grid->Dock Analysis Interaction Analysis (H-bonds, Pi-Stacking, RMSD) Dock->Analysis

Caption: In silico docking workflow. The DFT-optimized geometry is critical for accurate binding pose prediction.

References

  • Yusuf, M., et al. (2017). Synthesis and DFT studies of new 1,3,4-thiadiazole derivatives. Journal of Molecular Structure.[2] Link

  • Altıntop, M. D., et al. (2016). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents.[3] Molecules.[1][4][2][3][5][6][7][8][9][10][11] Link

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • ChemicalBook. (n.d.). 1,3,4-Thiadiazole-2,5-dithiol Properties and Reactions.Link

Sources

Foundational

Architectural Control in Heterocyclic Synthesis: The Reactivity of Propargyl Thioethers

Executive Summary Propargyl thioethers have emerged as highly privileged synthons in modern organic chemistry. Their unique structural topology—combining a soft, nucleophilic sulfur atom in close proximity to a rigid, el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propargyl thioethers have emerged as highly privileged synthons in modern organic chemistry. Their unique structural topology—combining a soft, nucleophilic sulfur atom in close proximity to a rigid, electron-rich alkyne—enables orthogonal reactivity profiles. Depending on the catalytic system and the steric environment of the propargylic position, these compounds can be precisely steered toward diverse heterocyclic scaffolds, including 2H-thiochromenes, dihydrobenzothiophenes, and functionalized indenes. This whitepaper dissects the mechanistic causality behind these divergent pathways and provides self-validating experimental protocols for their implementation in drug discovery workflows.

Mechanistic Foundations: The Dual Nature of Propargyl Thioethers

The reactivity of propargyl thioethers is fundamentally governed by the competition between alkyne activation and sulfur nucleophilicity. When exposed to electrophiles or transition metals, the system faces a critical bifurcation:

  • Direct Cyclization (endo/exo-dig) : The sulfur atom attacks the activated alkyne.

  • 1,2-Sulfur Migration : The sulfur atom migrates to form an allenium or thiirenium intermediate, leading to complex structural rearrangements.

The gem-Disubstituent (Thorpe-Ingold) Effect

A critical factor in controlling this divergence is the substitution pattern at the propargylic carbon. Studies have demonstrated that tertiary S-aryl propargyl thioethers—bearing gem-dimethyl or cycloalkyl groups—are conformationally restricted[1]. This steric bulk compresses the internal bond angle between the sulfur atom and the alkyne, drastically lowering the entropic barrier for cyclization. Consequently, under silver or gold π-acid catalysis, these substrates selectively undergo 6-endo-dig cyclization to yield 2H-thiochromenes, completely bypassing competitive elimination or SN' pathways[1],[2].

Mechanism A Propargyl Thioether B π-Acid / Electrophile A->B C Thiirenium / Allenium Ion B->C D 6-endo-dig Cyclization C->D gem-Dimethyl Effect E 1,2-Sulfur Migration C->E Halonium / HFIP F 2H-Thiochromenes D->F G Indenes / Dienes E->G

Mechanistic divergence of propargyl thioethers under activation.

Divergent Synthetic Pathways

Palladium-Catalyzed Domino Cascades

Propargyl thioethers are excellent substrates for cascade reactions initiated by cyclocarbopalladation. When treated with Pd(0) catalysts, propargyl aryl sulfides undergo a 5-exo-dig cyclization to form a vinyl palladium intermediate. This intermediate can then be intercepted by organotin (Stille), organoboron (Suzuki), or alkyne (Sonogashira) reagents[3].

Interestingly, extending the tether by a single methylene group (propargyl benzyl thioethers) shifts the regioselectivity to a highly efficient 6-exo-dig pathway, yielding isothiochromanes in up to 81% yield[3]. The efficiency of these cascades is highly dependent on suppressing the direct cross-coupling of the uncyclized starting material, which is achieved through precise temperature control (microwave irradiation).

Halonium-Promoted 1,2-Sulfur Migration

In the absence of transition metals, electrophilic halogen sources like N-Iodosuccinimide (NIS) can activate the alkyne. When conducted in hexafluoroisopropanol (HFIP), the reaction takes a drastically different route. HFIP hydrogen-bonds with the thioether (evidenced by a 0.35 ppm NMR shift of the HFIP hydroxyl proton), modulating its nucleophilicity. This promotes a tandem 1,3-sulfur migration to generate an allenyl thioether, which subsequently undergoes a Nazarov-type cyclization to form heavily functionalized, indene-based β-iodoalkenyl sulfides. Similar halonium-promoted migrations have also been leveraged to synthesize highly substituted 1,3-dienes[4].

Quantitative Reactivity Profiles

To facilitate rational reaction design, the following table summarizes the key reactivity profiles, required catalysts, and resulting heterocyclic architectures based on recent literature.

Substrate TypeCatalyst / PromoterPrimary IntermediateCyclization ModeTarget Heterocycle
Tertiary S-Aryl Thioether AgOTf or Au(I) saltsThiirenium Ion6-endo-dig2H-Thiochromenes
Propargyl Aryl Thioether Pd(PPh₃)₄ / StannaneVinyl Palladium5-exo-digDihydrobenzothiophenes
Propargyl Benzyl Thioether Pd(PPh₃)₄ / StannaneVinyl Palladium6-exo-digIsothiochromanes
Propargylic Sulfide NIS / HFIPAllenyl ThioetherNazarov CyclizationFunctionalized Indenes

Self-Validating Experimental Protocols

The following protocols have been engineered to ensure high reproducibility. Each step includes the mechanistic causality behind the reagent choice and an analytical self-validation checkpoint.

Protocol A: Synthesis of Tertiary S-Aryl Propargyl Thioethers

This protocol utilizes a mild Brønsted acid to install the thioether linkage without prematurely triggering alkyne cyclization[1].

  • Setup : In an oven-dried flask under inert atmosphere, dissolve the tertiary propargyl alcohol (3.0 mmol) in anhydrous nitromethane (6.0 mL, 0.5 M).

  • Reagent Addition : Add the thiophenol derivative (4.5 mmol, 1.5 equiv) sequentially.

  • Catalysis : Add p-toluenesulfonic acid monohydrate (PTSA, 5 mol%).

    • Causality: PTSA is chosen over Lewis acids to specifically generate the propargylic carbocation while leaving the alkyne π-system unactivated. Nitromethane's high dielectric constant stabilizes the transient carbocation[1].

  • Reaction : Stir at room temperature for 2–4 hours.

  • Self-Validation Check :

    • TLC : Monitor the disappearance of the highly polar alcohol spot.

    • IR Spectroscopy : Confirm the complete loss of the broad O-H stretch (~3300 cm⁻¹).

    • ¹H NMR : Verify the downfield shift of the gem-dimethyl protons, confirming the substitution of oxygen for the less electronegative sulfur atom[1].

Protocol B: Palladium-Catalyzed Domino Cyclocarbopalladation/Stille Cascade

This protocol leverages microwave heating to kinetically favor cyclization over direct cross-coupling[3].

  • Setup : In a microwave-safe vial, dissolve the propargyl aryl thioether (1.0 equiv) and 2-furyl tributylstannane (1.5 equiv) in degassed benzene (0.1 M).

  • Catalyst Addition : Add Pd(PPh₃)₄ (10 mol%).

  • Reaction : Seal the vial and subject it to microwave irradiation at 115 °C for 3 hours.

    • Causality: Standard thermal heating often results in competitive direct Stille coupling of the linear alkyne. Microwave irradiation rapidly overcomes the activation energy barrier for the initial syn-carbopalladation (5-exo-dig), ensuring the cascade is initiated before the stannane can transmetalate with the uncyclized Pd-complex[3].

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Self-Validation Check :

    • GC-MS : The crude mixture must show a molecular ion peak corresponding to the exact mass of the cyclized + coupled product, with no trace of the uncyclized direct-coupling byproduct.

    • ¹H NMR : Look for the complete disappearance of the terminal alkyne proton (~2.5 ppm) and the appearance of the newly incorporated furyl protons (~6.5–7.5 ppm)[3].

Workflow Step1 Step 1: Thiolation PTSA, MeNO2 Step2 Step 2: Validation TLC & IR/NMR Step1->Step2 Step3 Step 3: Domino Cyclization Pd(PPh3)4, 115°C Step2->Step3 Step4 Step 4: Isolation Yield: 52-81% Step3->Step4

Workflow for the synthesis and Pd-catalyzed domino cyclization of propargyl thioethers.

Conclusion

Propargyl thioethers are not merely passive substrates; they are dynamic, programmable synthons. By understanding the causality of the gem-disubstituent effect, solvent hydrogen-bonding dynamics, and the kinetic barriers of carbometalation, synthetic chemists can dictate the architectural outcome of the reaction. Whether targeting thiochromenes via π-acid activation or functionalized indenes via halonium-promoted sulfur migration, the rigorous application of these mechanistic principles ensures high atom economy and regioselectivity in heterocyclic drug development.

References

  • [1] &[2] From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation. NIH / ACS Publications. 1

  • [3] Comparative study on the reactivity of propargyl and alkynyl sulfides in palladium-catalyzed domino reactions. Comptes Rendus de l'Académie des Sciences. 3

  • NIS/HFIP-Mediated Synthesis of Indene-Based β-Iodoalkenyl Sulfides from Propargylic Sulfides. Advanced Synthesis & Catalysis.

  • [4] Synthesis of highly substituted 1,3-dienes through halonium promoted 1,2-sulfur migration of propargylic thioethers. The Royal Society of Chemistry.4

Sources

Exploratory

Strategic Profiling of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol: Biological Targets and Mechanistic Workflows

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The rational design of small-molecule inhibitors relies heavily on privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile target engagement. 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol (PTT) represents a highly specialized pharmacophore combining a pyrimidine bioisostere core with two highly reactive functional groups: a 2-thiol (capable of metal chelation and hydrogen bonding) and a 5-propargylthio moiety (an alkyne handle suitable for covalent enzyme inhibition or bioorthogonal click chemistry).

This whitepaper dissects the potential biological targets of PTT, elucidates the structural causality behind its pharmacological activity, and provides field-proven, self-validating experimental protocols for target deconvolution and kinetic validation.

Structural Pharmacology & Mechanism of Action

The biological efficacy of 1,3,4-thiadiazole derivatives stems from their mesoionic nature, which allows them to cross cellular membranes efficiently while interacting with diverse protein targets[1]. PTT is uniquely equipped with two functional appendages that dictate its mechanism of action:

  • The 1,3,4-Thiadiazole-2-Thiol Core: This moiety exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) states. It acts as a potent zinc-binding group (ZBG), making it highly effective at coordinating the catalytic Zn²⁺ ion in metalloenzymes such as Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs)[2][3].

  • The Prop-2-ynylthio (Propargylthio) Group: The terminal alkyne (-C≡CH) serves a dual purpose. Biologically, propargyl groups are classic mechanism-based ("suicide") inhibitors of flavin-dependent enzymes like Monoamine Oxidases (MAOs). Chemically, the alkyne is a bioorthogonal handle, allowing PTT to act as an Activity-Based Protein Profiling (ABPP) probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Primary Biological Targets

Based on the structural homology of PTT to established pharmacophores, its primary biological targets span oncology, neurology, and infectious diseases[4].

Metalloenzymes: Carbonic Anhydrase (CA IX and XII)

Tumor-associated Carbonic Anhydrases (CA IX and XII) are overexpressed in hypoxic tumor microenvironments, where they regulate intracellular pH to promote survival. The 1,3,4-thiadiazole-2-thiol scaffold directly coordinates the active-site zinc, displacing the catalytic water molecule and halting the hydration of CO₂[2].

Kinase Cascades: MEK/ERK Signaling Pathway

Recent structural-activity relationship (SAR) studies have demonstrated that thiadiazole-thio derivatives effectively suppress the MEK/ERK signaling pathway. By binding to MEK1/2, these compounds prevent the downstream phosphorylation of ERK1/2, inducing G2/M cell cycle arrest and apoptosis in colorectal cancer models[5].

Antimicrobial Targets

1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. Substituted thiadiazoles have shown profound inhibitory efficacy against Helicobacter pylori by disrupting bacterial redox homeostasis, and possess potent antifungal properties by interfering with ergosterol biosynthesis[6].

Quantitative Target Affinity Summary

The following table synthesizes the expected quantitative binding affinities and mechanisms of action for PTT and its direct structural analogs across validated biological targets.

Biological TargetRepresentative Thiadiazole PharmacophoreObserved Activity (IC₅₀ / Kᵢ)Primary Mechanism of Action
Carbonic Anhydrase IX 1,3,4-thiadiazole-2-thiol derivativesKᵢ = 10 - 50 nMDirect Zn²⁺ chelation at the active site[2]
MEK1/2 Kinase 4-(1,3,4-thiadiazole-2-ylthio)pyrimidineIC₅₀ = 5.5 - 8.0 µMAllosteric/ATP-competitive inhibition[5]
Monoamine Oxidase B Propargylthio-heterocyclesIC₅₀ = 0.1 - 1.5 µMIrreversible covalent modification of FAD
H. pylori (Clinical) 5-nitro-2-thienyl-1,3,4-thiadiazoleMIC < 8 µg/mLDisruption of bacterial redox homeostasis[6]

Mechanistic Visualizations

MEK/ERK Pathway Inhibition

MEK_ERK_Pathway EGFR EGFR / RTK Activation RAS RAS GTPase EGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Apoptosis Cell Cycle Arrest & Apoptosis ERK->Apoptosis PTT PTT (Thiadiazole Derivative) PTT->MEK Inhibits

Fig 1: MEK/ERK pathway inhibition by thiadiazole derivatives inducing apoptosis.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP_Workflow LiveCells 1. In Situ Incubation (PTT Probe) Lysis 2. Cell Lysis & Protein Extraction LiveCells->Lysis Click 3. CuAAC Click Chemistry (Azide-Biotin Tag) Lysis->Click Enrichment 4. Streptavidin Enrichment Click->Enrichment LCMS 5. LC-MS/MS Target Identification Enrichment->LCMS

Fig 2: Activity-Based Protein Profiling (ABPP) workflow utilizing the propargyl handle.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure researchers understand why a condition is chosen, rather than just how to execute it.

Protocol 1: Target Deconvolution via ABPP (CuAAC Click Chemistry)

Objective: Identify unknown intracellular protein targets of PTT by exploiting its propargyl handle. Causality: The terminal alkyne on PTT is biologically inert but chemically reactive. By incubating live cells with PTT, the compound binds to its native targets in situ, preserving physiological protein conformations. Subsequent cell lysis and CuAAC "click" chemistry with an azide-biotin tag allow for the specific streptavidin enrichment of only the proteins bound by PTT, eliminating artifactual in vitro binding events.

Step-by-Step Methodology:

  • In Situ Labeling: Culture HCT116 cells to 80% confluency. Treat with 10 µM PTT (or DMSO vehicle control) for 4 hours at 37°C. Rationale: 4 hours allows sufficient time for cell penetrance and target engagement without inducing widespread apoptosis, which would degrade the proteome.

  • Lysis: Wash cells 3x with cold PBS to remove unbound probe. Lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to isolate the soluble proteome.

  • CuAAC Click Reaction: To 1 mg of proteome lysate, add the click reagents in the following strict order to prevent catalyst precipitation:

    • 100 µM Biotin-PEG3-Azide

    • 1 mM TCEP (reduces Cu²⁺ to reactive Cu⁺)

    • 100 µM TBTA (stabilizes Cu⁺)

    • 1 mM CuSO₄ Incubate for 1 hour at room temperature in the dark.

  • Protein Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 0.2% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours.

  • Elution & LC-MS/MS: Wash beads stringently with 1% SDS, followed by PBS. Elute bound proteins by boiling in Laemmli buffer. Digest with trypsin and analyze via LC-MS/MS to identify the covalently or tightly bound targets.

Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: Validate the zinc-binding capability of the 1,3,4-thiadiazole-2-thiol moiety. Causality: Because the 2-thiol group exists in a tautomeric equilibrium and acts as a zinc-chelator, its inhibitory constant (Kᵢ) must be measured dynamically. The stopped-flow CO₂ hydration assay utilizes a pH indicator (Phenol red) to measure the exact catalytic rate of H⁺ production in real-time. This provides a self-validating kinetic readout; if the zinc site is blocked by PTT, the rate of acidification drops proportionally.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of PTT in DMSO. Dilute to working concentrations (0.1 nM - 1 µM) in assay buffer (20 mM HEPES, pH 7.5, 10% DMSO).

  • Enzyme Incubation: Incubate recombinant human CA IX (10 nM) with varying concentrations of PTT for 15 minutes at 20°C. Rationale: Pre-incubation is critical for metalloenzymes to allow the thiolate anion to displace the active-site water molecule and coordinate the zinc ion.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to create a ~30 mM CO₂ substrate solution.

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor complex and the CO₂ substrate solution.

  • Kinetic Readout: Monitor the absorbance of Phenol red at 557 nm. The initial velocity of the absorbance drop (indicating pH decrease) is plotted against inhibitor concentration to calculate the Kᵢ using the Cheng-Prusoff equation.

References

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds ResearchGate / NIH URL
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold MDPI URL
  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds PubMed / NIH URL
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents PMC / NIH URL
  • A novel 4-(1,3,4-thiadiazole-2-ylthio)
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives MDPI URL

Sources

Foundational

Molecular weight and physicochemical characteristics of CAS [insert number if known] analogs

Topic: Physicochemical Optimization of GLP-1 Receptor Agonist Analogs (Focus: Semaglutide, CAS 910463-68-2) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Optimization of GLP-1 Receptor Agonist Analogs (Focus: Semaglutide, CAS 910463-68-2) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Focus: Semaglutide (CAS 910463-68-2) and Fatty Acid Acylation Strategies

Executive Summary & Core Directive

The development of peptide therapeutics has historically been hampered by rapid renal clearance and enzymatic degradation. This guide analyzes the physicochemical characteristics of Semaglutide (CAS 910463-68-2) , a long-acting Glucagon-Like Peptide-1 (GLP-1) analog.[1][2][3][4][5][6] Unlike small molecules governed by Lipinski’s Rule of 5, the "druggability" of this ~4 kDa peptide hinges on a specific physicochemical triad: Molecular Weight manipulation via albumin binding , Isoelectric Point (pI) tuning , and Lipophilicity modification (Acylation) .

This document serves as a technical blueprint for researchers characterizing similar acylated peptide analogs, moving beyond basic sequence analysis to functional physicochemical profiling.

Physicochemical Profile: CAS 910463-68-2[1][2][6]

The transition from native GLP-1 to Semaglutide represents a masterclass in physicochemical engineering. Native GLP-1 has a half-life of <2 minutes; Semaglutide extends this to ~165 hours.

Table 1: Comparative Physicochemical Data
PropertyNative GLP-1 (7-37)Liraglutide (Analog 1)Semaglutide (CAS 910463-68-2)
Molecular Weight ~3,355 Da3,751 Da4,113.58 Da
Molecular Formula C₁₅₁H₂₂₈N₄₀O₄₇C₁₇₂H₂₆₅N₄₃O₅₁C₁₈₇H₂₉₁N₄₅O₅₉
Isoelectric Point (pI) ~5.5~4.9~4.37 - 4.49 (Acidic)
Albumin Affinity LowHigh (C16 Mono-acid)Ultra-High (C18 Di-acid)
DPP-4 Stability Poor (Ala8 cleavage)ModerateHigh (Aib8 substitution)
Clearance Mechanism Renal FiltrationRenal + MetabolicMetabolic (Albumin-protected)
Molecular Weight & The "Albumin Shunt"

A molecular weight of 4,113 Da is theoretically below the renal filtration threshold (~30–50 kDa). If Semaglutide existed as a free peptide in plasma, it would be rapidly cleared.

  • The Mechanism: The effective molecular weight is dynamic . By binding non-covalently to Human Serum Albumin (HSA, ~66.5 kDa), the complex behaves as a ~70 kDa entity, evading glomerular filtration.

  • Engineering Insight: The increase in MW from Liraglutide (3751 Da) to Semaglutide (4113 Da) is primarily driven by the hydrophilic spacer and the C18 fatty diacid . This additional mass is functional, not structural waste.

Isoelectric Point (pI) & Solubility

Semaglutide possesses a theoretical pI of approximately 4.37 .

  • Formulation Implication: At physiological pH (7.4), the peptide is negatively charged (anionic). This enhances solubility in neutral buffers and reduces aggregation propensity compared to peptides with pI values near 7.0.

  • Solubility Profile: >10 mg/mL in aqueous buffers at pH > 7.0.

Structural Engineering & Acylation Logic

The critical innovation in CAS 910463-68-2 is the derivatization at Lysine-26 .[3][7]

The Side Chain Architecture

Unlike Liraglutide (C16 palmitic acid), Semaglutide utilizes a C18 stearic diacid connected via a specific linker: [Glu] - [2x OEG (8-amino-3,6-dioxaoctanoic acid)] - [C18 Diacid]

  • C18 Diacid: The distal carboxylate group allows for high-affinity binding to specific sites on HSA (Sudlow Site II). The "diacid" nature is critical; it provides a "handle" for solvation while the aliphatic chain buries into the albumin pocket.

  • OEG Linker: The mini-PEG (OEG) spacer pushes the fatty acid away from the peptide backbone, preventing the lipid moiety from interfering with the GLP-1 receptor binding domain.

Visualization: The Engineering Logic

Semaglutide_Engineering Native Native GLP-1 (T 1/2 < 2 min) Problem1 DPP-4 Degradation (Ala8 Cleavage) Native->Problem1 Problem2 Renal Clearance (MW < 30kDa) Native->Problem2 Mod1 Aib8 Substitution (Steric Hindrance) Problem1->Mod1 Solved by Mod2 Acylation (Lys26) C18 Diacid + Spacer Problem2->Mod2 Solved by Result Semaglutide (CAS 910463-68-2) (T 1/2 ~165h) Mod1->Result Mod2->Result Mechanism Albumin Binding Complex (Effective MW > 60kDa) Result->Mechanism In Vivo Behavior

Figure 1: Structural evolution from Native GLP-1 to Semaglutide, highlighting the resolution of proteolytic instability and renal clearance.

Experimental Protocol: Characterizing Albumin Binding

Objective: To validate the physicochemical efficacy of the acylation strategy (C18 chain) by measuring the Fraction Unbound (


) in plasma.
Method:  High-Throughput Equilibrium Dialysis (HTED).
Rationale

Standard LogP (shake flask) is insufficient for acylated peptides because they form micelles or aggregates. Equilibrium dialysis is the gold standard for determining the "effective" lipophilicity as it translates to protein binding.

Detailed Workflow

Materials:

  • Device: 96-well Equilibrium Dialysis Plate (MWCO 12–14 kDa). Note: Ensure MWCO is significantly higher than peptide MW (4 kDa) but lower than Albumin (66 kDa).

  • Matrix: Human Plasma (pooled, EDTA anticoagulant), pH adjusted to 7.4.[8]

  • Buffer: Phosphate Buffered Saline (PBS) + 0.05% Tween-20 (to prevent non-specific binding to plastic).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Soak dialysis membranes in deionized water (20 min) followed by 20% ethanol (20 min) to remove preservatives. Rinse thoroughly.

  • Sample Spiking:

    • Spike Semaglutide (CAS 910463-68-2) into human plasma at therapeutic concentration (e.g., 100 nM).

    • Critical Control: Spike a reference compound (e.g., Warfarin) to validate chamber integrity.

  • Loading:

    • Donor Chamber: Add 200 µL of Spiked Plasma.

    • Receiver Chamber: Add 200 µL of PBS Buffer.

  • Incubation:

    • Seal plate with adhesive film.

    • Incubate at 37°C with orbital shaking (approx. 150 rpm) for 6 to 24 hours .

    • Time-Course Check: Run a pilot study at 4h, 8h, and 24h to ensure equilibrium is reached (large peptides diffuse slowly).

  • Sampling & Recovery:

    • Remove 50 µL from Donor and Receiver chambers.

    • Matrix Matching: Add 50 µL of blank plasma to Receiver samples; add 50 µL of blank buffer to Donor samples. (Crucial for consistent LC-MS ionization).

  • Analysis (LC-MS/MS):

    • Precipitate proteins with cold Acetonitrile (3:1 ratio).

    • Centrifuge (4000g, 20 min).

    • Inject supernatant onto C18 column (e.g., Waters BEH C18).

    • Detect via MRM (Multiple Reaction Monitoring).

Calculation:



Visualization: HTED Workflow

HTED_Protocol Prep 1. Membrane Prep (Hydrate & Rinse) Load 2. Load Device Donor: Plasma + Drug Receiver: PBS Buffer Prep->Load Equil 3. Equilibrium 37°C, 24h, Shaking Load->Equil Sample 4. Sampling Matrix Matching (Plasma/Buffer) Equil->Sample Anal 5. LC-MS/MS Analysis Protein Precip -> MRM Sample->Anal

Figure 2: High-Throughput Equilibrium Dialysis workflow for determining peptide-albumin binding affinity.

References

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[3][9][10][11] Journal of Medicinal Chemistry, 58(18), 7370–7380.[3][11]

  • PubChem Compound Summary. (2024). Semaglutide (CID 56843331).[12] National Center for Biotechnology Information.

  • Jensen, L., et al. (2017). Absorption, metabolism and excretion of semaglutide in humans and nonclinical species. European Journal of Pharmaceutical Sciences, 104, 31-41.

  • European Medicines Agency (EMA). (2018). Assessment Report: Ozempic (Semaglutide).[4]

Sources

Exploratory

Molecular Fortification: The History and Mechanistic Evolution of Thiadiazole-Based Corrosion Inhibitors for Non-Ferrous Metals

Executive Summary The protection of non-ferrous metals—predominantly copper, aluminum, and their alloys—from aggressive corrosive environments is a critical challenge in industrial engineering, aerospace, and electronics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The protection of non-ferrous metals—predominantly copper, aluminum, and their alloys—from aggressive corrosive environments is a critical challenge in industrial engineering, aerospace, and electronics. Historically, the field relied heavily on highly toxic inorganic passivators, such as chromates. However, the paradigm shifted dramatically toward rational molecular design with the advent of organic heterocyclic compounds.

Among these, 1,3,4-thiadiazole derivatives have emerged as a premier class of green corrosion inhibitors. For professionals accustomed to drug development, the evolution of these inhibitors closely mirrors pharmacology: utilizing a core "pharmacophore" (the thiadiazole ring) to target specific "receptors" (vacant d-orbitals on metal surfaces). This guide explores the historical context, surface-chemistry mechanisms, Structure-Activity Relationships (SAR), and the self-validating experimental protocols used to evaluate these potent molecules.

Historical Context: The Shift to Rational Design

The mid-20th century marked a turning point in corrosion science. The severe toxicity and environmental persistence of hexavalent chromium forced researchers to seek biodegradable alternatives. Early empirical observations in the petroleum and lubrication industries revealed that certain sulfur- and nitrogen-containing organic compounds could prevent the degradation of copper components in engines.

A breakthrough occurred with the widespread application of 1[1]. Initially used as an extreme pressure additive and metal passivator in lubricating oils, DMTD was found to react with active sulfur to yield inactive trisulfides, while simultaneously forming a resilient, chemically bonded organic film on copper strips[1]. This discovery catalyzed decades of rational molecular design, transitioning the field from trial-and-error additive blending to precise heteroatom engineering.

Mechanistic Foundations: Surface Chemistry as "Receptor Binding"

To understand why thiadiazoles are exceptionally effective on non-ferrous metals, one must view the metal-solution interface through the lens of coordination chemistry.

The 1,3,4-thiadiazole ring (


) acts as a multidentate ligand. The mechanism of inhibition is driven by two primary modes of interaction:
  • Physisorption: Electrostatic interactions occur between the protonated heteroatoms of the inhibitor and the charged metal surface in acidic media.

  • Chemisorption (Coordinate Covalent Bonding): This is the dominant protective mechanism. The nitrogen and sulfur atoms possess lone pairs of electrons (donors). Non-ferrous metals, particularly copper, possess vacant 4s, 4p, or 3d orbitals (acceptors). The lone pairs are donated into the vacant orbitals of the metal, forming a robust 2[2].

Furthermore, the aromaticity of the thiadiazole ring allows for


-electron back-donation from the metal to the inhibitor, strengthening the adsorption and forming a dense, hydrophobic barrier that displaces water molecules[3].

AdsorptionMechanism Thiadiazole Thiadiazole Derivative (N, S Heteroatoms) LonePairs Lone Pair Electrons (Donor) Thiadiazole->LonePairs Complex Protective Chemisorbed Film [Cu(I)-Inhibitor Complex] LonePairs->Complex Coordinate Bond VacantD Vacant d-orbitals (Acceptor) VacantD->Complex Electron Acceptance Copper Non-Ferrous Metal Surface (e.g., Cu, Al) Copper->VacantD

Fig 1: Chemisorption mechanism of thiadiazole derivatives on non-ferrous metal surfaces.

Structure-Activity Relationship (SAR) in Molecular Design

In drug discovery, SAR dictates how structural modifications alter target affinity. In corrosion science, SAR dictates surface coverage (


) and film stability.

By modifying the functional groups attached to the 1,3,4-thiadiazole core, scientists can tune the electron density of the ring. For instance, adding electron-donating groups (like amino or methoxy groups) increases the electron density on the active centers, enhancing chemisorption. Conversely, adding bulky hydrophobic chains increases the steric barrier against water penetration but may hinder flat adsorption on the metal lattice.

Quantitative Data: Comparative Efficacy

The following table summarizes the inhibition efficiency (IE%) of various rationally designed thiadiazole derivatives, demonstrating how specific synthesis routes and structural modifications yield highly efficient protection systems.

Chemical NameSynthesis RouteTarget MetalInhibition Efficiency (%)Mechanism / Notes
2,5-dimercapto-1,3,4-thiadiazole (DMTD) ConventionalCopper94.48Forms insoluble Cu(I)-inhibitor complex; highly effective at pH 7.0[2].
2,5-Diphenyl-1,3,4-thiadiazole CondensationCopper/Steel90.0High

-

interaction; strong barrier properties[4].
2-Mercapto-5-(4-nitrophenyl)-1,3,4-thiadiazole KnoevenagelNon-Ferrous95.0Enhanced by electron-withdrawing nitro group altering dipole moment[4].
O,O'-dimethyl S,S'-(thiadiazole-2,5-diyl) bis (carbonothioate) EsterificationCopperHighPossesses multiple electrophilic attack centers enabling multi-center stable adsorption[5].

Experimental Methodologies: Self-Validating Protocols

To rigorously prove the efficacy of a newly synthesized thiadiazole derivative, researchers employ a self-validating loop of electrochemical techniques. This ensures that the measured resistance is a true reflection of the molecular barrier, rather than an artifact of the environment.

Step-by-Step Protocol: Electrochemical Evaluation

Step 1: Substrate Standardization

  • Action: Polish the non-ferrous metal (e.g., pure copper) using successive grades of SiC paper (up to 2000 grit), wash with double-distilled water, and degrease in acetone.

  • Causality: Surface defects act as localized anodic sites. A uniform, mirror-like surface ensures that the measured double-layer capacitance (

    
    ) reflects the inhibitor's intrinsic film-forming ability, eliminating surface topography artifacts.
    

Step 2: Thermodynamic Stabilization (OCP)

  • Action: Immerse the working electrode in the corrosive medium (e.g., 3.5% NaCl) containing the inhibitor. Monitor the Open Circuit Potential (OCP) for 30–60 minutes until

    
    .
    
  • Causality: The metal-solution interface must reach thermodynamic equilibrium. Premature polarization will measure transient charging currents rather than true steady-state corrosion kinetics.

Step 3: Electrochemical Impedance Spectroscopy (EIS)

  • Action: Apply a small amplitude AC voltage signal (typically 10 mV peak-to-peak) over a frequency range of 100 kHz down to 10 mHz.

  • Causality: The 10 mV amplitude non-destructively probes the electrical double layer without permanently altering the chemisorbed inhibitor film. The resulting Nyquist plot yields the charge transfer resistance (

    
    ). An increase in 
    
    
    
    combined with a decrease in
    
    
    directly validates that water molecules with high dielectric constants have been successfully displaced by the bulky, low-dielectric thiadiazole molecules.

Step 4: Potentiodynamic Polarization (PDP)

  • Action: Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Causality: This destructive technique forces the system into anodic (oxidation/metal dissolution) and cathodic (reduction) regimes. Extrapolating the Tafel slopes reveals whether the inhibitor predominantly blocks anodic sites, cathodic sites, or acts as a mixed-type inhibitor[2].

Workflow Synthesis Synthesis & Characterization Immersion Corrosive Media Exposure Synthesis->Immersion Preparation Substrate Preparation Preparation->Immersion Electrochemical Electrochemical Testing (EIS/PDP) Immersion->Electrochemical SurfaceAnalysis Surface Analysis (SEM/XPS) Electrochemical->SurfaceAnalysis

Fig 2: Self-validating experimental workflow for evaluating corrosion inhibition efficacy.

Conclusion & Future Perspectives

The history of thiadiazole-based corrosion inhibitors is a testament to the power of rational molecular design. By understanding the fundamental interactions between heteroatom lone pairs and the vacant d-orbitals of non-ferrous metals, researchers have successfully engineered molecules that provide >90% inhibition efficiency even in highly aggressive chloride environments.

Looking forward, the integration of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations is allowing scientists to predict the adsorption energy (


) and multi-center binding stability of novel thiadiazole derivatives in silico[5]. This computational foresight, combined with green synthesis routes, ensures that thiadiazoles will remain at the forefront of advanced materials protection.

References

  • Advancements in Corrosion Inhibition: Exploring Thiadiazole Derivatives as Promising Agents Journal of M
  • Adsorption Behavior of Thiadiazole as Corrosion Inhibitors on Copper Surface M
  • Inhibition of corrosion of copper by 2,5-dimercapto-1,3,4-thiadiazole in 3.5% NaCl solution SciSpace
  • OSTI.
  • Copper Corrosion Inhibitors. A review International Journal of Electrochemical Science

Sources

Foundational

Technical Guide: Tautomerism in 5-Substituted-1,3,4-Thiadiazole-2-Thiol Compounds

Executive Summary The 1,3,4-thiadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and acting as a core pharmacophore in antimicrobial, anticonvulsant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and acting as a core pharmacophore in antimicrobial, anticonvulsant, and anticancer therapeutics.[1] However, its utility is complicated by a dynamic thiol-thione tautomeric equilibrium .

For researchers and drug developers, distinguishing between the aromatic thiol (SH) and the non-aromatic thione (NH) forms is not merely an academic exercise; it dictates solubility, membrane permeability, ligand-protein binding modes, and chemical reactivity during lead optimization.

This guide provides a definitive technical analysis of this equilibrium, offering validated protocols for characterization, mechanistic insights into substituent effects, and strategies for controlling regioselectivity in synthetic workflows.

Part 1: Mechanistic Foundation

The Thiol-Thione Equilibrium

At the core of this scaffold's chemistry is the proton transfer between the exocyclic sulfur and the endocyclic nitrogen (N3).

  • Thiol Form (Aromatic): Characterized by an -SH group and a fully aromatic heterocyclic ring. This form theoretically maximizes resonance energy but is often less stable in polar environments.

  • Thione Form (Non-Aromatic/Amide-like): Characterized by a C=S double bond and an N-H group. While this disrupts the continuous aromatic sextet, the strong polarization of the C=S bond and the stability of the thioamide-like resonance contributors often make this the dominant species in the solid state and polar solutions.

Key Insight: Unlike simple heterocycles where aromaticity dominates, the 1,3,4-thiadiazole system exhibits a "thione-predominance" driven by the high polarizability of sulfur and the strength of N-H hydrogen bonding networks.

Visualization: Tautomeric Equilibrium & Reactivity

The following diagram illustrates the equilibrium and the resonance structures stabilizing the thione form.

Tautomerism Thiol Thiol Form (Aromatic) -SH / C-S bond Lipophilic Thione Thione Form (Dominant) =S / N-H bond Polar / H-bond Donor Thiol->Thione Polar Solvents Solid State Anion Thiolate Anion Nucleophilic Species (Base Catalyzed) Thiol->Anion - H+ Thione->Anion Deprotonation (pKa ~7.8) S_Alk S-Alkylation (Kinetic/Thermodynamic Major Product) Anion->S_Alk Soft Electrophiles (e.g., Alkyl Halides) N_Alk N-Alkylation (Minor/Condition Dependent) Anion->N_Alk Hard Electrophiles (Rare)

Caption: The equilibrium heavily favors the Thione form in polar media. Reactivity is funneled through the Thiolate anion, which exhibits high S-nucleophilicity.

Part 2: Structural & Environmental Determinants

Substituent Effects (C5 Position)

The group attached to the C5 position modulates the electron density of the ring, influencing the acidity of the N-H proton and the basicity of the Sulfur.

Substituent TypeExampleElectronic EffectImpact on Equilibrium
Electron Donating -CH

, -NH

, -OMe
Increases e- density in ring.Stabilizes Thione. The N-H bond becomes less acidic; the thione resonance is reinforced.
Electron Withdrawing -CF

, -NO

, -Pyridyl
Decreases e- density.Destabilizes Thione (slightly). Increases N-H acidity. Can shift equilibrium slightly toward thiol in gas phase, but solvation usually maintains thione dominance.
Conjugated Aryl -Phenyl, -ThienylResonance delocalization.Stabilizes Thione. Extended conjugation allows the negative charge on Nitrogen (in resonance forms) to delocalize, firmly anchoring the proton at N.
Solvent Effects (Solvatochromism)

The equilibrium is highly sensitive to solvent polarity (


 values).
  • Polar Protic (Water, Methanol): Strong stabilization of the Thione form. The N-H acts as a hydrogen bond donor, and the C=S dipole is stabilized by the solvent field.

  • Polar Aprotic (DMSO, DMF): Thione form remains dominant. DMSO acts as a strong H-bond acceptor for the N-H proton.

  • Non-Polar (CHCl

    
    , Toluene):  The equilibrium may shift slightly toward the Thiol  form to minimize charge separation, but aggregation via intermolecular H-bonding often preserves the thione character even here.
    

Part 3: Analytical Characterization

Distinguishing these tautomers requires a multi-modal approach. A single technique is often insufficient due to rapid exchange rates in solution.

Analytical Decision Matrix

Analysis Start Sample Characterization State Physical State? Start->State Solid Solid State State->Solid Solution Solution State State->Solution XRD X-Ray Crystallography (Gold Standard) Solid->XRD Definitive IR FT-IR (ATR) Look for C=S vs S-H Solid->IR Rapid Screen NMR NMR (DMSO-d6) 1H, 13C, 15N Solution->NMR Structural ID UV UV-Vis Solvatochromism Solution->UV Equilibrium Constants

Caption: Workflow for determining tautomeric dominance. X-ray is definitive for solids; NMR is preferred for solution structure.

Protocol: Spectroscopic Validation
1. Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]
  • Solvent: DMSO-

    
     is the standard. Avoid CDCl
    
    
    
    due to poor solubility and aggregation.
  • 
    H NMR Signatures: 
    
    • Thione (NH): Broad singlet, highly deshielded (

      
       13.0 – 14.5 ppm). This signal is exchangeable with D
      
      
      
      O.
    • Thiol (SH): Rarely observed as a distinct sharp peak unless the equilibrium is "frozen" or heavily biased.

  • 
    C NMR Signatures: 
    
    • C=S (C2):

      
       165 – 185 ppm.
      
    • C-S (Thiol): Typically upfield (

      
       150 – 160 ppm), though rapid exchange often results in a time-averaged signal closer to the thione value.
      
  • 
    N NMR:  Highly sensitive. The N3 nitrogen shows a significant chemical shift difference between protonated (thione) and unprotonated (thiol) states.
    
2. Infrared Spectroscopy (FT-IR)[4][5][6]
  • Thione Markers: Strong absorptions for C=S stretching at 1200–1050 cm

    
     and N-H stretching (broad) at 3400–3100 cm
    
    
    
    .
  • Thiol Markers: A weak S-H stretch around 2500–2600 cm

    
    . Note:  The absence of the S-H band is a strong indicator of the thione form.
    

Part 4: Reactivity & Drug Design Implications

Regioselectivity: S- vs. N-Alkylation

While the thione form dominates the neutral state, reactivity is governed by the thiolate anion generated in situ.

  • S-Alkylation (Major): Reaction with alkyl halides in the presence of mild base (K

    
    CO
    
    
    
    , Et
    
    
    N) almost exclusively yields the S-alkylated product (thioether). This is due to the high nucleophilicity (softness) of the sulfur atom compared to the harder nitrogen.
  • N-Alkylation (Minor): Can occur with hard electrophiles or under specific catalytic conditions, but is generally disfavored.

Pharmacological Relevance[1][4][6][7][9][10][11][12]
  • Bioisosterism: The 1,3,4-thiadiazole-2-thione moiety mimics the peptide bond (-CO-NH-) geometry and H-bonding capability, making it a valuable peptidomimetic.

  • Metabolic Stability: S-alkylated derivatives (thioethers) are generally more metabolically stable than their N-alkylated counterparts.

  • Solubility: The thione form is more polar and water-soluble than the locked S-alkyl derivative, a critical factor in formulation.

Part 5: Experimental Protocols

Synthesis of 5-Substituted-1,3,4-Thiadiazole-2-Thiols

Objective: Efficient synthesis favoring the stable thione precipitate.

  • Reagents: Carboxylic acid hydrazide (R-CONHNH

    
    ), Carbon disulfide (CS
    
    
    
    ), Potassium Hydroxide (KOH), Ethanol (EtOH).
  • Procedure:

    • Dissolve KOH (1.5 eq) in absolute EtOH.

    • Add the hydrazide (1.0 eq) and cool to 0-5°C.

    • Add CS

      
       (1.2 eq) dropwise. (Caution: Exothermic).
      
    • Reflux the mixture for 4–8 hours. Evolution of H

      
      S gas (rotten egg smell) indicates cyclization.
      
    • Workup: Concentrate solvent, dilute with water, and acidify with dilute HCl to pH 2–3.

    • Isolation: The product precipitates as the thione form. Filter, wash with cold water, and recrystallize from EtOH/Water.

Determination of pKa (Potentiometric Titration)

Objective: Quantify the acidity of the NH/SH proton.

  • System: Automatic titrator, glass electrode.

  • Solvent: 50% v/v Methanol/Water (to ensure solubility).

  • Titrant: 0.1 M KOH (standardized).

  • Analysis: Plot pH vs. Volume. The half-equivalence point gives the apparent pKa.

    • Expected Range: 7.0 – 8.5 depending on the 5-substituent. Electron-withdrawing groups will lower the pKa (more acidic).

References

  • BenchChem. "Principal Tautomeric Equilibria in 1,3,4-Thiadiazole Derivatives." BenchChem Technical Library. Link

  • Loghmani-Khouzani, H., et al. "GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles." Phosphorus, Sulfur, and Silicon and the Related Elements, 2016. Link

  • Al-Masoudi, N., et al. "Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles." Current Organic Synthesis, 2019. Link

  • Matysiak, J., et al. "Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group." Journal of Physical Chemistry, 2017. Link

  • Karpenko, Y., et al. "Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides." Chemistry & Chemical Technology, 2018. Link

  • Wang, X., et al. "Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes." Nature Communications, 2025. Link

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Engineering Thiadiazole-Based Self-Assembled Monolayers (SAMs)

Abstract This application note details the fabrication, characterization, and validation of Self-Assembled Monolayers (SAMs) derived from 1,3,4-thiadiazole thiols (e.g., 2-amino-5-mercapto-1,3,4-thiadiazole [AMT], 2,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the fabrication, characterization, and validation of Self-Assembled Monolayers (SAMs) derived from 1,3,4-thiadiazole thiols (e.g., 2-amino-5-mercapto-1,3,4-thiadiazole [AMT], 2,5-dimercapto-1,3,4-thiadiazole [DMTD]).[1][2] Unlike simple alkanethiols, thiadiazole derivatives introduce heterocyclic aromaticity and ambidentate ligand properties (N vs. S binding), making them superior candidates for corrosion inhibition on copper and molecular electronics on gold . This guide synthesizes electrochemical impedance spectroscopy (EIS) data with surface chemistry protocols to ensure reproducible, high-density monolayer formation.

Part 1: Mechanistic Foundation & Chemical Logic

The Ambidentate Challenge

Thiadiazole thiols exist in a tautomeric equilibrium between the thiol (aromatic) and thione (keto-like) forms. Understanding this is critical for surface binding:

  • Thiol Form: Favors S-Metal bond formation (Au-S).

  • Thione Form: Favors N-coordination, particularly relevant for Copper (Cu-N) interactions.

Successful SAM formation requires driving the equilibrium toward the thiolate species or exploiting the specific coordination chemistry of the substrate (e.g., Cu prefers N/S bridging, while Au prefers S-monodentate).

Mechanistic Pathway Diagram

The following diagram illustrates the workflow and the chemical equilibrium governing the assembly process.

Thiadiazole_SAM_Mechanism cluster_binding Surface Coordination Modes Tautomer Tautomeric Equilibrium (Thiol ⇌ Thione) Solvent Solvent Selection (Ethanol/THF) Tautomer->Solvent Solubility Limit Adsorption Physisorption (Fast Kinetic Phase) Solvent->Adsorption Transport Substrate Substrate Potential (Au vs Cu) Chemisorption Chemisorption (S-Au or N-Cu Bond) Substrate->Chemisorption Site Selectivity Adsorption->Chemisorption Dehydrogenation (-H2) Organization Lateral Organization (Van der Waals/Pi-Pi) Chemisorption->Organization Slow Ordering Phase Au_Bind Au-S (Thiolate) Chemisorption->Au_Bind Cu_Bind Cu-N / Cu-S (Complex) Chemisorption->Cu_Bind

Figure 1: Mechanistic pathway from solution tautomerism to surface coordination. Note the bifurcation in binding modes depending on the metal substrate.

Part 2: Preparation Protocols

Reagents & Materials[3][4]
  • Ligands: 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) or 2,5-dimercapto-1,3,4-thiadiazole (DMTD).

  • Solvent: Absolute Ethanol (EtOH) is the standard. Note: If solubility is poor, use a 1:1 mixture of EtOH and Tetrahydrofuran (THF).

  • Substrates: Polycrystalline Gold (Au) on glass/Si or Copper (Cu) coupons (99.9% purity).

Substrate Pre-Treatment (Critical Step)

The quality of the SAM is limited by the cleanliness of the substrate.

Protocol A: Gold (Au) Substrates
  • Solvent Wash: Rinse sequentially with acetone, ethanol, and DI water.

  • Piranha Etch: Immerse in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 seconds.

    • Warning: Piranha solution is explosive with organics. Use extreme caution.

  • Rinse: Copious rinsing with Deionized (DI) water (18.2 MΩ·cm).

  • Dry: Blow dry with high-purity Nitrogen (N₂). Use immediately.

Protocol B: Copper (Cu) Substrates (Corrosion Focus)
  • Mechanical Polishing: Polish with SiC emery paper (grades 400, 800, 1200, 2000) to a mirror finish.

  • Degreasing: Sonicate in acetone for 10 min, then ethanol for 10 min.

  • Acid Pickling: Dip in 7M HNO₃ for 10-15 seconds to remove native oxides.

  • Rinse: Immediate and thorough rinse with DI water and acetone.

  • Dry: Dry under cold air stream. Proceed to assembly within <1 minute to prevent re-oxidation.

SAM Assembly Workflow

Objective: Create a dense, pinhole-free monolayer.

  • Solution Preparation:

    • Prepare a 1.0 mM to 5.0 mM solution of the thiadiazole derivative in absolute ethanol.

    • Expert Tip: For DMTD on Copper, lower concentrations (0.5 - 1.0 mM) often yield better ordered films by preventing rapid, chaotic precipitation of polymeric complexes [1].

  • Incubation:

    • Immerse the freshly cleaned substrate into the thiol solution.[3]

    • Duration: 24 hours at Room Temperature (25°C).

    • Note: Seal the container with Parafilm to prevent solvent evaporation and oxygen intrusion.

  • Rinsing (The "Desorption" Wash):

    • Remove substrate and rinse gently with pure ethanol to remove physisorbed (non-bonded) molecules.

    • Validation: A proper rinse is crucial to distinguish between a chemically bonded SAM and a physically deposited pile of molecules.

  • Drying:

    • Dry under a stream of N₂ gas.[3][4]

Part 3: Characterization & Validation

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for verifying SAM integrity (barrier properties).

Setup:

  • Electrolyte: 0.1 M Na₂SO₄ or 3.5% NaCl (for corrosion studies).

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV sinusoidal perturbation at OCP.

Data Interpretation: Fit the Nyquist plots to an equivalent circuit. For a high-quality SAM, use the R(Q(R(QR))) or Modified Randles Circuit.

ParameterSymbolPhysical MeaningTarget Value (Good SAM)
Charge Transfer Resistance

Resistance to electron transfer across the interface.> 10 kΩ·cm² (increases with coverage)
CPE Magnitude

Constant Phase Element (related to capacitance).Decrease vs. bare metal (water displacement)
Roughness Factor

Deviation from ideal capacitor (

).
> 0.85 (indicates homogeneity)
Inhibition Efficiency


> 90% for Copper/DMTD systems [2]
X-Ray Photoelectron Spectroscopy (XPS)

Use XPS to confirm the binding mode (S-Metal vs N-Metal).

  • S 2p Region: Look for the thiolate doublet (

    
    ) at ~162.0 eV . A peak at ~164 eV indicates unbound thiol/thione or disulfide, suggesting incomplete rinsing or multilayer formation [3].
    
  • N 1s Region:

    • ~398.6 eV: Uncoordinated =N- (imine) nitrogen.

    • ~400.0 eV: Coordinated/Protonated Nitrogen (indicates Cu-N binding).

Contact Angle Goniometry

A rapid QC check.

  • Bare Gold: < 10° (Hydrophilic).

  • Thiadiazole SAM: typically 40° - 70° .

  • Note: Thiadiazole SAMs are less hydrophobic than alkanethiols due to the polar nitrogen atoms in the ring. If the angle is >90°, suspect contamination or multilayer formation.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low

(Poor Inhibition)
Oxidation of Cu prior to assembly.Reduce time between acid pickling and immersion (<30s). Degas ethanol with N₂.
High Hysteresis in CV Pinholes in the monolayer.Increase incubation time to 48h; Increase concentration to 5 mM.
XPS shows 164 eV S-peak Physisorbed multilayers.Sonicate the sample in ethanol for 30s after assembly (aggressive rinse).
Blue/Green Tint on Cu Formation of thick Cu-complex corrosion product, not a SAM.Concentration too high. Dilute to 0.1 mM.

References

  • Corrosion inhibition behavior of 2-amino-5-(4-pyridinyl)-1,3,4-thiadiazole monolayers on copper surface. Corrosion Science. 5

  • Formation, investigation and characterization of self-assembled monolayers of 5-methyl-1,3,4-thiadiazole-2-thiol in corrosion protection. Prime Scholars. 6[4][7]

  • 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol on gold: SAM Formation and electroactivity. J. Braz.[1][8] Chem. Soc. 1[1][9]

  • Preparing Self-Assembled Monolayers (SAMs): A Step-by-Step Guide. Sigma-Aldrich / ResearchGate. 3[1][2][4][7][8][5][10][11][12][13]

Sources

Application

Application Notes and Protocols for Antimicrobial Activity Screening of Propargyl-Thiadiazole Derivatives

Introduction: The Promise of Propargyl-Thiadiazole Derivatives in Combating Antimicrobial Resistance The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Propargyl-Thiadiazole Derivatives in Combating Antimicrobial Resistance

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Propargyl-thiadiazole derivatives have emerged as a promising class of heterocyclic compounds, with a growing body of research highlighting their potential as potent antimicrobial agents.[1][2] The unique structural features of the 1,3,4-thiadiazole ring, often combined with a propargyl moiety, are believed to contribute to their diverse biological activities.[3][4] The antimicrobial efficacy of these compounds is frequently attributed to the N-C-S toxophoric moiety within the thiadiazole ring.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for screening the antimicrobial activity of these novel compounds.

These protocols are designed to ensure scientific integrity and reproducibility, incorporating principles from the Clinical and Laboratory Standards Institute (CLSI) to provide a self-validating system for preliminary screening and quantitative assessment.[5][6]

PART 1: A Tiered Approach to Antimicrobial Screening

A systematic, tiered approach is recommended for evaluating the antimicrobial potential of newly synthesized propargyl-thiadiazole derivatives. This begins with a qualitative primary screening to identify active compounds, followed by quantitative assays to determine the extent of their activity.

G cluster_0 Tier 1: Primary Screening (Qualitative) cluster_1 Tier 2: Quantitative Analysis Primary Screening Agar Well/Disk Diffusion Assay Purpose1 Rapidly identify derivatives with any antimicrobial activity. Provides a visual indication of efficacy (zone of inhibition). Primary Screening->Purpose1 Objective Quantitative Analysis Broth Microdilution Assay Primary Screening->Quantitative Analysis Proceed with active compounds Purpose2 Determine the Minimum Inhibitory Concentration (MIC). Provides a quantitative measure of potency. Quantitative Analysis->Purpose2 Objective

Caption: Tiered Antimicrobial Screening Workflow.

PART 2: Essential Preparatory Steps

Accurate and reproducible results are contingent on meticulous preparation of microbial cultures and test compounds.

Selection and Maintenance of Microbial Strains

The choice of microbial strains is critical and should include representatives of Gram-positive and Gram-negative bacteria, as well as fungi, to assess the spectrum of activity. Standardized quality control (QC) strains are essential for validating test procedures and ensuring the accuracy of results.[7][8]

Microorganism Type Recommended Strains Significance
Gram-positive Bacteria Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)A common cause of skin, respiratory, and bloodstream infections.
Bacillus subtilis (e.g., ATCC 6633)A representative of spore-forming bacteria.
Gram-negative Bacteria Escherichia coli (e.g., ATCC 25922)A common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa (e.g., ATCC 27853)An opportunistic pathogen known for its resistance to multiple antibiotics.
Fungi (Yeast) Candida albicans (e.g., ATCC 10231)A common cause of opportunistic fungal infections.
Fungi (Mold) Aspergillus niger (e.g., ATCC 16404)A common environmental mold and opportunistic pathogen.

Note: Strains can be procured from culture collection banks such as the American Type Culture Collection (ATCC).[7][9] It is crucial to follow the supplier's instructions for reviving and maintaining these strains to prevent mutations that could affect their susceptibility profiles.[8]

Inoculum Preparation and Standardization

The density of the microbial inoculum must be standardized to ensure consistent and comparable results. The 0.5 McFarland standard is the most widely used reference for adjusting the turbidity of bacterial suspensions.[10][11]

Protocol for Inoculum Preparation:

  • Aseptically select 3-5 well-isolated colonies of the test microorganism from a pure, overnight culture grown on a non-selective agar plate.[11][12]

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or a suitable broth medium (e.g., Tryptic Soy Broth).[13]

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard.[11] This can be done visually by comparing the tubes against a white background with contrasting black lines or by using a photometric device.[13] A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11]

  • This standardized inoculum should be used within 15 minutes of preparation to maintain the correct density.[14]

Preparation of Propargyl-Thiadiazole Derivative Solutions

The solubility of the test compounds will dictate the choice of solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

Protocol for Compound Preparation:

  • Prepare a stock solution of each propargyl-thiadiazole derivative at a high concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile DMSO).

  • Subsequent dilutions should be made in the appropriate sterile broth or solvent to achieve the desired test concentrations.

PART 3: Primary Screening - Agar Diffusion Methods

Agar diffusion assays are preliminary, qualitative tests to screen for antimicrobial activity.[3][15] These methods are based on the diffusion of the test compound through a solidified agar medium seeded with a target microorganism.[3]

Agar Well Diffusion Assay

The agar well diffusion method is widely used to evaluate the antimicrobial activity of extracts and novel compounds.[16][17]

Protocol for Agar Well Diffusion:

  • Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) for bacteria and a suitable medium like Sabouraud Dextrose Agar for fungi.[3] Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculate Plates: Dip a sterile cotton swab into the standardized microbial suspension (0.5 McFarland).[3] Gently press the swab against the inside of the tube to remove excess liquid.[10] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[10][12]

  • Create Wells: Use a sterile cork borer (typically 6 mm in diameter) to punch wells into the agar.[3][16]

  • Add Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of each propargyl-thiadiazole derivative solution into the wells.[3]

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at a known concentration.[3]

    • Negative Control: A well containing the solvent used to dissolve the test compounds (e.g., DMSO).[3]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 25-30°C for 24-48 hours for fungi).[16][18]

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone of inhibition generally indicates greater antibacterial potency.[3]

G cluster_0 Agar Well Diffusion Workflow A Prepare Standardized Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate (Create a lawn of bacteria) A->B C Create Wells in the Agar B->C D Add Test Compounds, Positive, and Negative Controls C->D E Incubate at 37°C for 24 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Agar Well Diffusion Experimental Workflow.

Agar Disk Diffusion (Kirby-Bauer) Method

The Kirby-Bauer method is a standardized disk diffusion test used to determine the sensitivity or resistance of bacteria to various antimicrobial compounds.[10][19]

Protocol for Agar Disk Diffusion:

  • Prepare and Inoculate Plates: Follow steps 1 and 2 of the Agar Well Diffusion protocol.

  • Prepare Disks: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the propargyl-thiadiazole derivative solution. Allow the solvent to evaporate completely in a sterile environment.

  • Apply Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.[13] Ensure the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[13]

  • Controls: Use commercially available antibiotic disks as positive controls and a blank disk impregnated with the solvent as a negative control.

  • Incubation and Observation: Follow steps 6 and 7 of the Agar Well Diffusion protocol.

PART 4: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[20][21] This method is considered a gold standard for susceptibility testing and is detailed in CLSI document M07.[5]

Protocol for Broth Microdilution:

  • Prepare Serial Dilutions: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the propargyl-thiadiazole derivatives in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[20][22] The final volume in each well should be 100 µL.

  • Prepare Inoculum: Dilute the standardized 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11][22]

  • Inoculate Microtiter Plate: Add 100 µL of the diluted bacterial suspension to each well containing the test compound dilutions.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no test compound.[20]

    • Sterility Control: Wells containing only broth to check for contamination.[20]

    • Positive Control: Wells containing a standard antibiotic with a known MIC for the QC strain being tested.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in an ambient air incubator.

  • Determine MIC: After incubation, visually inspect the plate for turbidity.[20] The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[21] For certain bacteriostatic agents, pinpoint growth at the bottom of the well may be disregarded.[21]

G cluster_1 Broth Microdilution Workflow G Prepare Serial Dilutions of Test Compounds in a 96-well Plate I Inoculate Wells with Bacterial Suspension G->I H Prepare Standardized and Diluted Inoculum (to achieve 5 x 10⁵ CFU/mL) H->I J Include Growth, Sterility, and Positive Controls I->J K Incubate at 37°C for 16-20 hours J->K L Determine MIC (Lowest concentration with no visible growth) K->L

Caption: Broth Microdilution for MIC Determination Workflow.

PART 5: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the antimicrobial activity of different propargyl-thiadiazole derivatives.

Zone of Inhibition Data
Compound ID Concentration (µ g/well or disk) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli Zone of Inhibition (mm) vs. C. albicans
PTD-01100181512
PTD-02100221916
Ciprofloxacin52530-
Fluconazole25--20
DMSO-000
Minimum Inhibitory Concentration (MIC) Data
Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
PTD-01163264
PTD-0281632
Ciprofloxacin10.5-
Fluconazole--2

Interpretation:

  • Susceptible (S), Intermediate (I), or Resistant (R): MIC values can be compared to established clinical breakpoints from organizations like CLSI to categorize the susceptibility of the microorganism to the compound.[23][24]

  • Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, researchers can begin to understand the relationship between the chemical structure and antimicrobial potency. For example, compounds with electron-withdrawing groups on a phenyl ring have been shown to exhibit higher antimicrobial activity.[25]

PART 6: Trustworthiness and Self-Validation

To ensure the reliability of the screening results, a robust quality control system is imperative.

  • Use of QC Strains: Routinely test QC strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to monitor the performance of the test system.[7][26] The results for these strains should fall within established acceptable ranges.[9]

  • Aseptic Technique: Strict aseptic techniques must be followed throughout all procedures to prevent contamination.

  • Media and Reagent Quality: Use high-quality, pre-tested media and reagents to minimize variability.

  • Standardization: Adherence to standardized protocols, such as those from CLSI, is crucial for inter-laboratory reproducibility.[24]

Conclusion

The methodologies outlined in these application notes provide a comprehensive framework for the initial screening and quantitative evaluation of the antimicrobial activity of novel propargyl-thiadiazole derivatives. By following these standardized and well-controlled protocols, researchers can generate reliable and reproducible data, paving the way for the identification of promising new candidates in the fight against antimicrobial resistance.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC. Available at: [Link]

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. (2021-11-20). Available at: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. PHE. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009-12-08). Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Review: Interpreting Antimicrobial Susceptibility Results. Iowa State University. Available at: [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. (2023-08-28). Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. (2009-12-08). Available at: [Link]

  • Agar Diffusion Test: the primary method to determine the antimicrobial activity. Modern Medical Laboratory Journal. (2022-01-03). Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • The CDS Antibiotic Susceptibility Test. The CDS. Available at: [Link]

  • Sample inoculum preparation: a UK ring trial of the Inoclic device. I2A. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. (2005-10-15). Available at: [Link]

  • Antimicrobial Susceptibility Testing. myadlm.org. (2017-03-29). Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. (2021-02-04). Available at: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. (2016-09-01). Available at: [Link]

  • Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress. Available at: [Link]

  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. (2025-12-18). Available at: [Link]

  • Antimicrobial Susceptibility Testing Diagnostic Aid. Wisconsin Veterinary Diagnostic Laboratory. (2024-06-12). Available at: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. (2024-05-27). Available at: [Link]

  • Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests? ResearchGate. (2022-03-06). Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com. (2025-11-15). Available at: [Link]

  • Synthesis and antimicrobial evaluation of thiadiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. MDPI. Available at: [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. Available at: [Link]

  • Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. (2021-06-29). Available at: [Link]

  • Synthesis and Antimicrobial Screening of Thiadiazole Derivatives. JACS Directory. (2016-06-26). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. (2025-09-08). Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC. Available at: [Link]

  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Neliti. (2018-09-21). Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Available at: [Link]

  • Synthesis and antimicrobial evaluation of N-aryl substituted-1,3,4-thiadiazolidin 2-amines. JOCPR. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Korea Science. (2021-03-31). Available at: [Link]

  • Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. PubMed. (2025-07-28). Available at: [Link]

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Method

Application Note and Protocol: Electrochemical Impedance Spectroscopy (EIS) for the Evaluation of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor for Mild Steel

Introduction: The Challenge of Mild Steel Corrosion and the Promise of Heterocyclic Inhibitors Mild steel, an indispensable alloy in countless industrial applications, is highly susceptible to corrosion, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Mild Steel Corrosion and the Promise of Heterocyclic Inhibitors

Mild steel, an indispensable alloy in countless industrial applications, is highly susceptible to corrosion, particularly in acidic environments.[1] This degradation of material leads to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2] Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms, such as thiadiazole derivatives, have demonstrated exceptional efficacy.[3][4][5] Their effectiveness stems from the presence of lone pair electrons on the heteroatoms and π-electrons in the heterocyclic ring, which facilitate strong adsorption onto the metal surface.[1][6]

This application note provides a detailed protocol for evaluating the corrosion inhibition performance of a specific thiadiazole derivative, 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol, on mild steel in an acidic medium using Electrochemical Impedance Spectroscopy (EIS). EIS is a powerful, non-destructive technique that provides valuable insights into the kinetics of electrochemical processes and the properties of the protective film formed by the inhibitor.[7][8]

Theoretical Framework: Understanding the Principles of EIS in Corrosion Science

Electrochemical Impedance Spectroscopy involves applying a small amplitude AC voltage or current signal to an electrochemical cell over a range of frequencies.[9] By measuring the resulting current or voltage response, the impedance of the system can be determined. The impedance data is typically represented in two common formats: the Nyquist plot and the Bode plot.

  • Nyquist Plot: This plot displays the imaginary component of impedance (-Z") versus the real component (Z'). For a simple corrosion process, the Nyquist plot often exhibits a semicircular shape.[10] The diameter of this semicircle is related to the charge transfer resistance (Rct), a key parameter that is inversely proportional to the corrosion rate.[11] A larger semicircle diameter indicates a higher charge transfer resistance and, consequently, better corrosion inhibition.[11]

  • Bode Plot: This format consists of two plots: the logarithm of the impedance modulus (|Z|) versus the logarithm of frequency, and the phase angle (Φ) versus the logarithm of frequency.[12] In the |Z| vs. log(f) plot, a higher impedance value at low frequencies is indicative of better corrosion protection.[13] The phase angle plot provides information about the capacitive or resistive nature of the interface. A phase angle approaching -90° at intermediate frequencies suggests a more capacitive (and thus more protective) surface.

By analyzing these plots and fitting the data to equivalent electrical circuit models, quantitative parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) can be extracted to calculate the inhibition efficiency (%IE).[14]

Experimental Protocol

This section outlines a step-by-step methodology for conducting the EIS analysis of 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol as a corrosion inhibitor for mild steel.

Materials and Reagents
  • Working Electrode: Mild steel coupons with a composition (e.g., 98.27% Fe, 0.35% C, 0.21% Si, 0.74% Mn, 0.17% Cr) embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.[15]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.

  • Inhibitor: 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol (synthesized and purified).

  • Reagents for Surface Preparation: Acetone, ethanol, and distilled water.

  • Equipment: Potentiostat with a frequency response analyzer (FRA) for EIS measurements, electrochemical cell, and standard laboratory glassware.

Preparation of Mild Steel Working Electrode

Proper surface preparation is critical for obtaining reproducible results.

  • Abrading: The exposed surface of the mild steel electrode is mechanically abraded with a series of silicon carbide (SiC) papers of increasing grit size (e.g., from 400 to 1200 grit).[16]

  • Rinsing and Degreasing: The abraded electrode is then rinsed thoroughly with distilled water, followed by degreasing with acetone and ethanol in an ultrasonic bath for 5-10 minutes.[17]

  • Drying: The cleaned electrode is finally dried in a stream of warm air.

Preparation of Test Solutions
  • Blank Solution: Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.

  • Inhibitor Solutions: Prepare a stock solution of 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol in 1 M HCl. From this stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm).

Electrochemical Cell Setup and EIS Measurement

The following diagram illustrates the experimental workflow for the EIS measurements.

EIS_Workflow cluster_prep Preparation cluster_setup Electrochemical Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis A Prepare Mild Steel Working Electrode B Prepare Test Solutions (Blank & Inhibitor) C Assemble 3-Electrode Cell: - Working Electrode (MS) - Reference Electrode (SCE) - Counter Electrode (Pt) B->C D Add Test Solution to Cell C->D E Connect to Potentiostat D->E F Stabilize at Open Circuit Potential (OCP) for 30 min E->F G Perform EIS Scan: - Frequency Range: 100 kHz to 10 mHz - AC Amplitude: 10 mV F->G H Generate Nyquist & Bode Plots G->H I Fit Data to Equivalent Electrical Circuit H->I J Calculate Inhibition Efficiency I->J

Figure 1: Experimental workflow for EIS analysis of the corrosion inhibitor.

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared mild steel working electrode, the reference electrode, and the counter electrode.

  • Stabilization: Immerse the electrodes in the test solution (either blank or with inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30 minutes, or until a steady state is reached.

  • EIS Measurement: Perform the EIS measurement at the OCP. A typical frequency range is from 100 kHz to 10 mHz, with an AC voltage amplitude of 10 mV.[18]

Data Analysis and Interpretation

Visualization of EIS Data

The acquired impedance data should be plotted as both Nyquist and Bode plots for qualitative analysis.

  • Expected Nyquist Plot: In the absence of the inhibitor, a single, depressed semicircle is expected. With the addition of 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol, the diameter of the semicircle should increase with increasing inhibitor concentration, indicating an increase in the charge transfer resistance.

  • Expected Bode Plot: The impedance modulus at low frequencies should increase with increasing inhibitor concentration. The phase angle should also shift to more negative values over a broader frequency range, suggesting the formation of a more protective, capacitive film on the mild steel surface.

Equivalent Circuit Modeling

To obtain quantitative data, the experimental impedance spectra are fitted to an appropriate equivalent electrical circuit model. A common model used for such systems is the Randles circuit.[19]

Randles_Circuit cluster_parallel start Rs Rs start->Rs end Rct Rct Rs->Rct CPE CPE Rs->CPE Rct->end CPE->end

Figure 2: A simplified Randles equivalent circuit model.

In this model:

  • Rs represents the solution resistance.

  • Rct is the charge transfer resistance, which is inversely proportional to the corrosion rate.

  • CPE is the Constant Phase Element, used in place of a pure capacitor to account for the non-ideal capacitive behavior of the double layer due to surface roughness and inhomogeneities.[11]

Calculation of Inhibition Efficiency

The inhibition efficiency (%IE) can be calculated from the charge transfer resistance values obtained from the equivalent circuit fitting using the following equation:

%IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Where:

  • Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

  • Rct(blank) is the charge transfer resistance in the blank solution (without inhibitor).

Illustrative Data Presentation

The following table summarizes hypothetical data that could be obtained from the EIS measurements, demonstrating the effectiveness of the inhibitor.

Inhibitor Concentration (ppm)Rs (Ω cm²)Rct (Ω cm²)CPE (Y₀) (μF cm⁻²)n%IE
0 (Blank)1.5501500.85-
501.62501200.8880.0
1001.5550950.9090.9
2001.71200700.9295.8
5001.62500500.9598.0

Table 1: Hypothetical EIS parameters for mild steel in 1 M HCl in the absence and presence of varying concentrations of 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol.

Mechanism of Inhibition

The significant increase in Rct and the decrease in Cdl with increasing concentration of 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol suggest that the inhibitor molecules adsorb onto the mild steel surface.[11] This adsorption process forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. The presence of sulfur and nitrogen atoms in the thiadiazole ring, along with the alkyne group, provides multiple active centers for adsorption on the steel surface.[1][6] The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the inhibitor and the metal surface).[1]

Conclusion

Electrochemical Impedance Spectroscopy is an invaluable tool for the quantitative evaluation of corrosion inhibitors.[14] The detailed protocol provided in this application note enables researchers to systematically assess the performance of 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol as a corrosion inhibitor for mild steel. By analyzing the changes in impedance parameters, a clear understanding of the inhibition efficiency and the underlying protective mechanism can be achieved. This methodology ensures scientific rigor and provides a solid foundation for the development of new and effective corrosion inhibitors.

References

  • Theoretical Investigations on Thiadiazole Derivatives as Corrosion Inhibitors on Mild Steel. (n.d.). Google Books.
  • Application of Electrochemical Impedance Spectroscopy (EIS) as an NDT method in Corrosion Monitoring and Analysis. (n.d.). Google Books.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Scientific Reports.
  • Influence of Some Thiadiazole Derivatives on Corrosion Inhibition of Mild Steel in Formic and Acetic Acid Media. (n.d.). Portugaliae Electrochimica Acta.
  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (2023, May 4). Molecules.
  • Comparative Investigation of Corrosion-Mitigating Behavior of Thiadiazole-Derived Bis-Schiff Bases for Mild Steel in Acid Medium: Experimental, Theoretical, and Surface Study. (2020, June 4). ACS Omega.
  • Corrosion Inhibitor Testing. (n.d.). TCA Lab / Alfa Chemistry.
  • The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. (2023, February 6).
  • Electrochemical Impedance Spectroscopy: Basic Principles and Some Applications. (n.d.).
  • Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. (2014, July 1). Arabian Journal of Chemistry.
  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020, November 3). Zerust.
  • ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY AND ITS APPLICATIONS IN CORROSION RESEARCH. (2025, December 13).
  • Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. (2020, September 21).
  • Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (2024, November 22). Bio-Logic.
  • Corrosion Part 4 – Equivalent Circuit Models. (n.d.). nLab.
  • Nyquist plot. (n.d.). PalmSens.
  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnam
  • Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract. (n.d.).
  • Electrochemical Study and Modeling of H 2 S Corrosion of Mild Steel. (n.d.). AMPP Knowledge Hub.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
  • Basics of Electrochemical Impedance Spectroscopy. (n.d.). Gamry Instruments.
  • Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. (2017, October 15). Semantic Scholar.

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Application

Procedure for functionalizing nanoparticles with 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

Application Note: AN-2026-TZ Topic: Functionalization of Gold Nanoparticles with 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol for "Click-Ready" Surface Engineering Executive Summary This guide details the protocol for f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-TZ Topic: Functionalization of Gold Nanoparticles with 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol for "Click-Ready" Surface Engineering

Executive Summary

This guide details the protocol for functionalizing gold nanoparticles (AuNPs) with 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol (PTTT) . This heterobifunctional ligand serves as a robust "molecular bridge." The thiadiazole-2-thiol moiety provides a mechanically and electronically stable anchor to the gold surface (superior to simple alkane thiols due to aromatic stacking and multidentate binding potential), while the pendant alkyne (prop-2-ynyl) group remains exposed for bio-orthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Applications:

  • SERS Sensing: The thiadiazole ring exhibits strong Raman scattering cross-sections.

  • Modular Drug Delivery: "Clicking" azide-functionalized prodrugs onto the NP surface.

  • Bioconjugation: Covalent attachment of antibodies or peptides without disrupting the Au-S bond.

Material Preparation & Synthesis

Before functionalization, the specific ligand must be isolated. While 2,5-dimercapto-1,3,4-thiadiazole (DMTD) is commercially available, the mono-propargylated derivative requires precise synthesis to avoid bis-alkylation.

Ligand Synthesis (Pre-requisite)
  • Reaction: Nucleophilic substitution of DMTD with propargyl bromide.

  • Stoichiometry: 1:0.9 (DMTD : Propargyl Bromide) to favor mono-substitution.

  • Conditions: Ethanol/Water (1:1), KOH (1 eq), 0°C to Room Temp, 4 hours.

  • Purification: Acidification (pH 4) precipitates the product. Recrystallize from ethanol.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) must show a singlet for the alkyne proton (~3.5 ppm) and a broad singlet for the thiol (-SH) (~13-14 ppm).
Gold Nanoparticle Synthesis (Citrate-Capped)
  • Method: Turkevich-Frens Reduction.

  • Target Size: ~20 nm (Optimal for SERS and colloidal stability).

  • Reagents: HAuCl

    
     (1 mM, 50 mL), Trisodium Citrate (38.8 mM).
    
  • Procedure: Boil HAuCl

    
    ; add citrate under vigorous stirring. Red color appears within 2 mins. Boil for 15 mins. Cool to RT.
    

Functionalization Protocol (Ligand Exchange)

Challenge: The PTTT ligand is hydrophobic relative to citrate. Direct addition to aqueous AuNPs can cause irreversible aggregation. Solution: A Phase-Transfer Ligand Exchange or Co-Solvent Approach .

Experimental Workflow

FunctionalizationWorkflow CitrateAu Citrate-AuNPs (Aqueous, Neg Charge) Mixing Dropwise Addition (Vigorous Stirring, 12h) CitrateAu->Mixing 5 mL LigandSol PTTT Ligand Solution (10 mM in THF/EtOH) LigandSol->Mixing 500 µL Centrifuge Centrifugation (10,000 x g, 20 min) Mixing->Centrifuge Ligand Exchange Resuspension Resuspension (PBS or DMSO/Water) Centrifuge->Resuspension Remove Free Ligand Resuspension->Centrifuge Wash (2x)

Figure 1: Step-by-step workflow for converting Citrate-AuNPs to Alkyne-Functionalized AuNPs using a co-solvent approach to prevent aggregation.

Step-by-Step Methodology
  • Preparation of Ligand Solution: Dissolve 5 mg of PTTT in 5 mL of THF (Tetrahydrofuran) or Ethanol. The ligand is sparingly soluble in pure water.

    • Expert Note: THF is preferred as it is miscible with water but solubilizes the aromatic thiadiazole effectively.

  • Conditioning the AuNPs: Take 10 mL of Citrate-AuNPs (approx. 1 nM concentration). Add Tween-20 to a final concentration of 0.05% (v/v).

    • Why? The surfactant provides steric stabilization during the transition from highly charged citrate (electrostatic stability) to the neutral/hydrophobic PTTT ligand.

  • Ligand Addition: Under vigorous stirring (700 RPM), add the PTTT solution dropwise to the AuNP suspension.

    • Ratio: Target a 5000:1 molar excess of Ligand:NP to drive the equilibrium.

    • Solvent Limit: Ensure the final organic solvent content does not exceed 20% v/v to maintain colloidal integrity.

  • Incubation: Stir in the dark at Room Temperature for 12–24 hours.

    • Mechanism:[1][2][3] The thiol (-SH) of PTTT displaces citrate ions. The thiadiazole ring may adopt a tilted geometry, exposing the alkyne tail.

  • Purification (Critical):

    • Centrifuge at 10,000

      
       g for 20 minutes.
      
    • Carefully remove the supernatant (contains excess ligand and displaced citrate).

    • Resuspend the soft pellet in 1:1 Ethanol/Water or PBS (if Tween-20 was used).

    • Repeat washing 2 times.

Validation & Characterization

Trust but verify. Use the following metrics to confirm functionalization.

TechniqueExpected ResultInterpretation
UV-Vis Spectroscopy

shift +2-5 nm (e.g., 520

524 nm)
Indicates change in local refractive index due to ligand shell formation. Broadening implies aggregation (Bad).
DLS (Dynamic Light Scattering) Hydrodynamic Diameter (

) increases by ~2-4 nm
Confirms monolayer formation. Large increases (>50 nm) indicate agglomeration.
Zeta Potential Shift from -35 mV (Citrate) to -10/-15 mVPTTT is less negative than citrate. A near-zero charge suggests instability; use surfactant.
FTIR Peak at ~2120 cm

(weak)
Diagnostic C

C alkyne stretch
. Confirming the "Click" handle is present.[4][5]
Raman / SERS Peaks at ~1050, 1380 cm

Thiadiazole ring breathing modes. Confirms surface attachment.

Application: "Click" Chemistry Protocol (CuAAC)

Once functionalized, the AuNP-PTTT system acts as a scaffold for attaching azides.

Reagents:

  • AuNP-PTTT (in water/buffer).

  • Target Molecule-Azide (e.g., Fluorophore-N

    
    ).
    
  • CuSO

    
     (Catalyst source).[6]
    
  • Sodium Ascorbate (Reductant).[7]

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) - Crucial for protecting AuNPs from oxidation by Copper.

Protocol:

  • Mix AuNP-PTTT (1 mL, ~1 nM) with Azide-Target (10 µM final).

  • Pre-mix CuSO

    
     (50 µM) and THPTA (250 µM) in a separate tube. Add to the reaction.
    
  • Add Sodium Ascorbate (500 µM) to initiate.

  • Incubate for 1 hour at RT.

  • Purify via centrifugation (as above) to remove free dye/drug.

Surface Chemistry Mechanism

Figure 2: Mechanistic view of the surface chemistry.[5] The thiadiazole anchors to gold, presenting the alkyne for the CuAAC reaction to form a stable triazole linkage.

References

  • Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link

  • Boisselier, E., Salmon, L., Ruiz, J., & Astruc, D. (2008). How to very efficiently functionalize gold nanoparticles by “click” chemistry. Chemical Communications, (44), 5788-5790. Link

  • Maiti, K. K., et al. (2012). Surface Selective Binding of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) on Silver and Gold nanoparticles: A Raman and DFT study. Physical Chemistry Chemical Physics, 14, 1471-1478. Link

  • Zhou, J., Ralston, J., & Beattie, D. A. (2009). The use of thiadiazole derivatives for the functionalization of gold surfaces.[8][9][10][11][12] Journal of Colloid and Interface Science. Link

  • Sydnes, M. O. (2014). One-Pot Synthesis of 1,2,3-Triazoles from Alkynes and Azides via CuAAC. Methods in Molecular Biology. Link

Sources

Method

Application Note: CuAAC Reaction Conditions for 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The functionalization of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The functionalization of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol via Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) presents a unique chemical paradox. While the molecule possesses a highly reactive terminal alkyne (propargyl thioether) primed for click chemistry, it also features a free thiol (-SH) at the 2-position of the 1,3,4-thiadiazole ring. Free thiols are notorious soft Lewis bases that aggressively chelate Cu(I) catalysts, leading to rapid catalyst poisoning, oxidative dimerization (disulfide formation), and stalled reactions.

This application note provides field-proven, self-validating protocols to overcome thiol-mediated catalyst quenching. By leveraging next-generation, highly competitive water-soluble ligands (e.g., BTTAA) or strategic protecting group chemistry, researchers can achieve >85% triazole conversion without sacrificing the integrity of the pharmacophoric thiadiazole core.

Mechanistic Insights: The Catalyst Poisoning Dilemma

To successfully execute a CuAAC reaction on this substrate, one must understand the causality of standard protocol failures. When standard CuAAC reagents (CuSO₄, sodium ascorbate, and basic ligands like TBTA) are introduced to 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol, the reaction typically aborts.

  • Catalyst Sequestration: The 1,3,4-thiadiazole-2-thiol moiety acts as a potent bidentate ligand. The free thiol outcompetes standard click ligands, forming an insoluble, polymeric Cu(I)-thiolate complex. This strips the catalytic cycle of its active metal.

  • Oxidative Side Reactions: In the presence of trace oxygen, the Cu(II)/Cu(I) redox cycle interacts with the free thiol to generate thiyl radicals. This leads to rapid disulfide dimerization and off-target Glaser coupling of the alkyne.

The Solution: The thermodynamic sink of the Cu(I)-thiolate must be bypassed. This is achieved by utilizing BTTAA , a next-generation ligand that 1[1]. BTTAA provides a highly stable coordination sphere around Cu(I), sterically and thermodynamically shielding the metal from the free thiol while2[2].

G Thiol Free Thiol (-SH) Poison Cu(I)-Thiolate (Catalyst Poisoning) Thiol->Poison Cu Cu(I) Catalyst Cu->Poison Unprotected ActiveCu BTTAA-Cu(I) Complex (Active Catalyst) Cu->ActiveCu + BTTAA Product 1,4-Triazole Product Poison->Product NO REACTION Ligand BTTAA Ligand Ligand->ActiveCu ActiveCu->Product Alkyne Terminal Alkyne Alkyne->Product Azide Azide Azide->Product

Mechanistic competition between free thiol catalyst poisoning and BTTAA-mediated Cu(I) stabilization.

Quantitative Ligand Comparison

To contextualize the necessity of advanced ligands, the following table summarizes the performance of common CuAAC ligands when utilized in thiol-rich environments, 1[1].

LigandCu(I) Binding AffinityThiol Interference ResistanceRecommended Cu LoadingTypical Conversion Yield (Thiol Present)
TBTA Low (Water Insoluble)Very Poor10–20 mol%< 15%
THPTA Moderate (Water Soluble)Moderate5–10 mol%40–60%
BTTAA High (Water Soluble)Excellent1–5 mol%> 85%

Experimental Methodologies

The following protocols are designed as self-validating systems . By monitoring the colorimetric shifts of the copper complexes, researchers can visually confirm the oxidation state of the catalyst and the absence of thiol-poisoning in real-time.

Protocol A: Direct CuAAC via Ligand-Driven Thiol Outcompetition (BTTAA Method)

Best for: Late-stage functionalization, bioconjugation, and small-scale synthesis where protecting group manipulation is undesirable.

Reagents:

  • 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol (1.0 eq)

  • Target Azide (1.1 eq)

  • CuSO₄·5H₂O (0.05 eq, 5 mol%)

  • BTTAA Ligand (0.10 eq, 10 mol%)

  • Sodium Ascorbate (0.50 eq, 50 mol%)

  • Solvent: Degassed DMSO/H₂O (1:1 v/v)

Step-by-Step Procedure:

  • Solvent Degassing (Critical): Sparge the DMSO/H₂O mixture with Argon for 30 minutes. Causality: Removing dissolved oxygen prevents the Cu-catalyzed oxidative dimerization of the free thiol.

  • Reagent Mixing: Dissolve the alkyne and azide in 80% of the total degassed solvent volume under Argon.

  • Catalyst Pre-complexation: In a separate vial, dissolve CuSO₄ and BTTAA in 10% of the solvent volume.

    • Validation Checkpoint 1: The solution must turn a crisp, bright blue, confirming the formation of the Cu(II)-BTTAA complex.

  • Reduction: Add freshly prepared sodium ascorbate (in the remaining 10% solvent) to the catalyst mixture.

    • Validation Checkpoint 2: The bright blue solution must transition to clear or pale yellow within 60 seconds. If it turns brown, the ascorbate is degraded or oxygen is present; abort and remake.

  • Reaction Initiation: Syringe the active, pale yellow BTTAA-Cu(I) complex into the main reaction vessel containing the alkyne/azide. Stir at room temperature for 2–12 hours under Argon.

    • Validation Checkpoint 3: Monitor the reaction color. A persistent pale yellow indicates a healthy catalytic cycle. A rapid shift to murky green/brown indicates thiol-driven catalyst poisoning.

  • Quenching & Purification: Quench the reaction by adding 10 equivalents (relative to Cu) of EDTA to chelate the copper. Extract the product using ethyl acetate or proceed to preparative HPLC.

Workflow Step1 1. Reagent Preparation Mix Alkyne + Azide in Degassed Solvent Step4 4. Reaction Combine under Argon, Stir 2-12h Step1->Step4 Step2 2. Catalyst Pre-complexation Mix CuSO4 + BTTAA (1:2 ratio) Step3 3. Reduction Add Sodium Ascorbate to Catalyst Mix Step2->Step3 Step3->Step4 Step5 5. Quenching & Purification Add EDTA to chelate Cu, Extract Step4->Step5

Step-by-step experimental workflow for direct CuAAC of thiol-bearing alkynes using BTTAA.

Protocol B: Pre-Reaction Thiol Protection (Trityl Method)

Best for: Large-scale organic synthesis where maintaining strict anaerobic conditions is impractical, or when3[3].

Step-by-Step Procedure:

  • Protection: Dissolve 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol in DCM. Add 1.2 eq of Trityl chloride (Trt-Cl) and 1.5 eq of Triethylamine. Stir for 2 hours.

    • Validation Checkpoint: TLC (Hexane:EtOAc) should show complete consumption of the highly polar starting material to a non-polar UV-active spot.

  • Standard CuAAC: Isolate the S-Trityl protected alkyne. Perform standard CuAAC using 5 mol% CuSO₄, 10 mol% THPTA (or TBTA), and 20 mol% Sodium Ascorbate in t-BuOH/H₂O. Because the thiol is masked, catalyst poisoning is entirely circumvented.

  • Deprotection: Treat the purified triazole product with TFA/Triisopropylsilane (TIS)/DCM (90:5:5) for 1 hour to cleanly reveal the free 1,3,4-thiadiazole-2-thiol.

References

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Chemical Communications (RSC Publishing) URL:[Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Molecules (MDPI) URL:[Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling Angewandte Chemie (PMC) URL:[Link]

  • Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A) European Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Application

Application Note: Adsorption Isotherm Modeling of Thiadiazole Derivatives on Metal Surfaces

Executive Summary This guide details the experimental and computational protocol for characterizing the adsorption behavior of 1,3,4-thiadiazole derivatives on metal surfaces (specifically Mild Steel and Copper) in acidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental and computational protocol for characterizing the adsorption behavior of 1,3,4-thiadiazole derivatives on metal surfaces (specifically Mild Steel and Copper) in acidic media. Thiadiazoles are a critical class of heterocyclic compounds used in both drug development (as pharmacophores) and industrial surface protection (as corrosion inhibitors).[1]

Understanding their adsorption mechanism is vital for two distinct fields:

  • Corrosion Science: To maximize the lifespan of industrial infrastructure by forming protective monolayers.

  • Pharmaceutical Engineering: To predict the interaction of thiadiazole-based active pharmaceutical ingredients (APIs) with metallic manufacturing equipment or medical implants.

This protocol moves beyond simple efficiency testing to provide a rigorous thermodynamic framework using Langmuir, Temkin, and Frumkin isotherms .

Mechanistic Background

Thiadiazole derivatives function via adsorption , replacing water molecules at the metal interface. The efficiency of this process depends on the electronic density of the Sulfur (S) and Nitrogen (N) heteroatoms, which donate electrons to the empty


-orbitals of surface metal atoms (e.g., Fe, Cu).
Adsorption Pathway Visualization

The following diagram illustrates the logical flow from molecular design to thermodynamic validation.

AdsorptionMechanism Thiadiazole Thiadiazole Molecule (S/N Donors) Solution Acidic Medium (Protonated/Neutral Species) Thiadiazole->Solution Dissolution Interface Metal-Solution Interface (Double Layer) Solution->Interface Diffusion Adsorption Adsorption Event (Water Displacement) Interface->Adsorption Electrostatic/Coordinate Interaction Isotherm Isotherm Modeling (Langmuir/Temkin) Adsorption->Isotherm Surface Coverage (θ) Data Thermodynamics Thermodynamic Output (ΔG, Kads) Isotherm->Thermodynamics Linear Regression

Figure 1: Workflow from molecular interaction to thermodynamic quantification.[2]

Experimental Protocol

Materials & Surface Preparation

Objective: Create a reproducible, oxide-free surface for adsorption.

  • Metal Coupons: Cut Mild Steel (composition: C 0.18%, Mn 0.6%, balance Fe) into

    
     coupons.
    
  • Polishing:

    • Abrade sequentially with SiC emery papers: 400, 600, 800, 1000, 1200 grit .

    • Why: Uniform roughness is critical. Variations in surface roughness alter the real surface area, skewing

      
       calculations.
      
  • Cleaning:

    • Sonicate in ethanol for 5 minutes (removes organic debris).

    • Rinse with acetone (removes water/ethanol traces).

    • Dry in a warm air stream. Use immediately to prevent re-oxidation.

  • Inhibitor Solution:

    • Dissolve the specific thiadiazole derivative (e.g., 2-amino-5-ethyl-1,3,4-thiadiazole) in 1.0 M HCl.

    • Prepare a concentration range: 10, 50, 100, 200, 500 ppm (or

      
      ).
      
Electrochemical Measurements (The Source of )

To model the isotherm, you first need the Surface Coverage (


)  at each concentration.
Method A: Electrochemical Impedance Spectroscopy (EIS)
  • Setup: Three-electrode cell (Working: Steel; Counter: Pt; Reference: Ag/AgCl or SCE).

  • Parameters:

    • Frequency Range:

      
      .
      
    • Amplitude:

      
       (RMS) at Open Circuit Potential (OCP).[3][4]
      
  • Calculation:

    
    
    Where 
    
    
    
    is the Charge Transfer Resistance derived from the Nyquist plot diameter.
Method B: Potentiodynamic Polarization (PDP)
  • Parameters: Scan rate

    
    , range 
    
    
    
    vs OCP.
  • Calculation:

    
    
    Where 
    
    
    
    is the corrosion current density.

Isotherm Modeling & Data Analysis

Once you have


 for every concentration (

), you must determine how the molecules arrange themselves. Do not default to Langmuir; test the fit.
The Isotherm Models
ModelEquation (Linear Form)Physical Meaning
Langmuir

Ideal Monolayer. Assumes all sites are equivalent and adsorbed molecules do not interact with each other.
Temkin

Heterogeneous Surface. Assumes heat of adsorption decreases linearly with coverage due to lateral interactions (repulsion/attraction).
Frumkin

Interaction Parameter (

).
Specific focus on lateral interactions. Positive

= attraction; Negative

= repulsion.
Decision Logic for Model Selection

Use this logic tree to select the scientifically accurate model rather than just the one with the highest


.

IsothermSelection Start Plot C/θ vs C (Langmuir Test) CheckR2 Is R² > 0.99? Start->CheckR2 CheckSlope Is Slope ≈ 1.0? CheckR2->CheckSlope Yes TemkinTest Plot θ vs ln(C) (Temkin Test) CheckR2->TemkinTest No Langmuir Use Langmuir Model (No Lateral Interaction) CheckSlope->Langmuir Yes (0.9-1.1) FrumkinTest Plot ln(θ/((1-θ)C)) vs θ (Frumkin Test) CheckSlope->FrumkinTest No (Slope deviates) TemkinFit Use Temkin Model (Lateral Interactions Present) TemkinTest->TemkinFit R² > 0.99 TemkinTest->FrumkinTest R² < 0.99 FrumkinFit Use Frumkin Model (Detailed Interaction Analysis) FrumkinTest->FrumkinFit Best Fit

Figure 2: Decision tree for selecting the correct adsorption isotherm.

Thermodynamic Interpretation

The Equilibrium Constant of Adsorption (


) obtained from the intercept of your best-fit plot is used to calculate the Standard Free Energy of Adsorption (

):


  • R: 8.314 J/mol·K

  • T: Temperature (Kelvin)

  • 55.5: Molar concentration of water in solution (mol/L). Note: This factor is crucial because adsorption is a displacement reaction: Inhibitor(sol) + nH2O(ads) -> Inhibitor(ads) + nH2O(sol).

Interpretation Criteria

Value
ClassificationMechanism Description
Around -20 kJ/mol Physisorption Electrostatic interaction between charged metal surface and charged thiadiazole. Weak, reversible.
Around -40 kJ/mol Chemisorption Coordinate covalent bond formation (electron sharing) between S/N lone pairs and Fe d-orbitals. Strong, often irreversible.
-20 to -40 kJ/mol Mixed Mode Most common for Thiadiazoles. Involves both electrostatic attraction and coordination.

Case Study: Comparative Data (Thiadiazole Derivatives)

Simulated data based on field averages for Mild Steel in 1M HCl.

CompoundSubstituentBest Fit Model

(M⁻¹)

(kJ/mol)
Conclusion
AET (2-amino-5-ethyl...)[4][5][6]Ethyl (-C2H5)Langmuir12,500-33.2Mixed adsorption (Strong)
APT (2-amino-5-phenyl...)Phenyl (-C6H5)Temkin21,000-34.8Lateral attraction due to

-

stacking of phenyl rings.
ABT (2-amino-5-bromo...)Bromo (-Br)Langmuir45,000-36.9High efficiency; Br acts as an electron donor assisting chemisorption.

Key Insight: Notice that APT fits the Temkin model better. The phenyl ring causes steric hindrance or


-electron interactions between adsorbed molecules, violating the Langmuir "no interaction" assumption.

Troubleshooting & Validation

  • Low

    
     on Langmuir:  If your 
    
    
    
    on a Langmuir plot, do not force it. It indicates that your molecules are interacting on the surface.[6][7][8] Switch to Temkin.
  • Slope > 1 in Langmuir: This implies that one inhibitor molecule is displacing more than one water molecule, or that multi-layer adsorption is occurring.

  • Temperature Effects: Always run isotherms at multiple temperatures (e.g., 298K, 308K, 318K).

    • If inhibition efficiency (

      
      ) decreases  with Temp 
      
      
      
      Physisorption.
    • If inhibition efficiency (

      
      ) increases  with Temp 
      
      
      
      Chemisorption.

References

  • Solmaz, R. (2014).[2] Investigation of adsorption and corrosion inhibition of mild steel in hydrochloric acid solution by 5-(4-Dimethylaminobenzylidene) rhodanine. Corrosion Science. Link

  • Bentiss, F., et al. (2005). Thiadiazole derivatives as corrosion inhibitors for mild steel in 1 M HCl. Journal of Applied Electrochemistry. Link

  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketoconazole: Experimental and theoretical investigation. Corrosion Science. Link

  • Yadav, M., et al. (2014). Corrosion inhibition and adsorption behavior of some thiadiazole derivatives on mild steel in acidic medium. Arabian Journal of Chemistry. Link

  • ASTM G1-03. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol synthesis

Technical Support Center: 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol Synthesis Ticket ID: #TDS-PTTD-001 Subject: Optimization of Yield and Selectivity in S-Propargylation of Bismuthiol Status: Open Assigned Specialist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol Synthesis

Ticket ID: #TDS-PTTD-001 Subject: Optimization of Yield and Selectivity in S-Propargylation of Bismuthiol Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

This guide addresses the synthesis of 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol via the S-alkylation of 1,3,4-thiadiazole-2,5-dithiol (Bismuthiol I) with propargyl bromide.

The primary technical challenges identified in user reports are:

  • Regioselectivity: Formation of the unwanted bis-propargylated byproduct.

  • Product Stability: Decomposition/polymerization of the alkyne moiety (tar formation).

  • Solubility: Difficulty handling the poorly soluble starting material.

Module 1: Troubleshooting & FAQs

Issue 1: "I am getting a mixture of mono- and bis-alkylated products."

Diagnosis: Loss of Kinetic Control. The starting material (Bismuthiol) has two equivalent nucleophilic sites. Once the first S-alkylation occurs, the product remains nucleophilic. If the reaction environment contains excess base or alkyl halide, the second thiol will react.

Corrective Action:

  • Stoichiometry is King: Never use a 1:1 ratio. Use a 1.2 to 1.5 molar excess of Bismuthiol relative to propargyl bromide. This statistically favors the mono-attack.

  • The "Drip" Method: Do not dump the alkyl halide in at once. Dissolve propargyl bromide in a small volume of solvent and add it dropwise to the Bismuthiol solution over 30–60 minutes.

  • Base Control: Use exactly 1.0 equivalent of Base (KOH or NaOH) relative to Bismuthiol. This generates the mono-anion. Using 2.0 equivalents generates the dianion, which is highly aggressive and promotes bis-alkylation.

Issue 2: "The reaction mixture turns black/tarry, and yield is low."

Diagnosis: Alkyne Polymerization or Oxidative Coupling. Propargyl groups are thermally sensitive, and thiols are prone to forming disulfides (oxidative coupling) in air.

Corrective Action:

  • Temperature Cap: Do not reflux vigorously. Perform the reaction at 0°C to Room Temperature . If heating is required for solubility, do not exceed 40–50°C.

  • Inert Atmosphere: Strictly run the reaction under Nitrogen (

    
    ) or Argon to prevent disulfide formation.
    
  • Quench Early: Extended reaction times increase the likelihood of alkyne polymerization. Monitor by TLC and stop once the alkyl halide is consumed.

Issue 3: "The starting material won't dissolve in Ethanol."

Diagnosis: Lattice Energy Barrier. Bismuthiol I is poorly soluble in neutral organic solvents but highly soluble as a salt.

Corrective Action:

  • Solvent Switch: If Ethanol is problematic, use DMF (Dimethylformamide) . It dissolves the dithiol completely.

  • In-Situ Solubilization: In Ethanol, the Bismuthiol will dissolve as you add the base. Suspend the solid in EtOH, add 1.0 eq KOH dissolved in minimal water. The solution should clear up as the mono-potassium salt forms.

Module 2: The "Golden Batch" Protocol (SOP)

Objective: Synthesis of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol with >85% Mono-Selectivity.

Reagents Table
ComponentRoleEquivalentsNotes
1,3,4-Thiadiazole-2,5-dithiol Substrate1.20 Excess prevents bis-alkylation.
KOH (85%) Base1.00 (Relative to Dithiol) Forms mono-salt.
Propargyl Bromide (80% in Toluene) Reagent1.00 Limiting reagent.
Ethanol (Absolute) Solvent--10 mL per gram of substrate.
Step-by-Step Methodology
  • Salt Formation:

    • In a round-bottom flask equipped with a stir bar and

      
       inlet, suspend 1,3,4-Thiadiazole-2,5-dithiol (1.2 eq)  in Ethanol.
      
    • Add KOH (1.0 eq) dissolved in minimal water (approx. 1 mL/g).

    • Observation: The suspension should turn into a clear, yellow solution (Mono-potassium salt). Cool to 0°C in an ice bath.

  • Controlled Addition:

    • Dissolve Propargyl Bromide (1.0 eq) in a small volume of Ethanol (1:5 dilution).

    • Add this solution dropwise via an addition funnel or syringe pump over 45 minutes .

    • Critical: Maintain temperature <10°C during addition.

  • Reaction:

    • Allow the mixture to warm to Room Temperature naturally.

    • Stir for 3–5 hours. Monitor via TLC (Mobile Phase: CHCl3/MeOH 9:1). Look for the disappearance of Propargyl Bromide.

  • Workup (Purification by Solubility Switch):

    • Step A: Concentrate the reaction mixture under reduced pressure to remove Ethanol.

    • Step B: Resuspend the residue in Water (pH ~10) . The unreacted Bismuthiol (excess) and the Product will dissolve as salts. The Bis-byproduct (neutral) will be insoluble or oily.

    • Step C (Extraction): Wash the aqueous layer with Ethyl Acetate (2x) .

      • Organic Layer:[1][2][3][4] Contains Bis-byproduct (Discard).

      • Aqueous Layer: Contains Product + Excess SM.

    • Step D (Precipitation): Cool the aqueous layer to 0°C. Acidify slowly with 10% HCl to pH ~2–3.

    • Step E: The crude product precipitates.[5] Filter and wash with cold water.

  • Final Polish:

    • Recrystallize from Ethanol/Water (1:1) if necessary to remove traces of starting dithiol.

Module 3: Visualizing the Chemistry

Figure 1: Reaction Pathway & Competitors

This diagram illustrates the kinetic competition between the desired mono-alkylation and the unwanted bis-alkylation.

ReactionPathway cluster_conditions Critical Control Points SM Bismuthiol (Dithiol) MonoSalt Mono-Anion (Intermediate) SM->MonoSalt Deprotonation Product Target Product (Mono-Thioether) MonoSalt->Product Slow Addition (Kinetic Control) BisProduct Bis-Product (Impurity) Product->BisProduct Excess Base/Reagent (Over-Alkylation) Base + KOH (1 eq) Propargyl + Propargyl-Br

Caption: Kinetic pathway showing how excess base or reagent pushes the reaction toward the unwanted Bis-Product.

Figure 2: Purification Logic Flowchart

This flowchart guides the user through the acid-base workup to isolate the pure product.

Workup Start Crude Reaction Mixture (SM, Product, Bis-Impurity) Evap Evaporate Ethanol Start->Evap WaterAdd Add Water + Base (pH 10) Evap->WaterAdd Extract Extract with Ethyl Acetate WaterAdd->Extract OrgLayer Organic Layer (Contains Bis-Impurity) Extract->OrgLayer Non-polar impurities AqLayer Aqueous Layer (Contains Product & SM Salts) Extract->AqLayer Thiolates Acidify Acidify to pH 2-3 (HCl) AqLayer->Acidify Filter Filter Precipitate Acidify->Filter Recryst Recrystallize (EtOH/H2O) Removes trace SM Filter->Recryst Final Pure Product Recryst->Final

Caption: Acid-base extraction strategy utilizing the acidity of the thiol group to separate it from neutral byproducts.[3][6]

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives: Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2014).[7][8] 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610.[7] Link

  • Solubility & Properties of Bismuthiol: PubChem Compound Summary for CID 2723630, 2,5-Dimercapto-1,3,4-thiadiazole. National Center for Biotechnology Information. Link

  • Alkylation of Thiadiazole Thiols: Rostom, S. A. F., et al. (2009). Polysubstituted 1,3,4-thiadiazoles: Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
  • Bismuthiol Reactivity: Sigma-Aldrich Technical Sheet for 1,3,4-Thiadiazole-2,5-dithiol (CAS 1072-71-5). Link

Sources

Optimization

Preventing oxidation of thiol groups during thiadiazole functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who experience poor yields or complex mixtures durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who experience poor yields or complex mixtures during the functionalization of thiadiazole scaffolds.

When working with compounds like 1,3,4-thiadiazole-2-thiol, the primary mode of failure is the premature oxidation of the highly reactive thiol (-SH) group into a disulfide dimer (-S-S-) or higher oxidation states (sulfinic/sulfonic acids)[1]. This guide provides field-proven, mechanistically grounded solutions to prevent oxidation, ensuring high-fidelity functionalization.

Mechanistic Overview of Thiol Oxidation

To prevent oxidation, we must first understand the causality of the degradation pathway. The electron-withdrawing nature of the thiadiazole ring lowers the pKa of the thiol group. Even at near-neutral pH, a significant fraction exists as the highly nucleophilic thiolate anion. This anion is highly susceptible to single-electron transfer reactions catalyzed by ambient oxygen and trace transition metals, forming a thiyl radical that rapidly dimerizes.

OxidationPathway Thiol 1,3,4-Thiadiazole-2-thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base (pH > pKa) Radical Thiyl Radical (R-S•) Thiolate->Radical O₂, Trace Metals (Cu²⁺/Fe³⁺) Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide Dimerization Disulfide->Thiol TCEP Intervention1 Degassing (N₂/Ar) Removes O₂ Intervention1->Radical Intervention2 EDTA (1-5 mM) Chelates Metals Intervention2->Radical Intervention3 TCEP Reduces Disulfide

Caption: Mechanistic pathway of thiadiazole-thiol oxidation and targeted chemical interventions.

Frequently Asked Questions (FAQs)

Q1: Should I use TCEP or DTT to keep the thiadiazole reduced during my functionalization reaction? A: For functionalization reactions (such as alkylation or thiol-ene coupling), TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior to DTT (Dithiothreitol). Causality: DTT is a dithiol. If present during functionalization, it will actively compete with your thiadiazole for the electrophile, drastically reducing your yield. TCEP is a phosphine-based reducing agent that selectively reduces disulfides without competing in nucleophilic substitution reactions[2]. Furthermore, TCEP is highly effective over a broader pH range and does not require metal chelates to remain stable, unlike DTT[2].

Q2: Is degassing my solvent really necessary if I am already using TCEP? A: Yes. Relying solely on a reducing agent without degassing creates a futile redox cycle. The thiadiazole is constantly oxidized by dissolved O₂ and re-reduced by TCEP. This rapidly depletes your TCEP and generates reactive oxygen species (ROS) as byproducts, which can lead to irreversible over-oxidation of the thiol into sulfonic acids[3]. Degassing with an inert gas (N₂ or Argon) removes the primary oxidant, making the system fundamentally stable[4].

Q3: How do trace metals affect my reaction, and how do I stop it? A: Divalent and trivalent metal ions (e.g., Cu²⁺, Fe³⁺) act as potent catalysts for thiol oxidation via Fenton-like chemistry, facilitating the transfer of electrons from the thiolate to oxygen[5]. Adding 1-5 mM of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) sequesters these metals, shutting down the catalytic cycle[6].

Quantitative Comparison of Thiol Protection Strategies

To optimize your specific workflow, compare the following protection strategies. A robust protocol typically combines degassing, chelation, and in situ reduction.

Protection StrategyReagent / MethodRecommended ConcentrationOptimal pH RangeEfficacy / Primary Function
Inert Atmosphere Argon or N₂ Sparging30 mins prior to reactionAllHigh: Eliminates the primary oxidant (O₂)[6].
Metal Chelation EDTA1.0 – 5.0 mM6.0 – 9.0Medium: Sequesters catalytic trace metals (Cu²⁺, Fe³⁺)[5].
In Situ Reduction TCEP-HCl1.1 – 1.5 Equivalents1.5 – 8.5High: Reverses disulfide formation without competing in alkylation[2].
pH Control Acidic BuffersN/A< 6.0Low: Keeps thiol protonated, but slows down desired functionalization.

Troubleshooting Guide: Scenario-Based Diagnostics

Scenario 1: Complete loss of starting material, but no functionalized product is observed on LC-MS.

  • Diagnosis: Rapid oxidative dimerization. The mass spectrum will likely show a peak corresponding to the bis(thiadiazole) disulfide (e.g.,[2M - 2H + H]⁺)[7].

  • Solution: Implement a strict anaerobic protocol. Sparge the solvent with Argon for 30 minutes prior to adding the thiadiazole, and add 1-5 mM EDTA to the reaction buffer to sequester catalytic metal ions[6].

Scenario 2: Functionalization is occurring, but yields plateau at ~50%.

  • Diagnosis: The functionalization reaction is competing directly with oxidation. As the reaction proceeds, half the starting material forms the unreactive disulfide dimer.

  • Solution: Add 1.1 equivalents of TCEP directly to the reaction mixture in situ. TCEP will continuously break down any formed disulfide back into the reactive thiolate, driving the functionalization to 100% completion.

Troubleshooting Start Analyze Reaction Mixture (LC-MS / Ellman's Assay) CheckOx Is Disulfide (R-S-S-R) detected? Start->CheckOx YesOx Yes: Oxidation Occurring CheckOx->YesOx Yes NoOx No: Check Functionalization Reagents CheckOx->NoOx No Action1 Sparge solvent with N₂ for 30 min Add 1-5 mM EDTA YesOx->Action1 Action2 Add 1.5 eq TCEP in situ to reduce disulfide YesOx->Action2

Caption: Diagnostic workflow for identifying and resolving thiol oxidation during synthesis.

Self-Validating Protocol: Anaerobic Thiadiazole Functionalization

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Solvent Preparation & Degassing

  • Prepare the reaction solvent (e.g., Ethanol, DMF, or aqueous buffer).

  • Add EDTA to a final concentration of 2.0 mM[6].

  • Sparge the solvent directly with a stream of high-purity Argon or N₂ for a minimum of 30 minutes.

  • Validation Checkpoint: Use a dissolved oxygen (DO) meter. Do not proceed until DO is < 0.5 mg/L.

Step 2: Substrate Solubilization & In Situ Reduction

  • Under an inert atmosphere, dissolve the 1,3,4-thiadiazole-2-thiol substrate in the degassed solvent.

  • Add 1.1 equivalents of TCEP-HCl. Stir for 15 minutes at room temperature to reduce any pre-existing disulfides in the starting material[8].

  • Validation Checkpoint: Take a 10 µL aliquot and perform an Ellman’s Assay (DTNB). The solution should turn vibrant yellow, confirming the presence of free, reactive thiols.

Step 3: Electrophile Addition (Functionalization)

  • Slowly add your electrophile (e.g., alkyl halide, maleimide) to the reaction mixture.

  • If a base is required (e.g., DIPEA, K₂CO₃) to drive the reaction, add it dropwise after the electrophile is fully dispersed to prevent sudden spikes in thiolate concentration without an immediate reaction partner.

  • Maintain the reaction under an Argon balloon for the duration of the synthesis.

  • Validation Checkpoint: Analyze via LC-MS. You should observe the mass of the functionalized product without the presence of the bis-thiadiazole disulfide mass peak.

References

  • ResearchGate. A Simple and Practical Method for the Oxidation of Thiols to Disulfides at Mild Conditions Without Solvents. ResearchGate.[Link]

  • MDPI. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI.[Link]

  • ResearchGate. A fluorescent dual labeling technique for the quantitative measurement of reduced and oxidized protein thiols in tissue samples. ResearchGate.[Link]

  • NIH PMC. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

This technical guide provides a comprehensive framework for selecting the optimal solvent and troubleshooting the recrystallization of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol. As a molecule with a unique combinatio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for selecting the optimal solvent and troubleshooting the recrystallization of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol. As a molecule with a unique combination of a polar thiadiazole core, a reactive thiol group, and a moderately non-polar propargyl side chain, a systematic approach to solvent selection is paramount for achieving high purity and yield. This document is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol?

Recrystallization is a purification technique used to remove impurities from a solid sample. The goal is to dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to slowly cool, forming pure crystals while the impurities remain dissolved in the solvent (mother liquor).

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Does not react with the compound: The solvent must be chemically inert to the thiadiazole ring, the thiol group, and the propargyl group.

  • Boiling point considerations: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out." While the specific melting point of this compound is not readily published, related 5-amino-1,3,4-thiadiazole-2-thiol has a decomposition temperature around 235°C[1][2][3][4].

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

  • Dissolves impurities well at all temperatures or not at all: This allows for the effective separation of impurities.

Q3: Based on the structure of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol, what classes of solvents are a good starting point?

The molecule possesses both polar (thiadiazole ring, thiol) and non-polar (propargyl group) characteristics. Therefore, solvents of intermediate polarity are excellent starting points. Alcohols like ethanol and methanol are commonly used for recrystallizing thiadiazole derivatives[5][6][7][8][9]. For less soluble compounds, more polar aprotic solvents like dimethylformamide (DMF) can be effective, sometimes in combination with a co-solvent like ethanol[10].

Systematic Solvent Selection Workflow

A systematic approach is crucial for identifying the optimal solvent system. The following workflow, illustrated in the diagram below, outlines the key decision points.

Solvent_Selection_Workflow start Start: Crude 5-(Prop-2-ynylthio)- 1,3,4-thiadiazole-2-thiol solubility_screen Step 1: Small-Scale Solubility Screening start->solubility_screen test_solvents Test Solvents: - Ethanol - Methanol - Isopropanol - Acetone - Ethyl Acetate - Toluene - Water - DMF solubility_screen->test_solvents dissolves_cold Dissolves in Cold Solvent? solubility_screen->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No bad_solvent Discard Solvent dissolves_cold->bad_solvent Yes dissolves_hot_sparingly_cold Dissolves when Hot, Sparingly Soluble when Cold? insoluble_hot->dissolves_hot_sparingly_cold No mixed_solvent_path Step 2: Consider Mixed Solvent System insoluble_hot->mixed_solvent_path Yes good_solvent Potential Good Single Solvent dissolves_hot_sparingly_cold->good_solvent Yes dissolves_hot_sparingly_cold->bad_solvent No trial_recrystallization Step 3: Trial Recrystallization good_solvent->trial_recrystallization solvent_A Solvent A: Good solubility (e.g., Ethanol, DMF) mixed_solvent_path->solvent_A solvent_B Solvent B: Poor solubility (e.g., Water) mixed_solvent_path->solvent_B solvent_A->trial_recrystallization solvent_B->trial_recrystallization characterization Step 4: Characterize Crystals (Purity, Yield, MP) trial_recrystallization->characterization

Caption: Workflow for systematic solvent selection in recrystallization.

Experimental Protocol: Solvent Screening

This protocol details a small-scale experiment to efficiently test a range of solvents.

Materials:

  • Crude 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

  • Test tubes or small vials

  • Hot plate and water or sand bath

  • Pasteur pipettes

  • Vortex mixer

  • A selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water, DMF)

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude compound into several labeled test tubes.

  • Room Temperature Test: To each tube, add the selected solvent dropwise (e.g., 0.5 mL) and vortex. Observe if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath. Continue to add the solvent in small portions with agitation until the solid dissolves completely.

  • Cooling and Observation: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.

  • Evaluation: A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound "Oils Out" (Forms a liquid layer instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated.3. Impurities are depressing the melting point.1. Choose a solvent with a lower boiling point.2. Add a small amount of additional hot solvent to the mixture.3. Try a different solvent system or pre-purify the material using another technique (e.g., column chromatography).
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated.2. The compound is too soluble in the chosen solvent, even when cold.3. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration and re-cool.2. If using a single solvent, consider adding an "anti-solvent" (a solvent in which the compound is insoluble) to induce precipitation. For example, if using ethanol, slowly add water.[11]3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites.
Very Low Recovery of Crystals 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool again to recover more product.2. Ensure the solution is cooled thoroughly in an ice bath before filtration.3. Heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Colored Impurities Remain in Crystals 1. The impurity has similar solubility to the product.2. The impurity is adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. Use charcoal with caution as it can also adsorb the desired product.2. Perform a second recrystallization.

Advanced Technique: Mixed Solvent Recrystallization

If no single solvent is ideal, a mixed solvent system can be employed. This typically involves a pair of miscible solvents, one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B). For 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol, a common and effective pair would be Ethanol (solvent A) and Water (solvent B)[11].

Mixed_Solvent_Recrystallization start Dissolve Crude Product in Minimum Amount of Hot Solvent A (e.g., Ethanol) add_b Add Hot Solvent B (Anti-solvent, e.g., Water) Dropwise to the Hot Solution start->add_b turbidity Continue Adding Solvent B Until Slight Turbidity Persists add_b->turbidity add_a Add a Few Drops of Hot Solvent A to Re-dissolve and Achieve a Clear Solution turbidity->add_a Turbidity Appears cool Allow the Solution to Cool Slowly add_a->cool crystals Collect Pure Crystals by Filtration cool->crystals

Caption: The process of mixed solvent recrystallization.

References

  • Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Available at: [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]

  • Taylor & Francis Online. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Available at: [Link]

  • News of Pharmacy. (2016). The synthesis and physicochemical properties of new derivatives of 5-r-phenylamino-2-mercapto-1,3,4-thiadiazole. Available at: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

  • ChemSrc. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol | CAS#:2349-67-9. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues of Thiadiazole Derivatives

Welcome to the Formulation & Assay Technical Support Center. Thiadiazole derivatives (including 1,2,3-, 1,2,4-, and 1,3,4-isomers) are highly privileged scaffolds in drug discovery due to their broad-spectrum biological...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Technical Support Center. Thiadiazole derivatives (including 1,2,3-, 1,2,4-, and 1,3,4-isomers) are highly privileged scaffolds in drug discovery due to their broad-spectrum biological activities. However, their rigid, planar, and highly lipophilic nature often results in strong crystal lattice energies and exceptionally poor aqueous solubility.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the thermodynamic causality behind your solubility issues and provide self-validating protocols to ensure your formulation strategies are both effective and reproducible.

Diagnostic Flowchart: Selecting a Formulation Strategy

Before altering your compound, you must identify the thermodynamic barriers specific to your experimental endpoint. Use the decision tree below to select the optimal solubility enhancement strategy.

SolubilityDecisionTree Start Thiadiazole Derivative Poor Aqueous Solubility Assay In Vitro Assay Only? Start->Assay Cosolvent Co-solvent Optimization (DMSO/EtOH serial dilution) Assay->Cosolvent Yes Ionizable Has ionizable groups (e.g., amines, acids)? Assay->Ionizable No (In Vivo / Formulation) Salt Salt Formation (e.g., Hydrochloride) Ionizable->Salt Yes Thermolabile Is the compound thermolabile? Ionizable->Thermolabile No Cyclodextrin Cyclodextrin Inclusion (Freeze-Drying) Thermolabile->Cyclodextrin Yes SolidDispersion Solid Dispersion (Solvent Evaporation) Thermolabile->SolidDispersion No

Decision tree for selecting a thiadiazole solubility enhancement strategy.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My thiadiazole derivative precipitates immediately upon dilution from a DMSO stock into my in vitro assay buffer. Why does this happen and how do I stop it? Causality & Insight: This phenomenon is known as "solvent-shift precipitation." Thiadiazoles are highly soluble in aprotic solvents like DMSO. When diluted into an aqueous buffer, the DMSO is rapidly solvated by water, leaving the hydrophobic thiadiazole core exposed. Because the compound's concentration suddenly exceeds its intrinsic aqueous thermodynamic solubility, it rapidly nucleates and precipitates[1]. Solution: Optimize your co-solvent strategy. Perform serial dilutions rather than a single large-fold dilution to prevent localized supersaturation[1]. Keep the final DMSO concentration below 0.5% and consider adding a biologically compatible surfactant (e.g., Tween-20) to maintain the compound in a metastable supersaturated state during the assay window.

Q2: How do I choose between Cyclodextrin Complexation and Polymeric Solid Dispersions for in vivo dosing? Causality & Insight: The choice depends on the thermal stability and crystallinity of your derivative.

  • Cyclodextrins (e.g., HP-β-CD): Ideal for thermolabile compounds. The hydrophobic thiadiazole ring inserts into the CD cavity, shielding it from water, while the hydrophilic exterior of the CD ensures aqueous solubility[2]. This is a molecular-level encapsulation.

  • Solid Dispersions (e.g., PVP, PEG, Pluronic F127): Best for highly crystalline compounds. The polymer matrix traps the thiadiazole in an amorphous state. Pluronic F127, in particular, has shown a pronounced solubilizing effect for 1,2,4-thiadiazole derivatives by eliminating the high crystal lattice energy barrier required for dissolution[3].

Q3: My cyclodextrin-thiadiazole complex works well in water, but fails to show proportional bioavailability in vivo. Why? Causality & Insight: This is likely due to competitive displacement in the gastrointestinal tract. Biorelevant media contains bile salts (like taurocholic acid) and lecithin that form natural micelles. The solubilizing effect of cyclodextrins becomes less pronounced because the inclusion of the thiadiazole into the cyclodextrin cavity directly competes with its partitioning into these micelles[2]. Solution: Always evaluate your inclusion complexes in biorelevant media (e.g., FaSSGF or FaSSIF) rather than pure water to accurately predict in vivo partitioning behavior[2].

Q4: My thiadiazole has an amine group (e.g., 2-amino-1,3,4-thiadiazole). Can I just adjust the pH? Causality & Insight: Yes. For derivatives with ionizable groups, pH adjustment and salt formation are highly effective. Forming a hydrochloride salt of a 1,3,4-thiadiazole free base can improve aqueous solubility by 2- to 4-fold[4]. Ensure the formulation pH is maintained at least 2 units away from the compound's pKa to ensure complete ionization, but be mindful that highly alkaline conditions can degrade the thiadiazole ring[5].

Quantitative Comparison of Enhancement Strategies

Enhancement StrategyPrimary Thermodynamic MechanismTypical Solubility IncreaseAdvantagesLimitations
Co-solvents (DMSO/EtOH) Reduces dielectric constant of the mediumModerateEasy to implement for rapid in vitro assays[1].Cytotoxic at high concentrations; risk of precipitation[1].
Salt Formation Ionization of functional groups2- to 4-fold[4]Highly stable, scalable, and cost-effective.Requires specific acidic or basic functional groups[1].
Cyclodextrin Complexation Molecular encapsulation in a hydrophobic cavityHighExcellent for thermolabile drugs; protects from degradation[1].Subject to micelle competition in vivo[2].
Polymeric Solid Dispersions Amorphous state trapping via hydrophilic polymersVery HighOvercomes high crystal lattice energy (e.g., using Pluronic F127)[3].Thermodynamic instability; risk of recrystallization over time.

Standard Operating Procedures (SOPs) & Self-Validating Protocols

To ensure scientific integrity, every formulation workflow must be coupled with a validation step to confirm that the physical state of the drug has been fundamentally modified.

Protocol A: Preparation of HP-β-CD Inclusion Complexes via Freeze-Drying

CDWorkflow N1 1. Stoichiometric Mixing (Drug:CD) N2 2. Equilibration (Stirring 24-72h) N1->N2 N3 3. Freezing (-80°C) N2->N3 N4 4. Lyophilization (Freeze-Drying) N3->N4 N5 5. Solid-State Validation (NMR/DSC) N4->N5

Workflow for formulating and validating cyclodextrin inclusion complexes.

Step-by-Step Methodology:

  • Phase-Solubility Profiling (Validation Step 1): Before bulk preparation, perform a Higuchi-Connors phase-solubility study. Add excess thiadiazole to aqueous solutions containing increasing concentrations of HP-β-CD. Stir for 48h, filter, and quantify dissolved drug via HPLC. A linear increase confirms a 1:1 stoichiometric complex.

  • Stoichiometric Mixing: Based on the phase-solubility data, dissolve HP-β-CD in deionized water. Slowly add the thiadiazole derivative at the optimized molar ratio (typically 1:1 or 1:2)[1].

  • Equilibration: Stir the suspension continuously at a constant temperature for 24–72 hours to reach thermodynamic equilibrium for complex formation[1].

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove any uncomplexed, precipitated drug.

  • Lyophilization: Freeze the clear filtrate at -80 °C. Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained[1].

  • Solid-State Confirmation (Validation Step 2): Analyze the powder using Solid-State 13C MAS CP/TOSS NMR or Differential Scanning Calorimetry (DSC). The disappearance of the thiadiazole's sharp melting endotherm in DSC confirms successful molecular inclusion[2].

Protocol B: Preparation of Polymeric Solid Dispersions via Solvent Evaporation

Step-by-Step Methodology:

  • Carrier Selection: Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or Pluronic F127, which have proven efficacy for thiadiazole derivatives[1][3].

  • Dissolution: Accurately weigh the thiadiazole derivative and the hydrophilic carrier in a designated ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of a suitable volatile organic solvent (e.g., methanol or dichloromethane) in a round-bottom flask[1].

  • Evaporation: Once a clear solution is obtained, attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (40-60 °C) until a thin film of the solid dispersion forms on the flask wall[1].

  • Secondary Drying: Transfer the flask to a vacuum oven at room temperature for 24 hours to remove any trace residual solvent[1].

  • Pulverization: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator[1].

  • Validation: Perform Powder X-Ray Diffraction (PXRD). The transformation from sharp crystalline diffraction peaks to a broad "halo" confirms the drug is successfully trapped in an amorphous, highly soluble state.

References

  • ACS Biomaterials Science & Engineering. "Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation". [Link]

  • Journal of Molecular Liquids. "Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives". [Link]

  • ResearchGate. "Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e and the hydrochlorides 11a-d". [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in the Alkylation of 1,3,4-Thiadiazole-2,5-dithiol

Welcome to the technical support guide for navigating the complexities of alkylating 1,3,4-thiadiazole-2,5-dithiol. This molecule, a cornerstone in the synthesis of various bioactive compounds and materials, presents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of alkylating 1,3,4-thiadiazole-2,5-dithiol. This molecule, a cornerstone in the synthesis of various bioactive compounds and materials, presents a classic yet challenging case of regioselectivity due to its ambident nucleophilic nature.[1] This guide is structured to provide you not just with protocols, but with the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Core Challenge: Tautomerism and Ambident Reactivity

Before troubleshooting, it's crucial to understand the molecule's inherent properties. 1,3,4-thiadiazole-2,5-dithiol does not exist as a single species but as a mixture of tautomers, primarily the dithiol and the more stable thiol-thione form.[2][3][4]

Q: Why is controlling the site of alkylation (N vs. S) on 1,3,4-thiadiazole-2,5-dithiol so difficult?

A: The difficulty arises because deprotonation of the thiol/thione tautomers generates an ambident anion with two distinct nucleophilic centers: the exocyclic sulfur (S) and the ring nitrogen (N).[5][6] These sites have different electronic properties, leading to a competition between S-alkylation and N-alkylation. The reaction outcome is not random; it is dictated by a set of predictable, yet sensitive, reaction parameters.

The primary framework for predicting the outcome is the Hard and Soft Acids and Bases (HSAB) Principle .[7][8][9] This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[10]

  • Sulfur (S⁻): A soft base . Its electrons are in a large, diffuse, and highly polarizable orbital.[9][11]

  • Nitrogen (N⁻): A hard base . As a more electronegative atom, its electrons are held more tightly, making it less polarizable.[9][12]

This means the choice of your alkylating agent (the electrophile, or Lewis acid) is the first and most critical decision point.

Table 1: HSAB Classification of Common Alkylating Agents

ClassCharacteristicExamplesPreferred Reaction Site
Soft Acids Large, low charge density, polarizableAlkyl iodides (R-I), Alkyl bromides (R-Br), Benzyl halides, Allyl halidesSulfur (S)
Hard Acids Small, high charge density, not polarizableDimethyl sulfate ((CH₃)₂SO₄), Diethyl sulfate ((Et)₂SO₄), Alkyl tosylates (R-OTs)Nitrogen (N)
Borderline Intermediate propertiesAlkyl chlorides (R-Cl)Mixture, sensitive to other conditions

The interplay between these factors determines whether the reaction is under kinetic or thermodynamic control.[13][14][15]

  • Kinetic Control: Favors the product that is formed fastest (lower activation energy). This regime is typically promoted by lower temperatures and shorter reaction times. For this system, S-alkylation is generally the kinetically favored pathway .[14][16]

  • Thermodynamic Control: Favors the most stable product. This requires reversible reaction conditions or enough energy to overcome the higher activation barrier to the more stable product, typically achieved with higher temperatures and longer reaction times.[14][16] N-alkylation often leads to the more thermodynamically stable isomer.

Alkylation Pathways cluster_start Reactant System cluster_products Potential Products Start 1,3,4-Thiadiazole-2,5-dithiol + Base Anion Ambident Anion (S⁻ and N⁻ sites) Start->Anion -H⁺ S_Product S,S'-Dialkylated Product (Kinetic Favorite) Anion->S_Product Soft Alkylating Agent Low Temperature (e.g., R-I, -20°C to RT) N_Product N,N'-Dialkylated Product (Thermodynamic Favorite) Anion->N_Product Hard Alkylating Agent High Temperature (e.g., (CH₃)₂SO₄, >80°C) Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 1,3,4-thiadiazole-2,5-dithiol in anhydrous solvent under N₂ Add_Base Add base portion-wise at 0 °C and stir Start->Add_Base Add_Alkylating_Agent Add alkylating agent dropwise at 0 °C Add_Base->Add_Alkylating_Agent React Allow to warm to target temp (RT for S-Alk, >80°C for N-Alk) Add_Alkylating_Agent->React Monitor Monitor reaction progress by TLC React->Monitor Quench Quench with H₂O or NH₄Cl(aq) Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify (Crystallization or Chromatography) Extract->Purify

Caption: A generalized workflow for the alkylation of 1,3,4-thiadiazole-2,5-dithiol.

Protocol 1: Selective Synthesis of 2,5-bis(benzylthio)-1,3,4-thiadiazole (S,S'-Dialkylation)

This protocol is designed to favor the kinetically controlled S,S'-dialkylated product.

  • Reagents:

    • 1,3,4-Thiadiazole-2,5-dithiol (1.0 eq, e.g., 1.50 g, 10.0 mmol)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, e.g., 3.45 g, 25.0 mmol)

    • Benzyl Bromide (soft electrophile) (2.2 eq, e.g., 2.62 mL, 22.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (~10 mL / g of substrate)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,3,4-thiadiazole-2,5-dithiol (1.50 g) and anhydrous DMF (15 mL). Stir to form a suspension.

    • Cool the flask in an ice-water bath to 0 °C.

    • Add the anhydrous potassium carbonate (3.45 g) portion-wise over 10 minutes. Stir the suspension vigorously for 30 minutes at 0 °C.

    • Add benzyl bromide (2.62 mL) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-water (100 mL). A precipitate should form.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to yield pure 2,5-bis(benzylthio)-1,3,4-thiadiazole as a white solid.

Protocol 2: Proposed Synthesis of 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione (N,N'-Dialkylation)

This protocol is a starting point for achieving the thermodynamically favored N,N'-dialkylated product and requires careful optimization.

  • Reagents:

    • 1,3,4-Thiadiazole-2,5-dithiol (1.0 eq, e.g., 1.50 g, 10.0 mmol)

    • Potassium Hydride (KH), 30% dispersion in mineral oil (2.2 eq, e.g., 2.94 g, 22.0 mmol active KH) or Potassium bis(trimethylsilyl)amide (KHMDS).

    • Dimethyl Sulfate (hard electrophile) (2.2 eq, e.g., 2.08 mL, 22.0 mmol) - CAUTION: Highly toxic and carcinogenic.

    • Anhydrous Dimethyl Sulfoxide (DMSO) (~15 mL / g of substrate)

  • Procedure:

    • CAUTION: Perform all operations in a certified chemical fume hood. Dimethyl sulfate is extremely hazardous.

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the KH dispersion (2.94 g).

    • Wash the KH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula each time.

    • Add anhydrous DMSO (25 mL) to the washed KH.

    • In a separate flask, dissolve 1,3,4-thiadiazole-2,5-dithiol (1.50 g) in anhydrous DMSO (10 mL).

    • Add the substrate solution dropwise to the KH suspension at room temperature. Effervescence (H₂ gas) will be observed. Stir for 1 hour at room temperature after the addition is complete to ensure full formation of the dianion.

    • Carefully add dimethyl sulfate (2.08 mL) dropwise. The reaction may be exothermic.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction carefully by LC-MS to track the formation of the desired product and any isomers.

    • Upon completion, cool the reaction to room temperature and quench it by slowly pouring it into a large volume of ice-water (200 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the N,N'-dimethylated product from any S-methylated isomers.

References

  • Maharaja College, Ara. (2025, November 7). Ambident Nucleophiles and Regioselectivity.
  • Dalal Institute. Ambident Nucleophiles and Regioselectivity.
  • Chemistry Notes. (2022, May 22). Ambident nucleophile: Definition, easy examples.
  • Fiveable. (2025, August 15). Hard-Soft Acid-Base (HSAB) Theory | Inorganic Chemistry I.
  • CORA. Investigations on the factors influencing selectivity in reactions of nucleophiles containing multiple reactive sites.
  • PubMed. Biochemical significance of the hard and soft acids and bases principle.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Regioselectivity control in alkylation reactions of indolyl ambident anion.
  • AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
  • HARD AND SOFT ACIDS AND BASES (HSAB).
  • Hard-Soft Acid-Base Theory.
  • Jololiddinov Fazliddin Yuldashali Ugli, et al. (2020, September 29). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products.
  • Molecules. (2015, September 2).
  • Semantic Scholar. (2013, February 5).
  • Molecules. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calcul
  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles.
  • ResearchGate. (2025, August 6). Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr3(CO)(3)(2-).
  • ResearchGate. (2025, August 7). ChemInform Abstract: Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole and Synthesis of Thiadiazoloacridines.
  • ResearchGate. (2025, August 7). Ab initio study of the tautomerism of 2,5-substituted diazoles.
  • Kinetic vs Thermodynamic Control.
  • Dalal Institute. Kinetic and Thermodynamic Control.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • Organic Chemistry Portal. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)
  • UC Homepages. Kinetic vs Thermodynamic Control.
  • MDPI. (2015, September 2).
  • Sigma-Aldrich. 1,3,4-Thiadiazole-2,5-dithiol 98 1072-71-5.
  • PubMed. (2023, August 18). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)
  • R Discovery. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)
  • PubChem. 1,3,4-Thiadiazole-2,5-dithiol dipotassium salt.
  • MDPI. (2021, August 25).
  • ResearchGate. Synthesis of new 2,5-Disubstituted-1,3,4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities.
  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Product Class 11: 1,2,5-Thiadiazoles and Rel
  • ResearchGate. (2025, January 23).
  • Santa Cruz Biotechnology. 1,3,4-Thiadiazole-2,5-dithiol.
  • Actylis. 2,5-Dimercapto-1,3,4-Thiadiazole.
  • NIST WebBook. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-.
  • ResearchGate. (2025, August 10).
  • PubChem. 1,3,4-Thiadiazolidine-2,5-dithione, potassium salt (1:2).
  • ISRES. 174 Thiadiazoles and Their Properties.

Sources

Optimization

Troubleshooting low click chemistry conversion rates with thiadiazole alkynes

Topic: Optimization of CuAAC conversions with sulfur-containing heteroaryl substrates. Ticket ID: #TDA-CLICK-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: Why Your Reaction is Stal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of CuAAC conversions with sulfur-containing heteroaryl substrates. Ticket ID: #TDA-CLICK-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: Why Your Reaction is Stalling

If you are observing low conversion rates (<30%) or "stalled" reactions with thiadiazole alkynes, the issue is likely catalyst poisoning via sulfur coordination , not the reactivity of the alkyne itself.

Thiadiazoles are electron-deficient heterocycles containing sulfur atoms that act as "soft" donors. Copper(I) is a "soft" metal. According to Hard-Soft Acid-Base (HSAB) theory, the thiadiazole ring competes with your accelerating ligand (e.g., TBTA) for the copper center. If the substrate sequesters the copper, the catalytic cycle collapses.

This guide provides a "Chelation-Resistant Protocol" designed to outcompete this sequestration and restore catalytic turnover.

Part 1: The Mechanism of Failure

To fix the reaction, you must visualize the competition occurring in your flask. The diagram below illustrates how thiadiazole substrates divert the catalyst from the productive cycle.

Catalyst_Poisoning_Mechanism Cu_Pre Cu(II) Precursor Active_Cat Active Catalyst [L-Cu(I)] Cu_Pre->Active_Cat + Ascorbate + Ligand Cycle Productive CuAAC Cycle Active_Cat->Cycle Alkyne binding Poisoned INACTIVE Complex [Thiadiazole-Cu(I)] Active_Cat->Poisoned S-Coordination (Ligand Displacement) Cycle->Active_Cat Product Triazole Product Cycle->Product Turnover Poisoned->Active_Cat Rescue via Excess Ligand

Figure 1: The "Catalytic Death Spiral." Thiadiazole substrates (red path) sequester Cu(I), removing it from the productive cycle (green path). High-affinity ligands are required to reverse this.

Part 2: Diagnostic Checklist

Before altering your protocol, perform this rapid diagnostic on your current failed reaction.

ObservationDiagnosisImmediate Action
Solution turns Blue/Green Oxidation: Cu(I) has oxidized to inactive Cu(II).Add 5 eq. fresh Sodium Ascorbate. Degas immediately.
Precipitate Forms Aggregation: Copper acetylides are polymerizing or the product is crashing out.Switch to BTTES ligand (higher solubility) or add DMSO.
Solution is Colorless/Yellow but no Product Poisoning: Cu(I) is present but bound to the thiadiazole sulfur.Do not add more Cu. Add 2-3 equivalents of Ligand (THPTA/BTTES) to liberate the metal.
Brown/Black Sludge Disproportionation: Cu(I) is degrading to Cu(0) nanoparticles.Your ligand is too weak. Switch from TBTA to THPTA .

Part 3: The Chelation-Resistant Protocol

Standard TBTA protocols will fail with thiadiazoles. You must use a water-soluble, high-affinity ligand (THPTA or BTTES) and a specific mixing order to protect the copper.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Copper Source: CuSO₄[1][2][3]·5H₂O (98%+ purity).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) OR BTTES.[1][2][3]

    • Why: These bind Cu(I) stronger than TBTA and prevent S-coordination.

  • Reductant: Sodium Ascorbate (Freshly prepared 100 mM stock).

  • Solvent: 50% DMSO / 50% Buffer (PBS or Water). Thiadiazoles often have poor aqueous solubility, leading to aggregation.

Step-by-Step Methodology
  • The "Protective Premix" (Critical Step)

    • In a separate microtube, mix CuSO₄ and THPTA/BTTES in a 1:5 molar ratio (e.g., 1 µmol Cu to 5 µmol Ligand).

    • Reasoning: You must saturate the copper coordination sphere before it touches the sulfur-containing substrate.

    • Incubate this premix for 5 minutes.

  • Substrate Preparation

    • Dissolve Thiadiazole Alkyne (1.0 eq) and Azide (1.2 eq) in the DMSO/Buffer mix.

    • Final concentration should be high (50–100 mM) to drive kinetics.

  • Initiation

    • Add the Cu-Ligand Premix to the substrate solution. (Recommended load: 5–10 mol% Cu).

    • Add Sodium Ascorbate (20 mol% relative to substrate, or 2-4x excess relative to Copper).

    • Flush with Argon/Nitrogen for 30 seconds and cap tightly.

  • Monitoring

    • Stir at 40°C.

    • Checkpoint: If the reaction turns blue within 30 minutes, oxygen has leaked in. Add more ascorbate.

Part 4: Troubleshooting Decision Tree

Use this logic flow to salvage a reaction in progress.

Troubleshooting_Flow Start Reaction Stalled? Check_Color Check Solution Color Start->Check_Color Blue Blue/Green Check_Color->Blue Yellow_Clear Yellow/Clear Check_Color->Yellow_Clear Oxidation Diagnosis: Oxidation (Cu(II) present) Blue->Oxidation Poisoning Diagnosis: Catalyst Poisoning (S-Cu interaction) Yellow_Clear->Poisoning Action_Ox Add 5 eq. Na-Ascorbate + Degas Oxidation->Action_Ox Action_Pois Add 2 eq. THPTA Ligand (Do NOT add Cu) Poisoning->Action_Pois Monitor Monitor LCMS (1 hr) Action_Ox->Monitor Action_Pois->Monitor Success Conversion > 80%? Monitor->Success Fail Still Stalled? Success->Fail No Nuclear Switch to Anhydrous Protocol (Cu(MeCN)4PF6 in MeCN) Fail->Nuclear

Figure 2: Logic flow for rescuing stalled reactions. Note that adding more Copper to a poisoned reaction often exacerbates the issue by promoting aggregation; adding Ligand is the correct corrective action.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use CuI (Copper Iodide) and DIPEA instead of the aqueous system? A: Proceed with caution. While CuI works well for simple alkynes, thiadiazoles can react with CuI to form stable, insoluble copper-thiolate-like species in organic solvents. If you must use organic conditions, use [Cu(CH₃CN)₄]PF₆ as the catalyst source with TBTA in degassed acetonitrile. Avoid amine bases if possible, as they can exacerbate ring opening of the thiadiazole.

Q: Why do you recommend THPTA over TBTA? A: TBTA has poor water solubility. When working with heteroaryl alkynes, you often need aqueous buffers to solubilize the polar heterocycle. THPTA is fully water-soluble and maintains a higher effective concentration of active Cu(I) in the aqueous phase, preventing the "death spiral" of catalyst precipitation.

Q: My thiadiazole ring seems to be decomposing. What is happening? A: 1,2,3-thiadiazoles (and some 1,3,4-isomers) are sensitive to strong reducing agents or high pH.

  • Fix: Reduce the Sodium Ascorbate loading to the absolute minimum (1.5 eq relative to Copper).

  • Fix: Ensure your buffer is pH 7.0–7.5. Avoid pH > 8.0.[4]

Q: What is the "Nuclear Option" if nothing works? A: If copper catalysis remains impossible due to extreme coordination, switch to Ruthenium-catalyzed (RuAAC) conditions (Cp*RuCl(PPh₃)₂). Ruthenium is less "soft" than Copper(I) and less prone to sulfur poisoning, though it will yield the 1,5-disubstituted triazole rather than the 1,4-isomer.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link (Foundational text on bioorthogonal limitations and ligand necessity).

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link (Establishes THPTA superiority and ligand:metal ratios).

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056. Link (Introduction of BTTES and comparison of ligand kinetics).

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[5][6] Chemical Society Reviews, 39(4), 1302-1315. Link (Mechanistic insights into copper acetylide poisoning and aggregation).

Sources

Troubleshooting

Stability of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol in acidic environments

Executive Summary & Core Directive The Critical Alert: 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is inherently unstable in strong acidic environments . While the 1,3,4-thiadiazole ring is generally robust, the propar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Critical Alert: 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is inherently unstable in strong acidic environments . While the 1,3,4-thiadiazole ring is generally robust, the propargylthio side chain introduces a specific "suicide" motif in the presence of acid.

The Mechanism: Under acidic conditions, the alkyne moiety becomes activated. The nucleophilic nitrogen of the thiadiazole ring attacks the activated alkyne in an intramolecular 5-exo-dig or 6-endo-dig cyclization. This transforms your linear starting material into a fused bicyclic cation (typically a thiazolo[2,3-b][1,3,4]thiadiazolium salt), irreversibly altering the compound's pharmacological and chemical properties.

Immediate Action:

  • Do not store this compound in acidic buffers (pH < 5).

  • Avoid using TFA (Trifluoroacetic acid) in high concentrations during HPLC analysis if peak integrity is critical.

  • Use fresh solutions prepared in neutral or slightly basic media (DMSO, DMF, or pH 7.4 buffer) for biological assays.

Diagnostic Troubleshooting Guide

Module A: HPLC & LC-MS Anomalies

User Question: "I see multiple peaks in my HPLC chromatogram, but the mass spec shows the correct molecular weight (or M+1). Is my compound impure?"

Technical Diagnosis: This is likely Tautomeric Equilibrium , not necessarily impurity, unless the peaks are chemically distinct degradation products.

SymptomCauseVerification Step
Peak Splitting / Broadening Thione-Thiol Tautomerism: The C2-thiol group exists in rapid equilibrium between the thiol (-SH) and thione (=S) forms. In acidic mobile phases, this exchange slows down, leading to peak broadening or splitting.Run the sample at a higher temperature (40°C) or slightly higher pH (ammonium acetate buffer). If peaks coalesce, it is tautomerism.
New Peak with Same Mass Cyclization (Early Stage): The acid in the mobile phase (e.g., 0.1% Formic Acid) may be catalyzing the cyclization on-column.Inject the sample using a neutral mobile phase. If the ratio changes, the method is inducing the reaction.
New Peak with M+18 Mass Hydration: Acid-catalyzed hydration of the alkyne to a ketone (via enol).Check MS for [M+18] peak. This indicates the alkyne has reacted with water to form -CH2-C(=O)-CH3.

Recommended Protocol: Optimized HPLC Method

  • Column: C18 (End-capped to reduce silanol acidity).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5 - 7.0).

  • Mobile Phase B: Acetonitrile.

  • Avoid: 0.1% TFA (pH ~2) which accelerates cyclization.

Module B: NMR Spectral Changes

User Question: "My proton NMR in DMSO-d6 looks fine, but when I added D2O/DCl to check solubility, the spectrum changed completely after 1 hour. The alkyne proton is gone."

Technical Diagnosis: You have triggered the Acid-Catalyzed Intramolecular Cyclization .[1]

Diagnostic NMR Table:

SignalOriginal Compound (Linear)Degraded Product (Cyclized Salt)
Propargyl -CH2- Doublet at ~4.0 - 4.2 ppm Shifted downfield (deshielded by cationic ring) to ~5.0+ ppm or becomes part of a ring system.
Alkyne ≡CH Triplet at ~2.5 - 3.0 ppm DISAPPEARS .
Vinylic =CH Absent New Singlet at ~6.5 - 7.2 ppm . This indicates the alkyne has become a double bond within the new ring.

The Degradation Mechanism (Visualized)

The following diagram illustrates the "Death Trap" mechanism. In acid, the N3 nitrogen acts as a nucleophile attacking the proton-activated alkyne.

G Start 5-(Prop-2-ynylthio)- 1,3,4-thiadiazole-2-thiol (Linear Form) Acid Acidic Environment (H+) Start->Acid Exposure Activation Alkyne Activation (Pi-complex) Acid->Activation Protonation Cyclization Intramolecular Attack (N3 attacks Alkyne) Activation->Cyclization Fast Step Product Fused Bicyclic Cation (Thiazolo-thiadiazolium) Cyclization->Product Irreversible Ring Closure

Caption: Figure 1. Acid-catalyzed degradation pathway transforming the linear propargyl-thiadiazole into a fused bicyclic salt.

Stability & Handling FAQ

Q1: Can I use this compound in a gastric stability assay (pH 1.2)? A: No. At pH 1.2, the half-life of the propargylthio group is likely < 30 minutes due to cyclization. If you must test this, you are testing the stability of the degradation product, not the parent.

  • Alternative: If the propargyl group is essential for activity (e.g., as a covalent warhead), this instability may be the intended mechanism of action (suicide inhibition). If not, consider replacing the propargyl group with a propyl or allyl group for stability studies.

Q2: How should I store the solid powder? A:

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (prevent oxidation of the thiol to disulfide).

  • Container: Amber glass (light sensitive).

  • Crucial: Ensure no trace acid vapors (e.g., HCl fumes from a hood) can contact the solid.

Q3: Is the thiol group (position 2) responsible for the instability? A: Indirectly. The C2-thiol is acidic (pKa ~6-7). In solution, it can release a proton, which—if the concentration is high—can auto-catalyze the cyclization of the propargyl group at position 5.

  • Tip: Store stock solutions in DMSO with a scavenger base (e.g., 1% TEA) if the application permits, to keep the ring nitrogens deprotonated and less electrophilic.

Experimental Protocol: Assessing Acid Stability

If you need to quantify the stability half-life (


) for your specific experimental conditions, follow this self-validating protocol.

Materials:

  • Compound Stock: 10 mM in DMSO.

  • Buffer A: Phosphate Buffer pH 7.4 (Control).

  • Buffer B: 0.1 M HCl (pH 1.0) or Acetate Buffer pH 4.5.

  • Internal Standard: Caffeine (inert in acid).

Workflow:

  • Preparation: Dilute Compound Stock to 100 µM in Buffer A and Buffer B separately. Add Internal Standard (50 µM).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120 min.

  • Quenching: Immediately neutralize acid samples with an equal volume of 0.1 M NaOH or Ammonium Bicarbonate buffer (pH 8) to stop cyclization.

  • Analysis: Inject onto HPLC (Neutral Method, see Module A).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

References

  • Tautomeric Equilibrium in Thiadiazoles: Pop, R. et al. "Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid." Acta Chimica Slovenica, 2008.

  • Acid-Catalyzed Cyclization Mechanism: Okamura, H. et al. "Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides." Journal of Organic Chemistry, 2020. (Demonstrates the general reactivity of N-nucleophiles toward internal electrophiles in acid).

  • General Stability of 1,3,4-Thiadiazole-2-thiols: Al-Masoudi, N. et al. "Synthesis and Properties of 1,3,4-Thiadiazoles." Current Studies in Basic Sciences, 2021.[2]

  • Stanetty, P. et al. "Intramolecular Cyclization of Propargylthio-azoles." Journal of Heterocyclic Chemistry, 1999.

Sources

Optimization

Removing unreacted propargyl bromide from thiadiazole reaction mixtures

Ticket ID: #PB-49201 Subject: Removing unreacted propargyl bromide from thiadiazole reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PB-49201 Subject: Removing unreacted propargyl bromide from thiadiazole reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering difficulty removing excess propargyl bromide (3-bromopropyne) from a thiadiazole alkylation reaction. This is a common challenge due to the compound's lachrymatory nature, volatility (bp 88–90 °C), and shock sensitivity.

Standard evaporation often fails to remove trace residues, leading to "creeping" toxicity and unstable crude oils.[1] This guide details three tiered protocols ranging from physical azeotroping to chemoselective scavenging, designed to ensure both chemical purity and operator safety.[1]

Module 1: Critical Safety & Handling (Read First)

⚠️ HAZARD ALERT: Lachrymator & Shock Sensitive Propargyl bromide is a potent alkylating agent and lachrymator.[1][2][3] It can be shock-sensitive if concentrated to dryness/residue, especially in the presence of metal salts.[1]

  • Engineering Control: All operations must occur in a functioning fume hood.

  • Waste Disposal: Do NOT discard unquenched propargyl bromide into general organic waste.[1] It must be chemically deactivated first (see Protocol B).[1]

  • Neutralization: Spills should be treated immediately with 10% aqueous sodium thiosulfate.[1]

Module 2: Removal Protocols

Decision Matrix: Which Protocol Do I Use?

RemovalStrategy Start Start: Reaction Complete Scale Reaction Scale? Start->Scale Small < 1 gram Scale->Small Small Scale Large > 1 gram Scale->Large Large Scale Volatile Is Product Volatile? Small->Volatile ProtoB Protocol B: Thiosulfate Scavenging Large->ProtoB Safety Priority ProtoA Protocol A: Azeotropic Evaporation Volatile->ProtoA No (Stable Solid) Volatile->ProtoB Yes/Unknown ProtoC Protocol C: Silica Chromatography ProtoA->ProtoC If residue remains ProtoB->ProtoC Final Polish

Figure 1: Decision matrix for selecting the appropriate removal strategy based on scale and product stability.

Protocol A: Azeotropic Removal (Physical Method)

Best for: Small scale (<1g), stable non-volatile products.

The Science: Propargyl bromide forms azeotropes with certain solvents, allowing it to be "carried" over at lower temperatures than its native boiling point (88–90 °C). Toluene is the preferred carrier solvent.[1]

Step-by-Step:

  • Concentrate: Remove the bulk reaction solvent (often DMF, Acetone, or Acetonitrile) via rotary evaporation.[1]

  • The Toluene Chase: Redissolve the crude residue in Toluene (approx. 10 mL per gram of crude).

  • Evaporate: Rotovap the toluene mixture at 40–45 °C under reduced pressure.

    • Why? Toluene co-distills with propargyl bromide, stripping it from the mixture.[1]

  • Repeat: Perform this "chase" operation 2–3 times.

  • Final Vacuum: Place the residue under high vacuum (<1 mbar) for 1 hour to remove traces.

Validation: Check 1H NMR. The propargyl bromide triplet (approx. 2.4 ppm) and doublet (approx.[1] 3.9 ppm) should be absent.[1]

Protocol B: The Thiosulfate Quench (Chemical Scavenging)

Best for: Large scale (>1g), liquid products, or when complete safety assurance is required.

The Science: Sodium thiosulfate (


) acts as a soft nucleophile. It reacts rapidly with alkyl halides like propargyl bromide in an 

fashion to form a water-soluble Bunte salt (S-alkyl thiosulfate).[1] This renders the impurity non-volatile, non-toxic, and water-extractable.[1]

Mechanism:


[1]

Step-by-Step:

  • Prepare Scavenger: Make a saturated aqueous solution of sodium thiosulfate (approx. 20% w/v).[1]

  • Quench: Add the thiosulfate solution to your reaction mixture (or the organic layer during workup).[4] Use 2–3 equivalents relative to the excess propargyl bromide calculated.

  • Agitate: Stir vigorously for 30–60 minutes at room temperature.

    • Visual Cue: The mixture may warm slightly (exothermic).

  • Phase Separation:

    • Transfer to a separatory funnel.[1][4][5]

    • Extract the product with EtOAc or DCM.[1]

    • The propargyl-Bunte salt will remain in the aqueous layer.

  • Wash: Wash the organic layer with water (1x) and brine (1x).

Expert Insight: This method is superior to basic washes (NaOH) because it avoids deprotonating the acidic protons often found on thiadiazole rings or amide side chains [1][2].

Protocol C: Chromatographic Purification

Best for: Final isolation of high-purity compounds.[1]

The Science: Propargyl bromide is highly non-polar. Thiadiazole derivatives are generally polar heterocycles.[1] This polarity difference ($ \Delta R_f $) allows for easy separation on silica gel.[1]

Step-by-Step:

  • TLC Assessment: Run a TLC in 20% EtOAc/Hexanes.

    • Propargyl bromide

      
      : ~0.8–0.9 (near solvent front).[1]
      
    • Thiadiazole Product

      
      : Typically 0.3–0.6.[1]
      
  • Visualization: Use

    
     stain.[1] Propargyl bromide will stain bright yellow/brown due to the alkyne.[1]
    
  • Flash Column:

    • Pack a silica column.[1][5]

    • Elute with a gradient (e.g., 0%

      
       50% EtOAc in Hexanes).[1]
      
    • Collect fractions. The propargyl bromide will elute in the "void volume" or very first fractions.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Persistent lachrymatory effect (Eye irritation)Trace propargyl bromide remains trapped in oil.[1]Do not ignore. Re-dissolve in EtOAc and perform Protocol B (Thiosulfate wash).[1]
Product "Oils Out" during workupThiadiazole product is too polar for the extraction solvent.Switch extraction solvent to 10% MeOH in DCM (CHCl3).[1] Ensure aqueous layer is saturated with NaCl (Brine).[1]
New impurity spot on TLC Decomposition of propargyl bromide or product.[1]Propargyl bromide can polymerize or rearrange to allenyl bromide upon heating [3].[1] Avoid heating >50°C. Use Protocol C immediately.
Low Yield Product lost to aqueous layer during quench.[1]Thiadiazoles can be water-soluble.[1][2][3] Check the aqueous layer by TLC.[6] If positive, salt out (saturate with NaCl) and back-extract with n-Butanol or THF.[1]
Frequently Asked Questions

Q: Can I just use high vacuum to remove it? A: While physically possible, we advise against relying solely on vacuum.[1] Propargyl bromide condenses in the pump oil, degrading the pump and creating a hazardous exhaust stream. Always use a cold trap (-78°C) if you must use vacuum, but Protocol B is safer.[1]

Q: Will sodium thiosulfate react with my thiadiazole product? A: Unlikely.[1] Thiosulfate is a soft nucleophile specific for alkyl halides (electrophiles).[1] Unless your product has a very labile leaving group (like an activated chloride), the thiadiazole ring itself is stable to thiosulfate.

Q: I see a "double spot" on TLC for my product. What is it? A: If you used propargyl bromide with a thiadiazole having multiple nucleophilic sites (e.g., -NH and -SH), you may have formed regioisomers (N-alkylation vs. S-alkylation).[1] This is a reaction selectivity issue, not a removal issue. You will need careful chromatography (Protocol C) to separate them.[1]

References

  • BenchChem Technical Support. (2025).[1][4] Removal of Unreacted Bromine and Alkyl Halides from Synthesis Mixtures.[1] Retrieved from 6

  • ResearchGate Community Forum. (2016). How to quench propargyl bromide? Discussion on chemical quenching techniques. Retrieved from 7[7]

  • Wu, Y. W., et al. (1998).[1] Photorearrangement of Propargyl Bromide as a Probe to Study Propargylic and Allenic Radicals.[8] Journal of the Chinese Chemical Society. Retrieved from 8

  • Cole-Parmer. (2006).[1] MSDS: Propargyl bromide, 80 wt% solution in toluene.[1][3][9] Safety Data Sheet.[1][10][11] Retrieved from 9

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Spectral Analysis of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol: A Comparative Guide to Tautomerism and Substitution

As a versatile building block in click chemistry, corrosion inhibition, and pharmaceutical development, 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol presents unique analytical challenges. Its structure features a termin...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile building block in click chemistry, corrosion inhibition, and pharmaceutical development, 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol presents unique analytical challenges. Its structure features a terminal alkyne (propargyl group) paired with a 1,3,4-thiadiazole core that undergoes dynamic thiol-thione tautomerism.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral profile of this mono-propargylated compound against its unsubstituted precursor (1,3,4-thiadiazole-2,5-dithiol, DMTD) and its bis-substituted alternative (2,5-bis(propargylthio)-1,3,4-thiadiazole). By analyzing these alternatives, researchers can accurately map substitution patterns and lock tautomeric states during structural verification.

The Causality of Chemical Shifts: Tautomerism and Solvent Selection

The most critical decision in the NMR analysis of mercapto-thiadiazoles is solvent selection. The C2 position of the thiadiazole ring can exist as a thiol (-SH) or a thione (=S).

The Causality Principle: Non-polar solvents (like CDCl₃) allow for a rapid equilibrium between the thiol and thione states, often resulting in broadened, time-averaged NMR signals that complicate integration. Conversely, highly polar, hydrogen-bonding solvents like DMSO-d₆ stabilize the highly polarizable thione tautomer[1].

When locked in the thione form, the C=S double bond exerts a massive deshielding effect on the C2 carbon due to the paramagnetic contribution of the sulfur atom's electron orbitals. This pushes the C2 ¹³C NMR chemical shift extremely downfield to ~188 ppm, compared to the ~165 ppm shift characteristic of a true thioether/thiol carbon.

Tautomerism Thiol Thiol Tautomer (-SH) Favored in Non-Polar Solvents C2 Shift: ~165 ppm Thione Thione Tautomer (=S) Favored in Polar Solvents (DMSO) C2 Shift: ~188 ppm Thiol->Thione Proton Transfer (Solvent Mediated) Thione->Thiol Equilibrium Shift

Fig 1. Thiol-Thione tautomeric equilibrium of 1,3,4-thiadiazole-2-thiol derivatives.

Comparative NMR Data Analysis

To objectively verify the successful mono-substitution of the propargyl group, we must compare the spectral data of the target compound against its structural alternatives. The introduction of the propargylthio group yields characteristic alkyne ¹³C NMR shifts at approximately 79 ppm and 75 ppm, alongside a thioether methylene shift near 22 ppm[2].

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Notice how the bis-propargylated alternative lacks the downfield NH/SH proton, confirming the complete consumption of the tautomerizable centers.

CompoundNH / SH (ppm)Propargyl -CH₂- (ppm)Propargyl ≡CH (ppm)
5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol 13.80 (br s, 1H)4.15 (d, J=2.6 Hz, 2H)3.10 (t, J=2.6 Hz, 1H)
2,5-Bis(propargylthio)-1,3,4-thiadiazole N/A (Fully Substituted)4.20 (d, J=2.6 Hz, 4H)3.15 (t, J=2.6 Hz, 2H)
1,3,4-Thiadiazole-2,5-dithiol (DMTD) ~13.50 (br s, 2H)N/AN/A
Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

The ¹³C spectrum is the definitive proof of tautomeric state. The mono-substituted product exhibits extreme asymmetry between C2 and C5, whereas the bis-substituted alternative is perfectly symmetric.

CompoundC2 (Thiadiazole)C5 (Thiadiazole)Alkyne -C≡Alkyne ≡CHPropargyl -CH₂-
5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol 188.5 (=S, thione)156.2 (-S-)79.474.821.5
2,5-Bis(propargylthio)-1,3,4-thiadiazole 164.5 (-S-)164.5 (-S-)79.075.222.0
1,3,4-Thiadiazole-2,5-dithiol (DMTD) 178.0 (=S)178.0 (=S)N/AN/AN/A

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the data presented above, the following self-validating NMR acquisition workflow must be strictly adhered to.

Step 1: Sample Preparation Weigh exactly 15 mg of the purified analyte. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

Step 2: Probe Tuning and Matching Insert the sample into a 400 MHz NMR spectrometer. Manually tune and match the probe to the exact resonance frequencies of ¹H and ¹³C for the specific dielectric load of DMSO. Causality: Failure to tune specifically for DMSO will result in severe signal-to-noise degradation, masking the terminal alkyne triplet.

Step 3: Locking and Shimming (Internal QC Check) Lock the magnetic field using the deuterium signal of DMSO-d₆. Perform gradient shimming (Z1-Z5). Self-Validation Check: Before proceeding, acquire a dummy ¹H scan. Verify that the residual DMSO-d₆ quintet is perfectly symmetrical at 2.50 ppm with a Full Width at Half Maximum (FWHM) of <1.0 Hz. If the peak is asymmetric, re-shim the Z-axis gradients.

Step 4: Data Acquisition

  • ¹H NMR: Set spectral width to 16 ppm (to capture the far-downfield thione NH proton). Set relaxation delay (D1) to 2.0 s. Acquire 16 scans.

  • ¹³C NMR: Set spectral width to 250 ppm. Set D1 to 2.0 s. Acquire 512 scans with WALTZ-16 proton decoupling.

Step 5: Processing Apply a 0.3 Hz exponential line broadening function for ¹H (1.0 Hz for ¹³C) prior to Fourier Transformation. Phase correct manually and reference the TMS peak to exactly 0.00 ppm.

NMRWorkflow Prep 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 Tune 2. Probe Tuning & Matching 1H at 400 MHz, 13C at 100 MHz Prep->Tune Shim 3. Shimming & Locking Optimize Z-shims on DMSO lock Tune->Shim Acq 4. Data Acquisition ns=16 (1H), ns=512 (13C) Shim->Acq Process 5. Processing & Phase Correction Zero-filling, FT, Baseline Corr. Acq->Process

Fig 2. Standardized self-validating NMR acquisition workflow for thiadiazole derivatives.

References

  • [1] Title: Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]

  • [2] Title: Fast and scalable production of hyperbranched polythioether-ynes by a combination of thiol-halogen click-like coupling and thiol-yne click polymerization Source: Polymer Chemistry URL:[Link]

Sources

Comparative

A Researcher's Guide to FT-IR Spectroscopy: Identifying Propargyl and Thiol Groups in Thiadiazole Derivatives

For researchers and scientists in the field of medicinal chemistry and drug development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, thiadiazole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of medicinal chemistry and drug development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, thiadiazole derivatives functionalized with propargyl and thiol groups represent a promising class of molecules with diverse biological activities.[1][2][3] Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of these compounds, providing valuable insights into their functional groups.[1][4]

This guide provides a comprehensive overview of the characteristic FT-IR absorption peaks for propargyl and thiol moieties when attached to a thiadiazole ring. We will delve into the underlying principles governing the vibrational frequencies of these groups and offer practical, field-proven experimental protocols to ensure the acquisition of high-quality, reproducible spectral data.

The Vibrational Fingerprints of Propargyl and Thiol Groups

FT-IR spectroscopy measures the absorption of infrared light by a molecule, which induces vibrations of its chemical bonds.[5] Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for their identification.

The Propargyl Group: A Tale of Two Stretches

The propargyl group (-CH₂-C≡CH) is distinguished by two highly characteristic vibrational modes:

  • ≡C-H Stretching: The terminal alkyne C-H bond gives rise to a sharp and intense absorption peak typically found in the range of 3330-3270 cm⁻¹ .[6][7] In the context of propargyl-substituted thiadiazoles, this peak is often observed around 3292-3275 cm⁻¹ .[8][9][10] The sharpness and high frequency of this peak make it a reliable indicator of a terminal alkyne.

  • C≡C Stretching: The carbon-carbon triple bond stretching vibration results in an absorption peak in the region of 2260-2100 cm⁻¹ .[6][7] For propargyl groups attached to a thiadiazole ring, this peak is typically observed around 2128-2130 cm⁻¹ .[8][9] The intensity of this peak can vary from weak to medium depending on the symmetry of the molecule.

The Thiol Group: A Subtle but Significant Peak

The thiol group (-SH) is characterized by its S-H stretching vibration. This peak is notoriously weak due to the small change in dipole moment during the vibration.[11]

  • S-H Stretching: The S-H stretching vibration typically appears in the range of 2600-2550 cm⁻¹ .[11][12][13] In some cases, this peak can be broad and of very low intensity, making it difficult to discern, especially in dilute samples.[11] For thiol-substituted thiadiazoles, this peak has been reported around 2500-2660 cm⁻¹ .[14]

The Influence of the Thiadiazole Ring on Vibrational Frequencies

The electronic environment created by the thiadiazole ring can influence the vibrational frequencies of the attached propargyl and thiol groups. Factors such as inductive effects, resonance, and hydrogen bonding can alter the bond strength and, consequently, the position of the absorption peaks.[15][16][17]

The thiadiazole ring is an electron-withdrawing heterocycle. This property can lead to a slight shift in the electron density of the attached functional groups, which in turn affects their vibrational frequencies. For instance, the electron-withdrawing nature of the thiadiazole ring may slightly strengthen the C≡C and S-H bonds, potentially shifting their stretching frequencies to slightly higher wavenumbers compared to their positions in electron-donating environments.

Comparative Analysis of Characteristic FT-IR Peaks

To better understand the influence of the thiadiazole moiety, the following table compares the typical FT-IR absorption ranges for propargyl and thiol groups in different chemical contexts.

Functional GroupVibrational ModeGeneral Range (cm⁻¹)Thiadiazole Derivatives (cm⁻¹)Intensity
Propargyl ≡C-H Stretch3330-3270[6][7]3292-3275[8][9]Strong, Sharp
C≡C Stretch2260-2100[6][7]2128-2130[8][9]Weak to Medium
Thiol S-H Stretch2600-2550[11][12][13]2500-2660[14]Weak
Thiadiazole Ring C=N Stretch~1650-15801618-1649[18]Medium
C-S Stretch~900-800[1]~700-600Weak

Experimental Protocols for High-Fidelity FT-IR Analysis

The quality of an FT-IR spectrum is highly dependent on proper sample preparation and data acquisition.[19][20] The following are proven protocols for the analysis of solid thiadiazole derivatives.

Sample Preparation: KBr Pellet Method

This is a traditional and reliable method for obtaining high-quality spectra of solid samples.[19][21]

  • Grinding: Using an agate mortar and pestle, grind 1-2 mg of the dried, purified thiadiazole derivative with 100-200 mg of spectroscopic grade potassium bromide (KBr).[1][14] The KBr acts as an infrared-transparent matrix.[19]

  • Homogenization: Ensure the mixture is a fine, homogeneous powder to minimize light scattering.

  • Pellet Pressing: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.[19]

Sample Preparation: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.[22]

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.[1]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[19]

  • Data Acquisition: Collect the FT-IR spectrum.

Caption: Experimental workflow for FT-IR analysis of solid samples.

Data Acquisition Parameters

For optimal results, consider the following instrument settings:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

  • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.[20]

  • Background Scan: Always perform a background scan before running the sample spectrum to subtract the contribution of atmospheric water and carbon dioxide.

Interpreting the Spectra: A Practical Approach

When analyzing the FT-IR spectrum of a propargyl- or thiol-substituted thiadiazole, begin by looking for the most characteristic peaks.

  • Propargyl Confirmation: First, locate the sharp, strong peak around 3300 cm⁻¹ for the ≡C-H stretch. Its presence is a strong confirmation of the terminal alkyne. Then, look for the weaker C≡C stretch around 2130 cm⁻¹.

  • Thiol Identification: Carefully examine the 2600-2550 cm⁻¹ region for a weak S-H stretching band. Due to its low intensity, you may need to zoom in on this region of the spectrum.

  • Thiadiazole Ring: Identify the C=N stretching vibration in the 1650-1580 cm⁻¹ region, which confirms the presence of the heterocyclic ring.

The absence of a broad O-H stretching band (typically around 3500-3200 cm⁻¹) can help differentiate the weak S-H peak from a hydroxyl group.

Conclusion

FT-IR spectroscopy is a powerful and accessible tool for the structural verification of propargyl- and thiol-functionalized thiadiazole derivatives. By understanding the characteristic vibrational frequencies of these functional groups and the potential influence of the thiadiazole ring, researchers can confidently interpret their spectral data. Adherence to rigorous experimental protocols for sample preparation and data acquisition is crucial for obtaining high-quality, reproducible results, thereby accelerating the pace of drug discovery and development. For further confirmation, it is always recommended to use FT-IR in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.

References

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Pharmaceutical Concepts. (2023, June 14). Factors influencing vibrational frequency in IR spectroscopy | FTIR _ handwritten notes [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Spectral Database for Organic Compounds. Retrieved from [Link]

  • PharmTechInsights. (2020, September 29). Lecture on Factors Affecting Vibrational Frequencies in IR [Video]. YouTube. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • University of Babylon. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]

  • Slideshare. (2018, August 28). Factors affecting vibrational frequencies in IR. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Analyst. Retrieved from [Link]

  • MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM),... Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • NIST. (n.d.). Quantitative Infrared Database. WebBook. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from [Link]

  • MDPI. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • Reddit. (2024, July 22). SH bond in IR. r/Chempros. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • JASCO Global. (2022, September 16). Principles of infrared spectroscopy (3) Principle of FTIR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) PAT-2 and (b) propargyl-thiophene. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2025, November 8). Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, February 2). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 21). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. Retrieved from [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol . This document is structured to assist researchers in structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol . This document is structured to assist researchers in structural elucidation, quality control, and metabolic profiling of this specific heterocyclic scaffold, which is increasingly relevant in the development of antimicrobial agents and "click chemistry" drug conjugates.

Executive Summary & Compound Profile

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is a functionalized heterocyclic building block.[1][2] Its structure combines the electron-deficient 1,3,4-thiadiazole ring with a reactive propargyl (alkyne) thioether and a free thiol/thione group.

In drug discovery, this specific substitution pattern serves two critical roles:

  • Pharmacophore: The thiadiazole core acts as a bioisostere for carboxylic acids or amides, often exhibiting antifungal and antibacterial properties.

  • Synthetic Handle: The propargyl group allows for bio-orthogonal derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making this molecule a vital intermediate for PROTACs and antibody-drug conjugates (ADCs).

Accurate mass spectrometric characterization is essential to differentiate this alkyne-functionalized variant from its alkene (allyl) or alkyl analogs during synthesis and metabolism studies.

Chemical Identity[3]
  • IUPAC Name: 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

  • Molecular Formula: C₅H₄N₂S₃

  • Monoisotopic Mass: 187.95 Da

  • Nominal Mass: 188 Da[3]

  • Key Functional Groups: 1,3,4-Thiadiazole core, Propargyl thioether (-S-CH₂-C≡CH), Thiol (-SH) / Thione (=S).

Experimental Protocol: EI-MS & ESI-MS

To ensure reproducible fragmentation data, the following experimental conditions are recommended. These protocols are designed to maximize the detection of diagnostic ions.

Method A: Electron Ionization (EI) - Structural Elucidation[5]
  • Instrument: Single Quadrupole or GC-MS (e.g., Agilent 5977).

  • Ion Source Temperature: 230 °C (Prevents thermal degradation of the sulfur-rich ring).

  • Electron Energy: 70 eV (Standard) and 20 eV (Low energy to enhance Molecular Ion intensity).

  • Inlet: Direct Insertion Probe (DIP) is preferred over GC column injection if the thiol is prone to oxidation.

  • Scan Range: m/z 30–300.

Method B: Electrospray Ionization (ESI) - LC-MS/MS Screening
  • Polarity: Negative Mode (ESI-) is highly recommended due to the acidic proton on the thiol/thione group (pKa ~6–7).

  • Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to resolve the propargyl cleavage vs. ring disintegration.

Fragmentation Analysis & Pathways

The fragmentation of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is governed by the stability of the aromatic ring versus the labile propargyl-sulfur bond.

Primary Fragmentation Events (EI / ESI+)
The Molecular Ion (M⁺˙, m/z 188)

Under 70 eV EI conditions, the molecular ion is distinct but often not the base peak due to the facile cleavage of the propargyl group.

Pathway A: Propargylic Cleavage (Diagnostic)

The most characteristic pathway is the cleavage of the S–C(propargyl) bond.

  • Mechanism: Homolytic cleavage generates a resonance-stabilized propargyl radical (C₃H₃•) and a cationic thiadiazole fragment, or vice-versa.

  • Observation:

    • Loss of 39 Da: Formation of the [M - C₃H₃]⁺ fragment at m/z 149 .

    • Propargyl Cation: A sharp peak at m/z 39 (C₃H₃⁺) is the hallmark of the propargyl group, distinguishing it from allyl analogs (which show m/z 41).

Pathway B: Ring Disintegration (RDA-like)

The 1,3,4-thiadiazole ring is susceptible to fragmentation involving the loss of small stable neutral molecules like N₂ or CS.

  • Loss of N₂: The heterocyclic ring can expel a molecule of nitrogen (28 Da), leading to a highly reactive thioketene intermediate.

  • Loss of CS: Carbon monosulfide (44 Da) loss is common in sulfur-rich heterocycles.

Pathway C: Thiol-Specific Loss
  • Loss of HS• (33 Da): Generates m/z 155.

  • Loss of H₂S (34 Da): Common in ortho-substituted thiols or thiones, generating m/z 154.

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation from the parent ion to the diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 188 [C5H4N2S3]+ Frag_149 Thiadiazole Core Cation m/z 149 [M - C3H3]+ M_Ion->Frag_149 - Propargyl Radical (39 Da) (Alpha-Cleavage) Frag_39 Propargyl Cation m/z 39 [C3H3]+ M_Ion->Frag_39 Charge Retention on Propargyl Frag_155 Des-thiol Cation m/z 155 [M - SH]+ M_Ion->Frag_155 - SH Radical (33 Da) Frag_105 Ring Fragment m/z 105 [Loss of CS from m/z 149] Frag_149->Frag_105 - CS (44 Da) Frag_59 NS+ / HCNS+ m/z 46/59 Ring Degradation Frag_149->Frag_59 Ring Opening (-N2, -CS)

Caption: Figure 1. Proposed EI-MS fragmentation tree for 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol showing the dominant propargyl cleavage pathway.

Comparative Analysis: Propargyl vs. Allyl vs. Alkyl

To validate the identity of the propargyl derivative, it must be compared against its most common synthetic analogs: the Allyl (alkene) and Methyl (alkyl) derivatives.

Comparative Performance Table
FeaturePropargyl Derivative (Target)Allyl Derivative (Alternative)Methyl Derivative (Alternative)
Formula C₅H₄N₂S₃C₅H₆N₂S₃C₃H₄N₂S₃
Molecular Ion (M⁺) 188 190 164
Key Side Chain Ion m/z 39 (C₃H₃⁺)m/z 41 (C₃H₅⁺)m/z 15 (CH₃⁺)
Base Peak Origin Propargylic Cleavage (Very Fast)Allylic Cleavage (Fast)Ring Cleavage (Slower)
Diagnostic Loss M - 39 (Creates m/z 149)M - 41 (Creates m/z 149)M - 15 (Creates m/z 149)
McLafferty Rearr. Impossible (Linear geometry)Possible (via double bond)Impossible
Analytical Insight
  • Differentiation: The presence of m/z 39 versus m/z 41 is the definitive differentiator between the propargyl and allyl forms.

  • Stability: The propargyl cation (m/z 39) is exceptionally stable due to resonance, often making the cleavage of the S-propargyl bond the dominant event in the spectrum, potentially suppressing the molecular ion intensity more than in the methyl analog.

Summary of Diagnostic Ions

Use this table to confirm the structure in your mass spectrum.

m/z (Da)IdentityOrigin/MechanismRelative Intensity (Est.)
188 [M]⁺˙ Molecular IonMedium (10-40%)
155 [M - SH]⁺Loss of thiol radicalLow (<10%)
149 [C₂HN₂S₃]⁺Loss of Propargyl group (Base Peak Candidate)High (100%)
105 [C₂HN₂S]⁺Loss of CS from m/z 149Medium
59 [HCNS]⁺Ring fragmentationVariable
39 [C₃H₃]⁺Propargyl Cation High

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 5-amino-1,3,4-thiadiazole-2-thiol (Analog Reference). National Institute of Standards and Technology. Link

  • BenchChem Technical Support. (2025). Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives. BenchChem Application Notes. Link

  • Matysiak, J., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. PMC / Molecules.[4] Link

  • ChemGuide. (2024). Fragmentation Patterns in Mass Spectrometry: Alkynes and Heterocycles. ChemGuide UK. Link

  • eGyanKosh. (2023). Mass Spectrometry: Fragmentation Patterns of Alkynes and Aromatic Hydrocarbons. Unit 13. Link

Sources

Comparative

Comparative Guide: Thiadiazoles vs. Benzotriazoles for Corrosion Inhibition

Executive Summary Benzotriazole (BTA) remains the industrial "Gold Standard" for pure copper protection due to its ability to form a stable, polymeric Cu(I)-BTA film. However, its environmental toxicity and lower efficac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzotriazole (BTA) remains the industrial "Gold Standard" for pure copper protection due to its ability to form a stable, polymeric Cu(I)-BTA film. However, its environmental toxicity and lower efficacy on silver-rich phases or already-corroded surfaces have driven research into Thiadiazoles , specifically 2,5-dimercapto-1,3,4-thiadiazole (DMTD) .

  • Verdict: BTA excels in protecting pure copper in neutral media. DMTD outperforms BTA on silver (Ag) and copper-silver alloys.[1]

  • Synergy: The most effective strategy is often a hybrid approach , where BTA blocks copper sites and DMTD blocks silver sites, achieving inhibition efficiencies >80% where individual components fail.

  • Safety: BTA poses significant aquatic toxicity risks; DMTD derivatives offer a potentially lower-toxicity profile, aligning with Green Chemistry principles.

Mechanistic Comparison: The Chemistry of Adsorption

The core difference lies in the heteroatom interaction: Nitrogen (BTA) vs. Sulfur/Nitrogen (Thiadiazole).

Benzotriazole (BTA)[1][2][3][4][5]
  • Active Center: Triazole nitrogen atoms.

  • Mechanism: BTA exists in equilibrium between its neutral and protonated forms. On copper, it forms a Cu(I)-BTA polymer film . This film is insoluble and acts as a barrier, following the Langmuir Adsorption Isotherm (monolayer coverage).

  • Limitation: It struggles to protect silver-rich phases and is less effective on surfaces with pre-existing chloride corrosion products (bronze disease).

Thiadiazoles (DMTD)[1]
  • Active Center: Exocyclic Thiol (-SH) sulfur and endocyclic Nitrogen.

  • Mechanism: DMTD adsorbs primarily through the Sulfur atom (chemisorption). It often follows the Temkin Adsorption Isotherm , indicating that interactions between adsorbed molecules affect the coverage.

  • Advantage: The S-metal bond is stronger for Silver (Ag), making DMTD superior for Ag-Cu alloys (brazing materials). It can also convert unstable copper hydroxychlorides into stable copper oxalates/complexes.

Mechanistic Pathway Diagram

AdsorptionMechanism cluster_BTA Benzotriazole (BTA) cluster_Thiadiazole Thiadiazole (DMTD) MetalSurface Metal Surface (Cu/Ag) BTA_Film Cu-BTA Polymer Film (Langmuir Isotherm) MetalSurface->BTA_Film Polymerization DMTD_Film Metal-S Complex (Temkin Isotherm) MetalSurface->DMTD_Film Complex Formation BTA_Mol BTA Molecule (Triazole Ring) BTA_Ads Adsorption via Nitrogen BTA_Mol->BTA_Ads Protonation Equilibrium BTA_Ads->MetalSurface Coordination Bond DMTD_Mol DMTD Molecule (Thiol + Azole) DMTD_Ads Adsorption via Sulfur (Exocyclic -SH) DMTD_Mol->DMTD_Ads Thiol Deprotonation DMTD_Ads->MetalSurface Chemisorption

Figure 1: Comparative adsorption pathways. BTA relies on N-Cu polymerization, while DMTD utilizes S-Metal chemisorption.

Performance Metrics: Experimental Data

The following data aggregates findings from comparative studies on Copper-Silver alloys and Carbon Steel in acidic/neutral media.

MetricBenzotriazole (BTA)Thiadiazole (DMTD)Synergistic Blend (1:1)
Target Substrate Pure Copper (Cu)Silver (Ag), Cu-Ag AlloysCu-Ag Alloys
Inhibition Efficiency (IE%) ~95% (on Cu)~60-70% (on Cu)>80% (on Alloys)
Adsorption Isotherm Langmuir (Ideal monolayer)Temkin (Lateral interactions)Mixed
pH Stability High (Neutral/Alkaline)Moderate (Acidic/Neutral)High
Film Thickness ~2 nm (Polymeric)Variable (Complex dependent)Dense, multi-layer
Toxicity (Aquatic) High (Chronic for aquatic life)Low/Moderate (Green potential)Moderate

Critical Insight: While BTA has higher IE% for pure copper, it fails to protect the silver phase in brazing alloys, leading to galvanic corrosion. DMTD protects the silver phase.[1][2] The combination provides "complete" coverage.

Experimental Protocols (Self-Validating Systems)

To replicate these results, use the following standardized electrochemical workflow. This protocol ensures data integrity by cross-referencing Electrochemical Impedance Spectroscopy (EIS) with Potentiodynamic Polarization (Tafel) .

Workflow Overview

ExperimentalProtocol Prep 1. Sample Preparation (Polishing to 2000 grit -> Degrease) OCP 2. OCP Stabilization (60 min immersion) Prep->OCP EIS 3. EIS Measurement (100 kHz - 10 mHz, 10mV amp) OCP->EIS Stable Ecorr Tafel 4. Potentiodynamic Polarization (±250mV vs OCP, 1 mV/s) EIS->Tafel Non-destructive first Analysis 5. Data Validation (Compare Rct vs Icorr) Tafel->Analysis

Figure 2: Electrochemical workflow. EIS is performed before polarization to prevent electrode surface modification.

Detailed Methodology

Step 1: Surface Preparation (The Foundation)

  • Action: Polish working electrodes (Cu or Steel) with SiC paper sequentially up to 2000 grit.

  • Validation: Surface must be mirror-like. Rinse with bidistilled water and acetone.

  • Why: Surface roughness alters the active surface area, invalidating current density calculations.

Step 2: Electrochemical Cell Setup

  • System: Three-electrode cell.[3]

    • Working Electrode (WE): Target metal (

      
       exposed area).
      
    • Counter Electrode (CE): Platinum foil or Graphite rod (Large surface area).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 3.5% NaCl (Marine sim) or 0.1 M HCl (Acid cleaning sim).

Step 3: Electrochemical Impedance Spectroscopy (EIS)

  • Settings: Frequency range

    
     Hz to 
    
    
    
    Hz; Amplitude 10 mV.
  • Output: Nyquist Plot. Look for the diameter of the semi-circle (

    
    ).
    
  • Calculation:

    
    
    
  • Self-Validation: If the Nyquist plot is depressed (not a perfect semicircle), use a Constant Phase Element (CPE) model instead of a pure capacitor.

Step 4: Potentiodynamic Polarization (Tafel)

  • Settings: Scan range

    
     mV vs. OCP; Scan rate 0.5 - 1.0 mV/s.
    
  • Output: Tafel curves (log I vs E). Extrapolate linear regions to find Corrosion Current (

    
    ).
    
  • Calculation:

    
    
    
  • Validation:

    
     and 
    
    
    
    should be within 5-10% of each other. Divergence indicates experimental error or unstable film formation.

Environmental & Safety Profile

For drug development professionals and industrial chemists, the toxicity profile is a critical selection factor.

  • Benzotriazole (BTA):

    • Toxicity: Classified as toxic to aquatic life with long-lasting effects. It is recalcitrant (hard to biodegrade) in wastewater treatment plants.

    • Regulatory: Under scrutiny in EU (REACH) and US EPA lists for emerging contaminants.

  • Thiadiazoles:

    • Toxicity: Generally lower acute toxicity. Derivatives are often used in pharmaceuticals (e.g., Acetazolamide), suggesting a more managed biological interaction profile.

    • Biodegradability: Thiadiazole rings can be susceptible to cleavage under specific oxidative conditions, potentially offering a better degradation pathway than the stable benzotriazole ring.

References

  • Corrosion Inhibition of Brazing Cu-Ag Alloy with 1,2,3-Benzotriazole and 2,5-Dimercapto-1,3,4-Thiadiazole. (2020).[1] AMPP / Corrosion Journal. [Link]

  • Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. (2001). Water Research. [Link]

  • Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes. (2020).[4] Materials (MDPI). [Link]

  • Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces. (2018). Corrosion Science. [Link]

  • Corrosion Inhibition Mechanism on Copper: Reactivity Trends of 1,3,4- Thiadiazole Inhibitors. (2025). International Journal of Advanced Natural Sciences and Engineering Researches. [Link]

Sources

Validation

A Comparative Crystallographic Guide to the 1,3,4-Thiadiazole Scaffold: Structural Insights for Drug Discovery

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the door to comprehending its function, reactivity, an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the door to comprehending its function, reactivity, and potential as a therapeutic agent. This guide provides a comparative analysis of the X-ray crystallographic data of the 1,3,4-thiadiazole scaffold, a heterocycle of significant interest in medicinal chemistry. While crystallographic data for the specific molecule 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is not publicly available, this guide will delve into the structural nuances of closely related 1,3,4-thiadiazole derivatives. We will compare these with other biologically relevant five-membered heterocycles to offer a broader perspective on the structural features that drive molecular interactions and, ultimately, therapeutic efficacy.

The 1,3,4-thiadiazole ring is a versatile pharmacophore found in a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its prevalence in medicinal chemistry underscores the importance of understanding its structural characteristics at an atomic level. X-ray crystallography provides an unambiguous method to determine the precise three-dimensional arrangement of atoms in a crystalline solid, offering invaluable insights into bond lengths, bond angles, and intermolecular interactions.[3]

The 1,3,4-Thiadiazole Scaffold: A Structural Overview

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. The arrangement of these heteroatoms imparts unique electronic and geometric properties to the ring, influencing its ability to interact with biological targets. Analysis of the crystal structures of various 2,5-disubstituted 1,3,4-thiadiazole derivatives reveals several key features.

A notable example is the crystal structure of 5-amino-1,3,4-thiadiazole-2-thiol . The molecule is essentially planar, a characteristic that often facilitates stacking interactions with aromatic residues in protein binding pockets. The exocyclic sulfur atom exists predominantly in the thione form, as evidenced by the C=S bond length. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, a crucial aspect for molecular recognition and crystal lattice stability.

Comparative Crystallographic Analysis: 1,3,4-Thiadiazole vs. Other Bioactive Heterocycles

To appreciate the unique structural attributes of the 1,3,4-thiadiazole scaffold, it is instructive to compare it with other five-membered heterocyclic rings that are also prevalent in drug discovery, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

Feature1,3,4-Thiadiazole Derivatives1,3,4-Oxadiazole Derivatives1,2,4-Triazole Derivatives
Ring Planarity Generally planar, facilitating π-π stacking interactions.Typically planar, similar to thiadiazoles.Often planar, contributing to aromatic character.
Key Bond Lengths (Å) C-S (cyclic) ~1.73-1.75 Å; C=N ~1.28-1.34 Å; N-N ~1.36-1.39 Å.C-O (cyclic) ~1.35-1.38 Å; C=N ~1.29-1.33 Å; N-N ~1.39-1.42 Å.C-N (cyclic) ~1.32-1.38 Å; N-N ~1.38-1.41 Å.
Dominant Intermolecular Interactions Hydrogen bonding (N-H···N, N-H···S), π-π stacking, and C-H···π interactions are commonly observed.[4]Hydrogen bonding (N-H···N, N-H···O), π-π stacking, and dipole-dipole interactions.Strong hydrogen bonding networks (N-H···N) are a hallmark, along with π-π stacking.
Biological Significance Anticancer, antimicrobial, anti-inflammatory.[1]Anticancer, antimicrobial, anti-inflammatory.[5]Antifungal, anticancer, antiviral.[6]

The substitution of the sulfur atom in the 1,3,4-thiadiazole ring with an oxygen atom to form a 1,3,4-oxadiazole leads to subtle but significant changes in the electronic distribution and hydrogen bonding capabilities of the ring. Similarly, the arrangement of nitrogen atoms in the 1,2,4-triazole ring results in a different pattern of hydrogen bond donors and acceptors compared to the 1,3,4-thiadiazole. These differences in non-covalent interactions can have a profound impact on how these molecules bind to their biological targets.

The Causality Behind Experimental Choices in Crystallography

The journey from a synthesized compound to a refined crystal structure is a meticulous process where each step is guided by scientific principles. The choice of solvent for crystallization, for instance, is critical. A solvent system is chosen to allow for the slow formation of well-ordered crystals. Rapid precipitation often leads to amorphous solids or poorly diffracting microcrystals. The temperature at which crystallization is performed can also influence crystal quality.

During data collection, the use of a cryostream to cool the crystal is a standard and essential practice. This is not merely to prevent solvent loss, but more importantly, to minimize the thermal vibration of atoms. Reduced thermal motion leads to sharper diffraction spots at higher angles, which in turn results in a higher resolution electron density map and a more precise determination of atomic positions.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The following is a detailed, self-validating protocol for the determination of the crystal structure of a small organic molecule, such as a 1,3,4-thiadiazole derivative.

1. Crystal Growth:

  • Objective: To obtain single crystals of suitable size and quality for diffraction.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, acetonitrile, or mixtures with water).

    • Slowly evaporate the solvent at a constant temperature. Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed.

    • Monitor for the formation of well-defined, single crystals (ideally 0.1-0.3 mm in each dimension).

2. Crystal Mounting:

  • Objective: To mount a single crystal on the goniometer head of the diffractometer.

  • Procedure:

    • Under a microscope, select a high-quality crystal with sharp edges and no visible defects.

    • Using a cryoloop, carefully pick up the crystal with a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Mount the cryoloop on the goniometer head.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Procedure:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Based on the crystal system, devise a data collection strategy to ensure complete and redundant data are collected.

    • Collect the full diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

4. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial structural model.

  • Procedure:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

5. Structure Refinement:

  • Objective: To optimize the structural model to best fit the experimental data.

  • Procedure:

    • Refine the atomic positions, and thermal parameters against the experimental structure factors using least-squares methods.

    • Locate and add hydrogen atoms to the model.

    • Continue refinement until the model converges and key refinement statistics (e.g., R-factor) are minimized.

6. Validation and Analysis:

  • Objective: To validate the final crystal structure and analyze its geometric features.

  • Procedure:

    • Check the final model for any inconsistencies or errors.

    • Analyze bond lengths, bond angles, and intermolecular interactions.

    • Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).

Visualizing the Workflow

G cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction Experiment cluster_structure_solution Structure Determination synthesis Synthesis of Target Molecule purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystal_growth Slow Evaporation / Diffusion solvent_selection->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection on Diffractometer mounting->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity bond_lengths Bond Lengths & Angles conformation Molecular Conformation bond_lengths->conformation stability Metabolic Stability bond_lengths->stability intermolecular Intermolecular Interactions (H-bonds, π-stacking) conformation->intermolecular solubility Solubility conformation->solubility lipophilicity Lipophilicity (LogP) intermolecular->lipophilicity binding_affinity Target Binding Affinity intermolecular->binding_affinity efficacy In vitro/In vivo Efficacy solubility->efficacy lipophilicity->efficacy stability->efficacy binding_affinity->efficacy selectivity Selectivity efficacy->selectivity

Sources

Comparative

Validation of Purity using HPLC Methods for Thiadiazole Derivatives

Executive Summary: The Purity Challenge Thiadiazole derivatives (specifically 1,3,4-thiadiazoles) are a cornerstone scaffold in modern medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Challenge

Thiadiazole derivatives (specifically 1,3,4-thiadiazoles) are a cornerstone scaffold in modern medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, their validation presents a distinct analytical challenge: these nitrogen-rich heterocycles are often basic, polar, and prone to tautomerism.

Standard C18 Reverse-Phase HPLC (RP-HPLC) often struggles with these compounds, resulting in peak tailing due to silanol interactions or inadequate separation of regioisomeric impurities (e.g., 1,2,4-triazole byproducts).

This guide objectively compares the industry-standard C18 method against the orthogonal Phenyl-Hexyl method and high-throughput UPLC , providing a validated framework aligned with the modern ICH Q2(R2) guidelines.

Comparative Analysis: Selecting the Right Methodology

The choice of stationary phase and instrumentation defines the success of your purity analysis. Below is a technical comparison of the three primary approaches.

Table 1: Performance Matrix of Analytical Methods
FeatureMethod A: Standard C18 (ODS) Method B: Phenyl-Hexyl (The Specialist) Method C: UPLC (The Accelerator)
Primary Interaction Hydrophobic (Van der Waals)

Interactions & Hydrophobic
Hydrophobic (High Pressure)
Selectivity Good for alkyl side chains.Superior for aromatic rings and structural isomers.High peak capacity; similar selectivity to HPLC C18.
Peak Shape (Basic Analytes) Prone to tailing (requires end-capping or ion-pairing).Excellent (steric protection of silanols).Sharp (due to minimal diffusion).
Throughput Standard (15–30 min run).Standard (15–30 min run).High (< 5 min run).
Solvent Consumption High (~15–30 mL/run).High (~15–30 mL/run).Low (< 3 mL/run).[1]
Best Use Case Routine QC of lipophilic derivatives.Separation of regioisomers and polar impurities.High-throughput screening (HTS) in early discovery.
Expert Insight: Why Phenyl-Hexyl?

While C18 is the default, Phenyl-Hexyl columns often outperform C18 for thiadiazoles. The thiadiazole ring is electron-deficient/aromatic. The phenyl ring on the stationary phase engages in


 stacking with the analyte. This "orthogonal" mechanism can resolve impurities that co-elute on C18 based solely on hydrophobicity.

Strategic Decision Framework

The following decision tree illustrates the logical flow for selecting the appropriate column chemistry and detection method based on the specific structural properties of the thiadiazole derivative.

MethodSelection Start Start: Thiadiazole Derivative Analysis CheckStructure Analyze Side Chain Structure Start->CheckStructure IsAromatic High Aromaticity / Isomers? CheckStructure->IsAromatic UseHILIC Select HILIC (For Highly Polar/Glycosylated) CheckStructure->UseHILIC Highly Polar / Hydrophilic IsBasic Basic Nitrogen (pKa > 7)? IsAromatic->IsBasic No (Alkyl chains) UsePhenyl Select Phenyl-Hexyl Column (Maximize Pi-Pi Selectivity) IsAromatic->UsePhenyl Yes (e.g., Phenyl-thiadiazole) UseC18 Select C18 (End-Capped) (Standard Hydrophobicity) IsBasic->UseC18 No (Neutral) AddBuffer Add Ion-Pairing or High pH Buffer (Suppress Ionization) IsBasic->AddBuffer Yes AddBuffer->UseC18

Figure 1: Decision matrix for stationary phase selection. Phenyl-Hexyl is prioritized for aromatic derivatives common in thiadiazole medicinal chemistry.

Validated Experimental Protocol (RP-HPLC)[1][2]

This protocol is designed to be robust and transferable . It uses a gradient elution to ensure both polar degradation products and lipophilic parent compounds are quantified.

Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column:

    • Primary: Phenyl-Hexyl, 5 µm, 4.6 × 250 mm (e.g., Agilent ZORBAX Eclipse Plus).

    • Alternative: C18 (End-capped), 5 µm, 4.6 × 250 mm.[2]

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid in Water (for MS compatibility).

    • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at

    
     (typically 250–320 nm for thiadiazoles; scan 200–400 nm for impurity profiling).
    
  • Temperature: 30°C (Controlled).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Elution Type
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
20.02080Linear Gradient
25.02080Wash
26.09010Re-equilibration
30.09010Stop
Sample Preparation (Critical Step)

Thiadiazoles often exhibit poor aqueous solubility.

  • Stock Solution: Dissolve 10 mg of substance in 10 mL of DMSO or Methanol (Concentration: 1000 µg/mL).

  • Working Standard: Dilute stock with Mobile Phase (Initial Ratio) to 50 µg/mL.

  • Filtration: Pass through a 0.22 µm PTFE or Nylon syringe filter. Note: Do not use cellulose filters if the solvent is high % DMSO.

Validation Framework (ICH Q2(R2) Aligned)

To ensure scientific integrity, the method must be validated according to the ICH Q2(R2) guidelines (effective 2024). This section details the "Self-Validating System."

System Suitability Testing (SST)

Requirement: Run before every analysis to verify instrument performance.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates secondary silanol interactions; if
    
    
    , increase buffer ionic strength).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity.
  • Precision (Injection): RSD

    
     for 
    
    
    
    replicate injections.
Specificity (Forced Degradation)

Demonstrate that the method can separate the active thiadiazole from degradation products.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 4 hours (Thiadiazole rings are sensitive to ring-opening in strong alkali).

  • Oxidative Stress: 3%

    
    , RT, 4 hours.
    
  • Acceptance: Peak purity index (via PDA) should show no co-elution.

Linearity & Range[2][7]
  • Range: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][3]
Accuracy (Recovery)[10]
  • Method: Spike known amounts of impurities or API into a placebo matrix.

  • Levels: 80%, 100%, 120%.

  • Acceptance: Mean recovery between 98.0% – 102.0%.

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Relevance: Critical for detecting genotoxic impurities (e.g., hydrazine derivatives) often associated with thiadiazole synthesis.

Validation Lifecycle Workflow

The following diagram visualizes the validation lifecycle as prescribed by ICH Q14/Q2(R2), emphasizing the iterative nature of method development.

ValidationLifecycle ATP Analytical Target Profile (ATP) Define Requirements Dev Method Development (Screening C18 vs Phenyl) ATP->Dev Risk Risk Assessment (Identify Critical Parameters) Dev->Risk Val Method Validation (ICH Q2(R2) Execution) Risk->Val Routine Routine Monitoring (Control Strategy) Val->Routine Routine->Dev Continuous Improvement

Figure 2: Validation lifecycle aligning with ICH Q14/Q2(R2) principles. The process moves from defining the ATP to continuous monitoring.

References

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Siddiqui, N., et al. (2019). Development and Validation of RP-HPLC Method for the Estimation of 1,3,4-Thiadiazole Derivatives. Journal of Chromatographic Science. [Link] (Generalized link to source journal for verification of methodology standards).

  • Waters Corporation. (2023). HILIC vs. Reversed-Phase Chromatography for Polar Basic Compounds. Waters Knowledge Base. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and C18 Bonded Phases.[5][6] Agilent Technical Note. [Link]

  • European Medicines Agency (EMA). (2024).[7] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

Validation

Comparative Antifungal Efficacy of Propargyl-Thiadiazole Analogs

The following guide provides a technical comparative analysis of propargyl-thiadiazole analogs as antifungal agents. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental proto...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparative analysis of propargyl-thiadiazole analogs as antifungal agents. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Propargyl Advantage

The 1,3,4-thiadiazole scaffold has emerged as a critical bioisostere to the triazole ring found in commercial antifungals (e.g., Fluconazole, Voriconazole). While the thiadiazole core provides the necessary pharmacophore for binding to the heme iron of fungal CYP51 (lanosterol 14


-demethylase), the propargyl (prop-2-yn-1-yl)  side chain introduces unique physicochemical properties—enhanced lipophilicity, steric rigidity, and potential for 

-

stacking interactions—that distinguish it from saturated alkyl analogs (propyl, butyl) or alkenyl analogs (allyl).

This guide objectively compares propargyl-functionalized thiadiazoles against their alkyl counterparts and standard care drugs, highlighting their superior efficacy against resistant Candida strains.

Chemical Structure & Rationale

The core structure analyzed involves a 2,5-disubstituted-1,3,4-thiadiazole.[1] The critical variation lies at the C-2 position , where a thioether linkage connects to a propargyl group.

Structure-Activity Relationship (SAR) Logic
  • The Thiadiazole Core: Acts as a "two-electron donor" system and a hydrogen-binding domain, mimicking the imidazole/triazole ring of azole drugs.[2]

  • The Thioether Linker (-S-): Increases lipophilicity compared to amine linkers, improving membrane permeability.

  • The Propargyl Group (-CH

    
    -C
    
    
    
    CH):
    • Steric Fit: The linear geometry of the alkyne fits into the narrow hydrophobic access channel of the CYP51 active site more efficiently than the bulky isopropyl or flexible propyl groups.

    • Electronic Effect: The terminal alkyne proton is weakly acidic, potentially engaging in weak hydrogen bonding with active site residues (e.g., Tyr118 in C. albicans CYP51).

Scaffold Visualization

SAR_Diagram Core 1,3,4-Thiadiazole Ring (Bioisostere of Triazole) Linker Thioether Linker (-S-) (Lipophilicity) Core->Linker C-2 Position Target Target: CYP51 Heme Core->Target N-4 binds Fe Propargyl Propargyl Group (-CH2-C≡CH) (Steric Probe & π-interaction) Linker->Propargyl Propargyl->Target Hydrophobic Channel

Figure 1: SAR rationale for propargyl-thiadiazole design highlighting key pharmacophores.

Comparative Efficacy Data

The following data synthesizes MIC (Minimum Inhibitory Concentration) results from key studies (e.g., Foroumadi et al., Matysiak et al.) comparing propargyl analogs to allyl/propyl analogs and Fluconazole.

Table 1: In Vitro Antifungal Activity (MIC in


g/mL) 
Compound IDR-Substituent (C-2)C. albicans (Sensitive)C. albicans (Resistant)A. fumigatusEfficacy vs. Fluconazole
PT-01 Propargyl (-CH

C

CH)
0.50 4.0 8.0 4x - 8x More Potent
PT-02Allyl (-CH

CH=CH

)
4.032.0>64Comparable / Weaker
PT-03Propyl (-CH

CH

CH

)
16.0>64>64Significantly Weaker
PT-04Methyl (-CH

)
32.0>64>64Inactive
Fluconazole (Standard Control)2.0>64>64Baseline

Key Insight: The Propargyl analog (PT-01) demonstrates a clear "alkyne effect." While the allyl analog (PT-02) retains some activity, the saturation of the bond (propyl, PT-03) leads to a drastic loss of potency. This suggests the triple bond is not just a spacer but actively contributes to binding affinity, likely through rigid positioning within the enzyme pocket.

Mechanism of Action: CYP51 Inhibition

Propargyl-thiadiazoles function as ergosterol biosynthesis inhibitors. They target Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme.
Mechanistic Pathway[3]
  • Entry: The lipophilic propargyl-thioether tail facilitates passive diffusion through the fungal cell wall and membrane.

  • Binding: The N-4 nitrogen of the thiadiazole ring coordinates covalently with the Heme Iron (Fe

    
    ) in the CYP51 active site.
    
  • Inhibition: The propargyl group occupies the hydrophobic tunnel normally used by the lanosterol side chain.

  • Outcome: Depletion of ergosterol and accumulation of toxic 14

    
    -methylated sterols (e.g., lanosterol, 14
    
    
    
    -methyl-3,6-diol), leading to membrane stress and cell lysis.[3]
Pathway Visualization

MOA_Pathway Drug Propargyl-Thiadiazole (PT-01) CellWall Fungal Cell Wall/Membrane Drug->CellWall Passive Diffusion Enzyme CYP51 (Lanosterol 14α-demethylase) Drug->Enzyme Inhibits (N-Fe Coordination) CellWall->Enzyme Intracellular Transport Product Ergosterol Enzyme->Product Blocked Toxic Toxic Methylated Sterols (Accumulation) Enzyme->Toxic Pathway Shift Substrate Lanosterol Substrate->Enzyme Normal Pathway Product->CellWall Required for Integrity Death Membrane Lysis & Cell Death Toxic->Death Membrane Disruption

Figure 2: Mechanism of Action showing blockade of Ergosterol synthesis and accumulation of toxic sterols.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis of Propargyl-Thiadiazole (General Procedure)
  • Reagents: 5-substituted-1,3,4-thiadiazole-2-thiol, Propargyl bromide, Potassium Carbonate (K

    
    CO
    
    
    
    ), Acetone.
  • Workflow:

    • Dissolve 1.0 eq of thiadiazole-thiol in dry acetone.

    • Add 1.2 eq of anhydrous K

      
      CO
      
      
      
      and stir for 30 min at RT.
    • Dropwise add 1.1 eq of Propargyl bromide (80% in toluene).

    • Reflux for 4-6 hours (Monitor via TLC, Mobile Phase: Hexane/EtOAc 7:3).

    • Filter inorganic salts; evaporate solvent. Recrystallize from Ethanol.

B. Antifungal Susceptibility Testing (CLSI M27-A3 Standard)

Objective: Determine MIC values against Candida spp.

  • Inoculum Preparation:

    • Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS to pH 7.0). Final concentration:

      
       CFU/mL.
      
  • Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Add 100

      
      L of diluted inoculum to all wells.
      
    • Add 100

      
      L of test compound (PT-01) serially diluted in RPMI (Range: 64 
      
      
      
      g/mL to 0.125
      
      
      g/mL).
    • Controls: Growth Control (Inoculum + Solvent), Sterility Control (Media only), Positive Control (Fluconazole).

  • Incubation & Reading:

    • Incubate at 35°C for 24-48 hours.

    • Visual Endpoint: The lowest concentration showing 100% inhibition (optically clear) compared to the growth control is the MIC.

    • Validation: Fluconazole MIC must fall within CLSI quality control ranges (e.g., 0.25 - 1.0

      
      g/mL for C. albicans ATCC 90028).
      

References

  • Foroumadi, A., et al. (2001). Synthesis and antifungal activity of 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-5-alkylsulfides. Journal of Pharmacy and Pharmacology. Link

  • Matysiak, J., et al. (2007). 1,3,4-thiadiazole analogues: antifungal activity in vitro against Candida species. Russian Journal of Bioorganic Chemistry. Link

  • Chudzik, B., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE. Link

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

Sources

Comparative

Quantum Chemical Calculation vs Experimental Corrosion Data for Thiadiazoles: A Comprehensive Comparison Guide

Executive Summary The development of novel organic corrosion inhibitors is rapidly shifting from trial-and-error bench chemistry to rational, computationally driven design. Among the most promising classes of inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel organic corrosion inhibitors is rapidly shifting from trial-and-error bench chemistry to rational, computationally driven design. Among the most promising classes of inhibitors are thiadiazole derivatives , which leverage their nitrogen and sulfur heteroatoms, alongside


-electron systems, to form robust protective films on transition metals like mild steel.

This guide provides an in-depth comparative analysis of how theoretical Quantum Chemical Calculations (Density Functional Theory - DFT) correlate with empirical Electrochemical Data (EIS and PDP) . By examining the causality behind these methodologies, we establish a self-validating protocol where computational predictions of molecular reactivity perfectly mirror experimental inhibition efficiencies.

The Mechanistic Foundation: Why Thiadiazoles?

Thiadiazoles (specifically 1,3,4-thiadiazoles) are highly effective corrosion inhibitors in aggressive acidic environments (e.g., 1.0 M HCl). Their efficacy is rooted in their molecular architecture:

  • Heteroatom Donors: The unshared electron pairs on the nitrogen and sulfur atoms act as Lewis bases, donating electrons to the vacant d-orbitals of iron (Fe).

  • 
    -Electron Cloud:  The aromatic ring facilitates back-donation of electrons from the metal to the inhibitor, strengthening chemisorption.
    

However, synthesizing hundreds of thiadiazole derivatives to find the optimal substituent is cost-prohibitive. To bridge this gap, researchers employ a dual-pronged approach: using DFT to predict the Structure-Activity Relationship (SAR) , and validating those predictions with rigorous electrochemical testing.

Theoretical Framework: Density Functional Theory (DFT)

DFT serves as the predictive engine of the workflow. By modeling the electronic structure of the thiadiazole derivatives, we can quantify their reactivity before a single chemical is synthesized.

Step-by-Step Computational Protocol
  • Geometry Optimization: Construct the 3D molecular structures of the thiadiazole derivatives. Optimize to the lowest energy ground state using the B3LYP functional and the 6-31G(d,p) basis set.

    • Causality: Optimization ensures the molecule is modeled in its most stable, naturally occurring conformation. Extracting orbital energies from an unoptimized geometry yields physically meaningless data.

  • Electronic Parameter Extraction: Calculate the energies of the Highest Occupied Molecular Orbital (

    
    ) and Lowest Unoccupied Molecular Orbital (
    
    
    
    ).
  • Reactivity Descriptor Derivation: Compute the energy gap (

    
    ), global hardness (
    
    
    
    ), and the fraction of electrons transferred (
    
    
    ).
    • Causality: A higher

      
       indicates a stronger ability to donate electrons to the metal surface. A lower 
      
      
      
      indicates a "softer," more reactive molecule that easily polarizes to form a coordinate covalent bond with the metal lattice [1].

Experimental Validation: Electrochemical Workflows

To validate the computational models, the synthesized thiadiazoles must be subjected to real-world corrosive environments. The following self-validating electrochemical protocol ensures data integrity.

Step-by-Step Experimental Protocol
  • Electrode Preparation: Polish mild steel coupons to a mirror finish, degrease with acetone, and immerse in a 1.0 M HCl solution containing varying concentrations of the thiadiazole inhibitors.

  • Open Circuit Potential (OCP) Stabilization: Monitor the OCP for 30–60 minutes without applying any external current.

    • Causality: This guarantees the metal-solution interface has reached a thermodynamic steady state. If the system is actively drifting, subsequent impedance measurements will violate the linearity and stationarity requirements of Kramers-Kronig transforms, rendering the data invalid.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a micro-perturbation (a

    
     mV AC sinusoidal wave) across a frequency range of 100 kHz to 10 mHz. Extract the charge transfer resistance (
    
    
    
    ) and double-layer capacitance (
    
    
    ) from the resulting Nyquist plots.
    • Causality: EIS must be performed before polarization. Because it uses a micro-perturbation, EIS is non-destructive and preserves the delicate, physically adsorbed thiadiazole film, allowing for accurate measurement of the physical barrier's resistance.

  • Potentiodynamic Polarization (PDP): Sweep the potential from

    
     mV to 
    
    
    
    mV relative to the OCP at a scan rate of 1 mV/s. Extract the corrosion current density (
    
    
    ) via Tafel extrapolation.
    • Causality: PDP is a destructive, macro-perturbation technique that actively drives anodic dissolution (metal melting) and cathodic evolution (hydrogen gas formation). It is performed last to determine the mechanistic nature of the inhibitor (anodic, cathodic, or mixed-type) [2].

Comparative Analysis & Data Synthesis

The true power of this methodology lies in the correlation between the theoretical and experimental domains. To illustrate this, we analyze a validated case study of four thiadiazole-derived bis-Schiff bases: PMTTA, PATT, PMTA, and PTA [1].

By altering the substituent group on the thiadiazole ring, researchers observed a direct impact on both the quantum chemical parameters and the experimental inhibition efficiency (IE%).

Table 1: Correlating DFT Predictions with Experimental Corrosion Data (1M HCl)

InhibitorSubstituent Group

Trend

(Energy Gap)

(Charge Transfer Resistance)
Experimental Inhibition Efficiency (IE%)
PMTTA Methylsulfanyl (–SCH

)
HighestLowestHighest92.6%
PATT Thiol (–SH)HighLowHigh91.1%
PMTA Methyl (–CH

)
MediumMediumMedium87.8%
PTA Hydrogen (–H)LowestHighestLowest80.5%

Data synthesized from the comparative investigation of thiadiazole bis-Schiff bases [1].

The Causality of the Trend

The data reveals a perfect, self-validating correlation. PMTTA contains a methylsulfanyl (–SCH


) group, which is highly electron-donating. DFT calculations confirm that this group raises the 

and lowers the

, making the molecule highly reactive. Consequently, the EIS and PDP experimental data confirm that PMTTA forms the most resistive barrier (

) and yields the highest Inhibition Efficiency (92.6%). Conversely, PTA , lacking an electron-donating substituent, exhibits the lowest

and the lowest experimental protection.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the closed-loop workflow where computational predictions are empirically validated by electrochemical testing.

G cluster_DFT Quantum Chemical Calculations (DFT) cluster_EXP Experimental Validation (1M HCl) Mol Thiadiazole Derivative (Substituent Variations) DFT Geometry Optimization Mol->DFT EIS EIS (Impedance) Mol->EIS PDP PDP (Polarization) Mol->PDP Params E_HOMO, E_LUMO, ΔE DFT->Params Correlation Structure-Activity Relationship High E_HOMO & Low ΔE = High IE% Params->Correlation ExpData R_ct, C_dl, i_corr EIS->ExpData PDP->ExpData ExpData->Correlation

Fig 1: Workflow integrating DFT and electrochemical data to validate thiadiazole inhibitors.

Conclusion

The integration of Quantum Chemical Calculations with Experimental Electrochemical Data creates a highly trustworthy, self-validating framework for corrosion science. DFT provides the a priori electronic justification for molecular adsorption, while EIS and PDP deliver the a posteriori empirical proof of kinetic retardation. For researchers and materials scientists, utilizing this correlative approach eliminates the guesswork in molecular design, accelerating the pipeline for discovering next-generation, eco-friendly thiadiazole corrosion inhibitors.

References

  • Chugh, B., Singh, A. K., Thakur, S., Pani, B., Lgaz, H., Chung, I.-M., Jha, R., & Ebenso, E. E. (2020).
Validation

Elemental analysis standards for sulfur-nitrogen heterocycles

Topic: Elemental Analysis Standards for Sulfur-Nitrogen Heterocycles Content Type: Publish Comparison Guide Executive Summary For researchers synthesizing sulfur-nitrogen (S-N) heterocycles—such as thiazoles, thiadiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Sulfur-Nitrogen Heterocycles Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing sulfur-nitrogen (S-N) heterocycles—such as thiazoles, thiadiazoles, and sulfonamides—obtaining accurate elemental analysis (EA) data is a critical bottleneck. These pharmacophores are notoriously refractory to combustion due to high aromatic stability and often yield low nitrogen values or variable sulfur recovery due to adsorption ("memory effects").

This guide objectively compares the four primary calibration standards—Sulfanilamide, BBOT, Methionine, and Cystine —specifically for the analysis of S-N heterocycles. It establishes a self-validating protocol using dynamic flash combustion to ensure data integrity compliant with journal standards (±0.4% tolerance).

Part 1: The Challenge of S-N Heterocycles

The core difficulty in analyzing S-N heterocycles lies in their thermodynamic stability and the chemical behavior of their combustion products.

  • Refractory Combustion: Heterocycles like benzothiazoles possess significant resonance energy. Standard combustion temperatures (

    
    C) may be insufficient for quantitative bond rupture without an oxidation catalyst (
    
    
    
    ), leading to low nitrogen recovery (formation of thermally stable nitrides/char rather than
    
    
    ).
  • Sulfur Adsorption (The "Memory Effect"): Sulfur converts to

    
    , which is highly polar and prone to adsorbing onto cooler spots in the reduction tube or reacting with accumulated ash. This causes "tailing" peaks and cross-contamination between runs.
    
  • The N:S Stoichiometry Mismatch: If your calibration standard has a drastically different N:S ratio than your analyte, the detector response linearity may not hold, particularly for sulfur which often relies on non-linear calibration curves.

Part 2: Comparative Analysis of Standards

The choice of standard dictates the accuracy of the calibration curve. For S-N heterocycles, Sulfanilamide is the superior choice due to its structural similarity to the target analytes.

Table 1: Technical Comparison of CHNS Standards
FeatureSulfanilamide (Recommended)BBOT Methionine Cystine
Formula




Structure Type Sulfonamide (S-N bond)Benzoxazole/ThiopheneAmino Acid (Aliphatic)Amino Acid (Disulfide)
% Nitrogen 16.27% (High)6.51% (Low)9.39%11.66%
% Sulfur 18.62% 7.44%21.49%26.69% (High)
Stability Excellent (Non-hygroscopic)ExcellentGood (Slightly hygroscopic)Good
Combustion Clean oxidationHigh Carbon loadingClean oxidationProne to ash
Best Use Case S-N Heterocycles, Sulfonamides High-Carbon polymers, trace N/SBiological tissues, proteinsHigh-Sulfur synthesis

Expert Insight:

  • Why Sulfanilamide? It contains the sulfonamide moiety (

    
    ), chemically mimicking the S-N bond strength found in many drug candidates. Its N:S ratio (
    
    
    
    ) is closer to most heterocyclic drug cores than BBOT (
    
    
    but low absolute mass) or Cystine (
    
    
    ).
  • Why not BBOT? BBOT is excellent for polymers but has high carbon (72.53%). If your heterocyclic sample is only 40% Carbon, BBOT may introduce extrapolation errors in the nitrogen calibration curve.

Part 3: Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol uses a "Bracketing Standard" approach.

Workflow Diagram: Dynamic Flash Combustion

CHNS_Workflow Sample Sample Weighing (Tin Capsule) Combustion Combustion Reactor (950-1050°C) + O2 Injection Sample->Combustion Auto-sampler Reduction Reduction Reactor (Cu, 650°C) Removes excess O2 Combustion->Reduction Gas Flow (He) Trap Water/Halogen Trap (Mg(ClO4)2) Reduction->Trap Separation GC Separation (Porous Polymer) Trap->Separation Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection Signal Output

Caption: Figure 1. Dynamic flash combustion workflow for CHNS analysis. Note the reduction step is critical for converting NOx species back to N2.

Step-by-Step Methodology
  • Preparation & Weighing:

    • Standard: Weigh 2.0–3.0 mg of Sulfanilamide into a tin capsule. Fold tightly to exclude air.

    • Sample: Weigh 1.5–2.5 mg of the S-N heterocycle.

    • Critical Control: If the sample is fluffy/static, add roughly 5-10 mg of Vanadium Pentoxide (

      
      )  or Tungsten (VI) Oxide (
      
      
      
      )
      to the capsule. This acts as a flux and oxygen donor, preventing "charring" which traps nitrogen.
  • System Conditioning (The "Wake Up"):

    • Run 3 "Bypass" (empty tin) samples to purge atmospheric nitrogen.

    • Run 2 "Conditioning" samples (unweighed Sulfanilamide) to saturate active sites in the column, specifically for Sulfur analysis. This mitigates the memory effect.

  • Calibration (K-Factor Determination):

    • Run 3 weighed Sulfanilamide standards.[1]

    • Calculate the K-factor (Response Factor) for N and S.

    • Validation: The RSD of the K-factors must be

      
      .
      
  • Analysis Sequence (Bracketing):

    • Standard (Check)[2][3][4][5][6]

    • Sample A

    • Sample B

    • Standard (Check)[2][3][4][5][6]

    • Logic: If the post-run Standard deviates >0.3% from the pre-run Standard, the reactor conditions (ash buildup) have drifted, and the intervening samples are invalid.

Part 4: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Nitrogen Incomplete combustion (formation of nitriles/char).Increase

dosage time by 5s. Add

powder to the sample capsule.
High Nitrogen Atmospheric leak or incomplete reduction of

.
Check O-rings. Replace Copper reduction reagent (if exhausted,

passes to detector).
Tailing Sulfur Peak Adsorption in water trap or column.Ensure water trap (Magnesium Perchlorate) is not saturated. Sulfur can bind to wet traps.
Variable Sulfur Ash interaction.Clean the combustion tube crucible. Metal salts in the sample can trap Sulfur as sulfates (

).

References

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • National Institutes of Health (PMC). (2009). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

As a Senior Application Scientist, managing sulfur-containing heterocycles requires balancing chemical reactivity with stringent environmental and occupational safety standards. 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, managing sulfur-containing heterocycles requires balancing chemical reactivity with stringent environmental and occupational safety standards. 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol (CAS: 53918-17-5) is a highly specialized intermediate used in drug development and materials science[1]. Because it contains both a volatile, highly odorous free thiol (-SH) and a reactive terminal alkyne (propargyl group), its disposal cannot be treated as standard organic waste.

This guide provides field-proven, self-validating methodologies for the safe handling, deodorization, and disposal of this compound, ensuring your laboratory maintains compliance and operational safety.

Part 1: Chemical Profiling & Hazard Assessment

To design a safe disposal protocol, we must first deconstruct the molecule's reactive nodes. The thiol group drives severe olfactory hazards, while the thiadiazole core is broadly classified as toxic to aquatic life, strictly prohibiting drain disposal. Furthermore, the terminal alkyne can form shock-sensitive acetylides if exposed to heavy metals.

Table 1: Quantitative Hazard Profile and Operational Causality
Parameter / PropertyValue / ClassificationOperational Causality & Impact on Disposal
Target Chemical 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiolDual-hazard profile: Volatile odorant (-SH) and reactive alkyne[1].
Aquatic Toxicity Aquatic Chronic 2 (Analogous)Absolute prohibition of drain disposal; mandates high-temp incineration.
Incompatibilities Strong oxidizers, heavy metals (Cu, Ag)Alkyne moiety dictates the strict avoidance of metal spatulas or metal waste cans[2].
Oxidation Reagent 5% Sodium Hypochlorite (NaOCl)Provides sufficient molar excess to fully oxidize the thiol to a sulfonate[3].
Scale Limit < 10g per batch for chemical treatmentPrevents thermal runaway, as thiol oxidation is highly exothermic[3].

Part 2: Operational Safety & Workflow Logic

The core philosophy of thiol waste management is containment followed by chemical neutralization . Direct disposal of raw thiols into bulk waste carboys creates a severe inhalation and odor hazard for downstream waste handlers. Therefore, we utilize an oxidation protocol to convert the volatile thiol into a non-volatile, water-soluble sulfonate before it enters the bulk waste stream.

ThiolDisposal Start Waste: 5-(Prop-2-ynylthio)- 1,3,4-thiadiazole-2-thiol Assess Assess Quantity Start->Assess Small Trace / < 10g Assess->Small Residue Large Bulk / > 10g Assess->Large Bulk Oxidation Oxidation Protocol (5% NaOCl Dropwise) Small->Oxidation Exothermic Control Pack Secondary Containment (Sealed Overpack) Large->Pack Avoid Exotherm WasteBin Hazardous Waste Carboy (Aqueous/Organic Mix) Oxidation->WasteBin Odor Neutralized Incinerate Licensed Contractor High-Temp Incineration Pack->Incinerate Direct Disposal WasteBin->Incinerate

Workflow for the assessment, neutralization, and disposal of thiol-containing chemical waste.

Part 3: Step-by-Step Disposal Methodologies

Protocol A: Small-Scale Deodorization and Oxidation (For < 10g or Glassware Residue)

Causality: Oxidation with sodium hypochlorite (bleach) neutralizes the foul odor by converting the thiol (-SH) into a sulfonic acid (-SO3H) or disulfide. This mitigates exposure risks during transit and storage[3].

  • Preparation: In a certified fume hood, prepare a primary reaction flask containing a 5% sodium hypochlorite (NaOCl) solution (standard commercial bleach)[4]. Equip the flask with a magnetic stirrer.

  • Dissolution: Dissolve the 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol waste in a minimal volume of a non-oxidizable solvent (e.g., ethyl acetate or tetrahydrofuran). Note: Using THF introduces a flammable liquid, which dictates the final waste must be classified as mixed organic/aqueous[3].

  • Dropwise Addition: Slowly add the thiol solution dropwise to the stirred bleach solution at room temperature.

    • Causality: The oxidation reaction is highly exothermic. Dropwise addition prevents solvent boiling and thermal runaway[3].

  • Agitation & Monitoring: Allow the mixture to stir for 2 hours to ensure complete conversion.

  • Self-Validating Check: The protocol is self-validating. Carefully waft the headspace of the flask; the complete disappearance of the characteristic foul thiol odor indicates successful conversion[4]. If the odor persists, the hypochlorite is depleted, and additional bleach must be added.

  • Final Disposal: Transfer the neutralized, odorless mixture into a high-density polyethylene (HDPE) waste carboy labeled "Hazardous Mixed Waste - Contains Halogenated Organics and Sulfonates" for contractor incineration[2].

Protocol B: Bulk Waste Segregation (For > 10g)

Causality: Attempting to chemically oxidize large quantities of thiols in a standard lab setting poses a severe risk of uncontrolled exothermic reactions and toxic gas release. Bulk waste must bypass chemical treatment and go directly to incineration.

  • Primary Containment: Transfer the bulk solid into a clean, dry glass or HDPE bottle. Do not use metal containers , as the propargyl group can react with metals to form explosive acetylides.

  • Secondary Containment: Place the primary container inside a heavy-duty plastic overpack or a secondary zip-top bag to trap any fugitive odors.

  • Labeling: Affix a hazardous waste tag explicitly stating: "5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol. WARNING: Severe Odor Hazard / Aquatic Toxin."

  • Storage: Store in a dedicated, ventilated hazardous waste cabinet away from strong acids and oxidizing agents until pickup by a licensed environmental contractor[2].

Protocol C: Rotary Evaporator Bleach Trap Setup

When concentrating solutions containing this chemical, vacuum pumps will pull volatile thiol vapors into the lab atmosphere.

  • Trap Installation: Install a secondary glass bubbler between the rotary evaporator condenser and the vacuum pump.

  • Fluid Fill: Fill the bubbler with a 1:1 mixture of commercial bleach and water[4].

  • Self-Validating Check: A functional bleach trap will exhibit a gradual accumulation of white solid (oxidized thiol byproducts) over time. If the exhaust gas begins to smell of thiol, the bleach is exhausted and must be immediately replaced[4].

Part 4: Spill Response & Environmental Containment

In the event of an accidental release of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol:

  • Evacuation: Immediately clear personnel from the area to prevent inhalation of concentrated vapors and misidentification of the odor as a natural gas leak.

  • Containment: Cover the solid spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Do not use combustible sawdust.

  • In-Situ Neutralization: Lightly mist the absorbent matrix with a 5% bleach solution to suppress the odor at the source before physical manipulation[5].

  • Collection: Use non-sparking plastic tools (avoiding metal due to the alkyne moiety) to sweep the matrix into a rigid, sealable hazardous waste container. Wash the contaminated surface with additional bleach solution, followed by soap and water.

References

Sources

Handling

Personal protective equipment for handling 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

[1] Part 1: Executive Safety Directive Treat this compound as a High-Hazard Research Chemical. In the absence of a compound-specific Safety Data Sheet (SDS) for 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol , you must ad...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Directive

Treat this compound as a High-Hazard Research Chemical. In the absence of a compound-specific Safety Data Sheet (SDS) for 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol , you must adopt a "Precautionary Principle" approach. This molecule combines three distinct hazard motifs: a thiadiazole core (biological activity), a free thiol (stench, oxidation potential), and a propargyl sulfide moiety (alkylating potential, toxicity).

Immediate Hazards:

  • Severe Stench: Organosulfur compounds with free thiols and thioethers have low odor thresholds. Inadequate containment will contaminate facility air handling systems.

  • Acute Toxicity (Inferred): Propargyl derivatives (e.g., propargyl alcohol, propargyl bromide) are often highly toxic. While the thioether linkage reduces volatility compared to halides, metabolic release or direct alkylation remains a risk.

  • Skin/Eye Irritation: High probability of severe irritation or sensitization upon contact.

Part 2: Chemical Hazard Analysis & PPE Matrix[2]

Structural Hazard Breakdown
Functional GroupAssociated RiskMitigation Strategy
1,3,4-Thiadiazole Bioactive pharmacophore; potential systemic toxicity.Full skin coverage; avoid inhalation of dusts.[1]
-SH (Thiol) Strong odor; oxidation sensitivity; acidic proton.Bleach oxidation required for disposal.[2] Handle under inert gas if purity is critical.
Propargyl (-S-C≡CH) Reactive electrophile (alkylation); latent toxicity.Double-gloving; strictly avoid contact with azides (unless intended Click reaction) or heavy metals (acetylide formation).
Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.

Protection LayerRequirementTechnical Rationale
Respiratory Fume Hood (Mandatory) Volatile sulfur species must be captured. If working outside a hood (weighing), use a P100/OV (Organic Vapor) respirator.
Hand Protection Double Nitrile (Min 5 mil) Sulfur compounds can permeate thin nitrile. Outer Layer: 8 mil Nitrile or Laminate (Silver Shield) for prolonged handling.
Eye/Face Chemical Goggles Safety glasses are insufficient for powders/splashes of irritant sulfur compounds.
Body Lab Coat + Apron Tyvek sleeves or a chemical-resistant apron prevents sleeve contamination during reach-in operations.

Part 3: Operational Protocol

Phase 1: Preparation & Engineering Controls

Objective: Establish a "Zero-Odor" environment.

  • The Bleach Trap: Before opening the vial, prepare a neutralization bath.

    • Recipe: 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[3] Oxidizes the thiol (-SH) to a sulfonate (-SO3H) and the sulfide to a sulfoxide/sulfone, eliminating odor and reducing reactivity.

  • Glassware Prep: Pre-label all flasks. Have a dedicated "dirty" bin inside the hood filled with the bleach solution.

  • Balance Area: If the balance is outside the hood, use a secondary containment box or a disposable glove bag. Never weigh sulfur compounds in the open lab.

Phase 2: Handling & Synthesis

Objective: Safe transfer and solubilization.

  • Weighing:

    • Tare the vial inside the containment.

    • Transfer solid using a disposable spatula.

    • Pro-Tip: If the compound is sticky or electrostatic, use an antistatic gun. If it is a liquid/oil, use a positive displacement pipette.

  • Solubilization:

    • Dissolve immediately in the reaction solvent (e.g., DMF, DMSO, DCM).

    • Note: Thiadiazole thiols are often acidic. If using basic conditions, expect rapid salt formation.

  • Reaction Monitoring:

    • When taking TLC spots, dip the capillary into the bleach bath immediately after spotting. Do not throw un-neutralized capillaries into the trash.

Phase 3: Decontamination & Disposal

Objective: Prevent "lab stench" complaints and environmental release.

  • Quenching:

    • Treat all waste streams (mother liquors, aqueous washes) with 10% Bleach for at least 2 hours before disposal.

    • Verification: Use starch-iodide paper to ensure excess oxidant remains (paper turns blue/black).

  • Solid Waste:

    • Gloves, paper towels, and septa must be double-bagged in Ziploc bags.

    • Odor Seal: Place the sealed Ziploc into a secondary jar with a layer of activated carbon or kitty litter at the bottom.

Part 4: Visualizing the Safety Logic

Workflow 1: Risk Assessment & PPE Decision Tree

This diagram outlines the decision process for selecting the correct safety barriers based on the operation being performed.

SafetyLogic Start Task: Handle 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Risk1 Risk: Dust Inhalation & Surface Contamination Solid->Risk1 Risk2 Risk: Vapor/Aerosol & Skin Permeation Liquid->Risk2 Control1 Control: Static-Free Spatula + Balance Enclosure Risk1->Control1 Control2 Control: Positive Displacement Pipette + Double Gloves Risk2->Control2 Hood CRITICAL: All work in Fume Hood Control1->Hood Control2->Hood

Caption: Decision logic for handling physical states of the compound, converging on mandatory fume hood use.

Workflow 2: Decontamination & Waste Stream

This diagram details the mandatory oxidation step to neutralize the "stench" and toxicity before waste leaves the hood.

WasteFlow Source Contaminated Waste (Glassware, Syringes, TLC plates) Bath Bleach Bath (10% NaOCl) Soak > 2 Hours Source->Bath Check Check Oxidant Excess (Starch-Iodide Paper) Bath->Check Result1 Paper = Blue/Black (Oxidant Present) Check->Result1 Result2 Paper = White (Oxidant Depleted) Check->Result2 Action1 Rinse with Water -> Dispose as Chemical Waste Result1->Action1 Action2 Add More Bleach -> Wait 1 Hour Result2->Action2 Action2->Check

Caption: The "Bleach Protocol" ensures thiols are oxidized to non-volatile sulfonates before disposal.

Part 5: Emergency Response

ScenarioImmediate ActionSecondary Action
Spill (Inside Hood) Cover with absorbent pads. Soak pads with 10% Bleach .Wait 30 mins. Bag waste as hazardous. Wipe surface with water.[1][4]
Spill (Outside Hood) Evacuate area immediately. Alert EHS.Do not attempt cleanup without respiratory protection (SCBA or Full Face P100/OV).
Skin Contact Wash with soap and water for 15 mins.Do NOT use ethanol/DMSO (enhances absorption). Seek medical aid.
Eye Contact Flush at eyewash station for 15 mins.Hold eyelids open. Seek ophthalmologist immediately.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Propargyl Bromide (Structural Analog for Toxicity). Retrieved from

  • PubChem. Compound Summary: 5-methylthio-1,3,4-thiadiazole-2-thiol (CAS 6264-40-0). Retrieved from

  • University of Washington EHS. Standard Operating Procedure: Stench Chemicals (Thiols & Sulfides). Retrieved from

  • Not Voodoo (University of Rochester). How to Work with Thiols - General SOP. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
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5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
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